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  • Product: 3-Chloro-4-methoxyphenethylamine hydrochloride
  • CAS: 7569-60-0

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of 3-Chloro-4-methoxyphenethylamine Hydrochloride

The following technical guide details the structural elucidation of 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0). This guide is designed for analytical chemists and drug development researchers, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0). This guide is designed for analytical chemists and drug development researchers, focusing on the rigorous differentiation of this specific regioisomer from its structural analogs using a multi-modal analytical framework.

A Multi-Modal Analytical Framework for Regioisomeric Confirmation

Executive Summary & Chemical Identity

3-Chloro-4-methoxyphenethylamine hydrochloride is a halogenated phenethylamine derivative sharing structural homology with the 2C-x family of psychoactive compounds, specifically related to 2C-C (4-chloro-2,5-dimethoxy). However, its distinct 3,4-substitution pattern presents unique spectroscopic challenges, particularly in differentiating it from the 4-chloro-3-methoxy isomer.

This guide establishes a self-validating protocol for structural confirmation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Chemical Profile
PropertyData
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
CAS Number 7569-60-0
Molecular Formula C

H

ClNO[1][2][3][4][5] · HCl
Molecular Weight 222.11 g/mol (Salt); 185.65 g/mol (Freebase)
Exact Mass (Freebase) 185.0607
Appearance White crystalline solid
Melting Point 192–195 °C

Analytical Strategy: The Triad of Confirmation

To ensure scientific integrity, the structure must be validated through three orthogonal datasets. Reliance on a single method is insufficient due to the existence of positional isomers.

  • Mass Spectrometry (MS): Confirms molecular weight and the presence of chlorine via isotopic abundance.

  • 1D & 2D NMR: Establishes the carbon skeleton and, crucially, the 1,3,4-substitution pattern via coupling constants (

    
    -values) and Nuclear Overhauser Effect (NOE).
    
  • FT-IR: Validates the salt form (ammonium bands) and functional groups (aryl ether, aryl chloride).

Workflow Visualization

ElucidationWorkflow Start Unknown Sample MS MS (EI/ESI) Isotope Pattern & MW Start->MS Step 1 IR FT-IR Functional Groups Start->IR Step 2 NMR NMR (1H, 13C, NOE) Regiochemistry MS->NMR MW Confirmed IR->NMR Groups Confirmed Conclusion Confirmed Structure: 3-Cl-4-OMe-PEA NMR->Conclusion Connectivity Validated

Figure 1: The analytical decision matrix for structural confirmation.

Mass Spectrometry (MS) Elucidation

Objective: Confirm the molecular formula and the presence of a single chlorine atom.

Isotopic Signature

The most diagnostic feature of this molecule in MS is the chlorine isotope pattern. Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%).
  • Observation: The molecular ion peak

    
     (in EI) or 
    
    
    
    (in ESI) must appear as a doublet separated by 2 mass units with an intensity ratio of approximately 3:1 .
  • Target m/z (ESI+): 186.06 (

    
    Cl) and 188.06 (
    
    
    
    Cl).
Fragmentation Pathway (EI - 70eV)

In Electron Ionization (EI), phenethylamines undergo a characteristic


-cleavage (breaking the C

-C

bond).
  • Base Peak (m/z 30): Formation of the iminium ion

    
    . This confirms the primary amine structure.
    
  • Benzylic Cation (m/z 155/157): The remaining 3-chloro-4-methoxybenzyl carbocation. This fragment retains the chlorine, preserving the 3:1 isotope pattern.

  • Secondary Loss: Loss of the methyl group from the methoxy (-CH

    
    , -15 amu) or loss of the chlorine radical (-Cl, -35 amu).
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 185/187 Alpha_Cleavage Alpha Cleavage M_Ion->Alpha_Cleavage Fragment_Amine Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Fragment_Amine Major Path Fragment_Benzyl 3-Cl-4-OMe-Benzyl Cation m/z 155/157 (Retains Cl pattern) Alpha_Cleavage->Fragment_Benzyl Minor Path Fragment_Sec Secondary Fragments m/z 140 (Loss of Me) m/z 120 (Loss of Cl) Fragment_Benzyl->Fragment_Sec

Figure 2: Predicted EI-MS fragmentation pathway showing the diagnostic alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Differentiate the 3-chloro-4-methoxy substitution from the 4-chloro-3-methoxy isomer. This is the critical "Trustworthiness" step.

Sample Preparation[8]
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    for the hydrochloride salt to ensure complete solubility and to visualize the ammonium protons.
  • Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Assignment (DMSO- , 400 MHz)

The aromatic region (6.5–7.5 ppm) provides the proof of regiochemistry.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH

~8.0–8.2Broad Singlet-Ammonium protons (exchangeable).
H-2 7.35Doublet (d)

Ortho to Cl, Meta to chain. Isolated by Cl and chain.
H-6 7.18Doublet of Doublets (dd)

,

Ortho to chain, Ortho to H-5.
H-5 7.08Doublet (d)

Ortho to OMe. Shielded by electron-donating OMe.
OMe 3.82Singlet (s)-Methoxy group at C4.

-CH

3.00Broad Multiplet-Adjacent to Nitrogen.

-CH

2.80Triplet (t)

Benzylic methylene.
The "Isomer Differentiation" Protocol (NOE)

To definitively prove the 3-Cl, 4-OMe arrangement versus 4-Cl, 3-OMe :

  • Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Action: Selectively irradiate the Methoxy singlet (~3.82 ppm).

  • Analysis: Observe which aromatic proton shows signal enhancement.

  • Scenario A (Target: 3-Cl-4-OMe): The OMe is at C4. The only adjacent proton is H-5 .

    • Result: NOE enhancement of a doublet (

      
       Hz).
      
  • Scenario B (Isomer: 4-Cl-3-OMe): The OMe is at C3. Adjacent protons are H-2 and H-4 (Wait, C4 has Cl). Adjacent is H-2 .

    • Result: NOE enhancement of a meta-coupled singlet/doublet (

      
       Hz).
      

NOE_Logic Irradiate Irradiate OMe Signal (~3.82 ppm) Check_Enhancement Observe Aromatic Region Irradiate->Check_Enhancement Result_A Enhancement of Doublet (J=8.4 Hz) (H-5) Check_Enhancement->Result_A Result_B Enhancement of Meta-Doublet (J=2.0 Hz) (H-2) Check_Enhancement->Result_B Conclusion_A CONFIRMED: 3-Chloro-4-Methoxy Result_A->Conclusion_A Conclusion_B REJECTED: 4-Chloro-3-Methoxy Result_B->Conclusion_B

Figure 3: NOE logic flow for distinguishing regioisomers.

Infrared Spectroscopy (FT-IR)

Objective: Rapid validation of the salt form and functional groups.

  • Amine Salt (

    
    ):  Broad, strong absorption band between 2800–3200 cm
    
    
    
    . Multiple fine structures may appear due to H-bonding.
  • Aromatic C=C: Sharp bands at 1580 cm

    
      and 1500 cm
    
    
    
    .
  • Aryl Alkyl Ether (C-O-C): Strong stretching vibration at 1250 cm

    
      (asymmetric) and 1040 cm
    
    
    
    (symmetric).
  • Aryl Chloride (C-Cl): A distinct band in the fingerprint region, typically 1050–1090 cm

    
      (often overlapped) or lower frequency deformation bands.
    

References

  • BenchChem. (2025).[6][7] Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7).[6]Link (Used for general chlorinated methoxybenzene spectral trends).

  • ECHEMI. (n.d.). 3-Chloro-4-methoxyphenethylamine hydrochloride Basic Attributes & Safety.Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).[3]Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24884151.Link

  • Cayman Chemical. (n.d.). 3-hydroxy-4-Methoxyphenethylamine (hydrochloride) Product Information.Link (Used for comparative NMR shift analysis of the phenethylamine core).

Sources

Exploratory

Technical Monograph: 3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS 7569-60-0)

Topic: CAS Number 7569-60-0: 3-Chloro-4-methoxyphenethylamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary 3-Chloro-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number 7569-60-0: 3-Chloro-4-methoxyphenethylamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0) is a specialized phenethylamine derivative utilized primarily as a scaffold in medicinal chemistry and psychopharmacological research.[1] Structurally, it is the 3-chlorinated analog of 4-methoxyphenethylamine (O-methyltyramine). The introduction of the chlorine atom at the meta position serves two critical functions in drug design: it enhances lipophilicity (logP) to improve blood-brain barrier permeability and sterically hinders metabolic hydroxylation at the 3-position, a common clearance pathway for phenethylamines.

This guide details the physicochemical profile, a validated modern synthesis protocol utilizing the NaBH₄/CuCl₂ reduction system, and the compound's utility as a "chemical building block" for exploring structure-activity relationships (SAR) in monoaminergic systems.

Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
Common Synonyms 3-Chloro-4-methoxy-PEA HCl; 3-Chloro-O-methyltyramine HCl
CAS Number 7569-60-0
Molecular Formula C₉H₁₂ClNO[1][2][3][4] · HCl (Salt); C₉H₁₂ClNO (Free Base)
Molecular Weight 222.11 g/mol (Salt); 185.65 g/mol (Free Base)
SMILES Cl.COc1ccc(CCN)cc1Cl
InChI Key VGUBBPZQDURYFN-UHFFFAOYSA-N
Structural Significance

The molecule features a 2-carbon aminoethyl chain attached to a benzene ring (phenethylamine core). The 4-methoxy group mimics the para-substitution found in neurotransmitters like serotonin and epinephrine. The 3-chloro substituent is the defining feature; unlike a methyl or hydroxyl group, the chlorine atom is electron-withdrawing yet lipophilic, altering the electronic density of the aromatic ring and influencing receptor binding affinity through halogen bonding interactions.

Physicochemical Profile

Property Value / Observation Notes
Appearance White to off-white crystalline powderHygroscopic; store in desiccator.
Melting Point 192–195 °CSharp melting point indicates high purity (HCl salt).
Solubility Water, Methanol, EthanolHigh solubility in polar protic solvents.
Solubility (Insol.) Diethyl ether, HexaneFree base is soluble in ether; salt is not.
Stability Stable under normal conditionsAvoid strong oxidizing agents.

Synthesis & Manufacturing Protocol

Critical Distinction: Benzylamine vs. Phenethylamine

Warning: Literature often confuses this compound with 3-chloro-4-methoxybenzylamine (used in Avanafil synthesis). The protocol below specifically targets the phenethylamine (2-carbon chain) via the Henry Reaction, which is the industry standard for this class.

Validated Protocol: The Nitroalkene Reduction Route

While Lithium Aluminum Hydride (LAH) is traditionally used, it requires anhydrous conditions and poses safety risks. The Sodium Borohydride (NaBH₄) / Copper(II) Chloride method is recommended for its safety, high yield, and selectivity, avoiding the dechlorination often seen with stronger reducing agents.

Phase 1: Henry Condensation

Reagents: 3-Chloro-4-methoxybenzaldehyde, Nitromethane, Ammonium Acetate (catalyst).

  • Dissolve 3-Chloro-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid or isopropanol.

  • Add Nitromethane (5.0 eq) and Ammonium Acetate (0.5 eq).

  • Reflux for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

  • Cool to crystallize the intermediate: 3-Chloro-4-methoxy-β-nitrostyrene .

  • Filter and wash with cold ethanol. Yields are typically 80–90%.

Phase 2: Reduction (NaBH₄/CuCl₂ Method)

Reagents: 3-Chloro-4-methoxy-β-nitrostyrene, NaBH₄, CuCl₂, Ethanol.

  • Suspend the nitrostyrene (1.0 eq) in Ethanol (0.2 M concentration).

  • Add CuCl₂·2H₂O (0.5 eq) followed by slow addition of NaBH₄ (7–10 eq) at 0°C. Caution: Exothermic hydrogen evolution.

  • Allow to warm to room temperature and stir for 1 hour. The solution will turn from green to black (colloidal copper).

  • Workup: Quench with dilute HCl (carefully) to destroy excess borohydride.

  • Basify with NaOH to pH > 12. Extract the free base with Dichloromethane (DCM) x3.

  • Salt Formation: Dry the DCM layer (MgSO₄), filter, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the target 3-Chloro-4-methoxyphenethylamine Hydrochloride .

Reaction Workflow Visualization

Synthesis_Pathway Aldehyde 3-Chloro-4-methoxy- benzaldehyde Nitrostyrene Intermediate: 3-Chloro-4-methoxy- beta-nitrostyrene Aldehyde->Nitrostyrene Henry Reaction (NH4OAc, Reflux) Nitromethane Nitromethane (CH3NO2) Nitromethane->Nitrostyrene Product Product: 3-Chloro-4-methoxy- phenethylamine HCl Nitrostyrene->Product Reduction (EtOH, 0°C) Reduction Reduction System: NaBH4 + CuCl2 Reduction->Product Catalysis

Caption: Two-step synthesis via Henry condensation followed by Cu-catalyzed borohydride reduction.

Biological Relevance & Applications[6][7][8][9]

Metabolic Stability (The "Chloro Effect")

In drug development, the 3-position of the phenethylamine ring is susceptible to metabolic oxidation. Replacing a hydrogen with chlorine blocks this site.

  • Mechanism: The C-Cl bond is stronger and less prone to enzymatic cleavage by Cytochrome P450 isoforms compared to C-H or C-OH.

  • Result: Extended half-life (

    
    ) of the molecule in biological systems.
    
Monoaminergic Activity

Structurally, the compound is related to 3-methoxytyramine (a dopamine metabolite) and 2C-C (a psychedelic phenethylamine).

  • Receptor Targets: It is investigated as a ligand for Trace Amine Associated Receptors (TAAR1) and Serotonin receptors (5-HT2A/2C).

  • Research Use: It serves as a control compound to study the steric vs. electronic effects of halogenation on receptor binding affinity.

Safety & Handling (MSDS Summary)

Hazard Class GHS Code Precaution
Skin Irritation H315Wear nitrile gloves; wash immediately upon contact.
Eye Irritation H319Use safety goggles. Rinse cautiously with water if exposed.[5][6]
Respiratory H335Avoid dust inhalation.[4][5][6] Use in a fume hood.
Acute Toxicity H302Harmful if swallowed.[7] Do not eat/drink in the lab.

Storage: Store in a cool, dry place away from light. The hydrochloride salt is stable, but the free base absorbs CO₂ from the air (carbamate formation).

References

  • Sigma-Aldrich. (2025).[4] Product Specification: 3-Chloro-4-methoxyphenethylamine hydrochloride.[8] Link

  • PubChem. (2025). Compound Summary: 3-Chloro-4-methoxyphenethylamine hydrochloride.[8] National Library of Medicine. Link

  • Beilstein Journal of Organic Chemistry. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Link

  • Cayman Chemical. (2025).[4] Safety Data Sheet: Phenethylamine Derivatives. Link

  • ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Link

Sources

Foundational

2-(3-Chloro-4-methoxyphenyl)ethylamine Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride , a critical scaffold in medicinal chemistry. [1] CAS Number: 7569-60-0 Molecular Formula: C H ClNO[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride , a critical scaffold in medicinal chemistry.

[1]

CAS Number: 7569-60-0 Molecular Formula: C


H

ClNO[1][2] · HCl Molecular Weight: 222.11 g/mol Synonyms: 3-Chloro-4-methoxyphenethylamine HCl; 3-C-4-M-PEA[1]

Executive Summary

2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride is a halogenated phenethylamine derivative that serves as a "privileged scaffold" in modern drug discovery.[1] Unlike its structural analogs (e.g., the psychoactive 2C-series), this compound is rarely used as a standalone therapeutic agent. Instead, it functions as a high-value intermediate for synthesizing complex heterocyclic systems, including benzothiazole-based neuroprotective agents , tetrahydroisoquinoline dopamine ligands , and lycorine-type alkaloids .[1] Its discovery and utility stem from the unique electronic properties of the 3-chloro substituent, which modulates metabolic stability and receptor binding affinity in its derivatives.

Discovery and Historical Context

The history of 2-(3-Chloro-4-methoxyphenyl)ethylamine is not defined by a single "eureka" moment but by two distinct waves of chemical exploration:

Phase I: The Alkaloid Synthesis Era (1970s)

The compound first gained prominence in the 1970s as a strategic precursor for the total synthesis of Amaryllidaceae alkaloids. Researchers, notably Iida et al. (1975) , identified that the 3-chloro substituent could facilitate benzyne cyclization reactions.

  • Mechanism: Under photolytic or strong basic conditions, the chlorine atom acts as a leaving group, generating an aryne intermediate that undergoes intramolecular cyclization.

  • Outcome: This allowed for the stereoselective synthesis of lycorine and dihydrocaranine analogs, proving the molecule's utility in constructing fused ring systems.

Phase II: The Neuropharmacology Renaissance (2010s–Present)

In the 21st century, the focus shifted to neurodegenerative diseases. The compound re-emerged as a critical building block for 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors.[1]

  • Context: 17β-HSD10 is a mitochondrial enzyme associated with Alzheimer's disease pathology.[1]

  • Application: The 3-chloro-4-methoxyphenethylamine moiety was found to anchor inhibitors within the enzyme's active site, improving cell permeability and blood-brain barrier (BBB) penetration compared to non-chlorinated analogs.[1]

Chemical Synthesis & Methodologies

The synthesis of 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride typically follows a linear pathway starting from commercially available isovanillin.[1]

Core Synthesis Pathway (The Henry Reaction Route)

This is the industry-standard protocol for high-purity synthesis.[1]

Step 1: Chlorination of Isovanillin

  • Reagents: Isovanillin, tert-butyl hypochlorite (t-BuOCl), Acetic Acid.[1][3]

  • Conditions: 35–40°C.[3]

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs the chlorine to the ortho position (position 3 relative to the aldehyde).

  • Product: 3-Chloro-4-hydroxybenzaldehyde (which is then methylated) or direct chlorination of 3-chloro-4-methoxybenzaldehyde.[1]

Step 2: Nitroaldol Condensation (Henry Reaction) [1]

  • Reagents: 3-Chloro-4-methoxybenzaldehyde, Nitromethane (CH

    
    NO
    
    
    
    ), Ammonium Acetate (NH
    
    
    OAc).[1]
  • Conditions: Reflux.[4]

  • Product: 3-Chloro-4-ethoxy-β-nitrostyrene.[1]

Step 3: Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or H
    
    
    
    /Pd-C.[1]
  • Conditions: Anhydrous THF or Ether.

  • Product: 2-(3-Chloro-4-methoxyphenyl)ethylamine (Freebase).[1]

Step 4: Salt Formation

  • Reagents: Hydrochloric acid (HCl) in isopropanol or diethyl ether.

  • Product: Final Hydrochloride Salt.

Visualization of Synthesis Logic

SynthesisPathway Isovanillin Isovanillin (Starting Material) Aldehyde 3-Chloro-4-methoxy- benzaldehyde Isovanillin->Aldehyde Chlorination (t-BuOCl) Nitrostyrene β-Nitrostyrene Intermediate Aldehyde->Nitrostyrene Henry Rxn (CH3NO2) Amine 2-(3-Chloro-4-methoxy- phenyl)ethylamine Nitrostyrene->Amine Reduction (LiAlH4) FinalSalt HCl Salt (Final Product) Amine->FinalSalt HCl/Ether

Figure 1: The linear synthesis pathway from Isovanillin to the target hydrochloride salt.[1][5]

Applications in Drug Discovery[1]

The true value of this compound lies in its "divergent synthesis" potential. It acts as a primary amine nucleophile that can be derivatized into three distinct pharmacological classes.

17β-HSD10 Inhibitors (Alzheimer's Research)

Researchers utilize the amine to synthesize benzothiazole-urea derivatives .[1]

  • Protocol: The amine is reacted with 2-chlorobenzothiazole derivatives in N-methyl-2-pyrrolidone (NMP) using DIPEA as a base at 160°C.[1]

  • Mechanism: The 3-chloro group on the phenyl ring provides steric bulk and lipophilicity, enhancing the inhibitor's ability to cross the mitochondrial membrane and inhibit the 17β-HSD10 enzyme, preventing neurotoxicity induced by amyloid-beta peptide.[1]

Dopamine Receptor Ligands (Tetrahydroisoquinolines)

The amine undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines.[1]

  • Significance: These derivatives exhibit high affinity for D1 and D2 dopamine receptors. The chlorine atom at position 3 (which becomes position 6 or 7 in the fused system) significantly alters the electronic landscape of the aromatic ring, often increasing binding potency compared to non-chlorinated analogs.

Tyramine-Based Insecticides

Recent studies (e.g., US Patent 10,568,320) explored the amine as a tyramine analog for pest control (fire ants).

  • Finding: While the compound showed mortality effects (approx. 8% at 0.1% concentration), it was less effective than other halogenated tyramines.[6] This highlights its specificity: it is more effective as a mammalian CNS scaffold than an invertebrate toxin.

Visualization of Applications

Applications Core 2-(3-Chloro-4-methoxy- phenyl)ethylamine Alzheimers 17β-HSD10 Inhibitors (Benzothiazole Ureas) Core->Alzheimers Nucleophilic Subst. (w/ Benzothiazoles) Dopamine Dopamine Ligands (Tetrahydroisoquinolines) Core->Dopamine Pictet-Spengler Cyclization Alkaloids Lycorine Alkaloids (Benzyne Cyclization) Core->Alkaloids Photolytic Cyclization

Figure 2: Divergent applications of the scaffold in neuropharmacology and natural product synthesis.[1]

Experimental Protocol: Standard Handling & Characterization

Safety Note: This compound is a skin and eye irritant (H315, H319). Handle in a fume hood.

Characterization Data
ParameterValue
Appearance White to off-white solid
Melting Point 192–195 °C
Solubility Soluble in water, methanol, DMSO
Storage Hygroscopic; Store at 2–8°C under inert gas (Argon/Nitrogen)
Protocol: Synthesis of Benzothiazole Derivative (Example Application)

Adapted from Musilek et al. (2024)

  • Preparation: Dissolve 2-(3-Chloro-4-methoxyphenyl)ethylamine HCl (1.0 eq) in NMP (15 mL/mmol).

  • Activation: Add DIPEA (2.5 eq) and stir for 15 minutes at Room Temperature (RT) to liberate the free base.

  • Coupling: Add the corresponding 2-chlorobenzothiazole (1.0 eq).

  • Reaction: Heat the mixture to 160°C and stir overnight.

  • Workup: Cool to RT, pour into ice water, and filter the precipitate. Purify via column chromatography.

References

  • Iida, H., Aoyagi, S., & Kibayashi, C. (1975). Synthesis of 1,12b-didehydrolycoran via photocyclisation of an enamide-ketone. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Benek, O., et al. (2018). Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity. ChemMedChem. Link

  • Musilek, K., et al. (2024). Mitochondrial modulation for the study of neurodegeneration. University of Hradec Králové Theses. Link

  • Vander Meer, R. K. (2020). Biologically-based control methods for insect pests. U.S. Patent 10,568,320. Link

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin. Link

Sources

Exploratory

3-Chloro-4-methoxyphenethylamine HCl: A Strategic Halogenated Scaffold in Drug Discovery

The following technical guide details the utility, synthesis, and application of 3-Chloro-4-methoxyphenethylamine HCl , a halogenated phenethylamine scaffold critical in modern medicinal chemistry. Executive Summary & Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3-Chloro-4-methoxyphenethylamine HCl , a halogenated phenethylamine scaffold critical in modern medicinal chemistry.

Executive Summary & Compound Profile

3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS: 7569-60-0) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its ubiquitous non-halogenated analog (4-methoxyphenethylamine), the incorporation of a chlorine atom at the meta position (C3) introduces unique steric and electronic properties that modulate metabolic stability, lipophilicity, and receptor binding affinity.

This guide serves as a definitive technical resource for the synthesis, reactivity, and application of this building block, specifically targeting researchers in neuropharmacology and enzyme inhibitor development.

Physicochemical Profile
PropertySpecification
IUPAC Name 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
Molecular Formula C₉H₁₂ClNO[1][2][3][4][5][6][7] · HCl
Molecular Weight 222.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
Key Electronic Feature Mismatched electronic effects: 4-OMe (Activator) vs. 3-Cl (Deactivator/Lipophilic)

Synthetic Methodology: The Nitrile Reduction Route

While several routes exist (e.g., Henry reaction of benzaldehydes), the Cyanide Displacement-Reduction sequence is the industry standard for high-purity synthesis, avoiding the formation of unstable nitrostyrene intermediates.

Reaction Scheme Overview

The synthesis proceeds via the nucleophilic displacement of chloride from 3-chloro-4-methoxybenzyl chloride by cyanide, followed by the exhaustive reduction of the resulting nitrile.

SynthesisRoute SM 3-Chloro-4-methoxybenzyl chloride Step1 Step 1: Cyanidation (NaCN, DMSO, 40°C) SM->Step1 Inter Intermediate: 3-Chloro-4-methoxyphenylacetonitrile Step1->Inter Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter->Step2 Prod Target: 3-Chloro-4-methoxyphenethylamine Step2->Prod

Figure 1: Synthetic pathway for the production of 3-Chloro-4-methoxyphenethylamine.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-4-methoxyphenylacetonitrile

Safety Warning: Sodium cyanide (NaCN) is acutely toxic. Operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Setup: Charge a 3-neck round-bottom flask with DMSO (230 mL) and heat to 40°C.

  • Addition: Add NaCN (40.6 g, 0.83 mol) followed by the dropwise addition of 3-chloro-4-methoxybenzyl chloride (145 g, 0.76 mol) over 45 minutes. Maintain internal temperature between 40–45°C.

  • Reaction: Stir at 45°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the benzyl chloride.

  • Workup: Pour the reaction mixture into water (800 mL). Extract the resulting oil with diethyl ether (3 x 200 mL).

  • Purification: Wash the combined ether layers with 1:1 dilute HCl (2 x 100 mL) to remove isonitrile byproducts, then with water. Dry over MgSO₄ and concentrate in vacuo.

  • Yield: Expect ~136 g of crystalline solid (m.p. 54–56°C).

Step 2: Reduction to the Amine Hydrochloride

Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Use anhydrous solvents and inert atmosphere (Ar/N₂).

  • Setup: Suspend LiAlH₄ (8.0 g, 210 mmol) in anhydrous THF (250 mL) under nitrogen in a dry flask.

  • Addition: Dissolve the nitrile intermediate (32 g, 176 mmol) in THF (100 mL) and add dropwise to the hydride suspension. The reaction is exothermic; control addition rate to maintain gentle reflux.

  • Reflux: Heat to reflux for 5 hours.

  • Quench: Cool to 0°C. Carefully quench (Fieser method): Add 8 mL water, 8 mL 15% NaOH, then 24 mL water. Stir until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate to an oil.

  • Salt Formation: Dissolve the oil in minimal dry ethanol. Add concentrated HCl or bubble HCl gas until pH < 2. Dilute with diethyl ether to precipitate the hydrochloride salt. Filter and recrystallize from EtOH/Ether.

Reactivity & Applications in Medicinal Chemistry[9]

Electronic "Mismatch" and Cyclization Challenges

Unlike 3,4-dimethoxyphenethylamine (homoveratrylamine), which readily undergoes Pictet-Spengler cyclization to form tetrahydroisoquinolines (THIQs), the 3-chloro-4-methoxy variant presents a synthetic challenge.

  • The Problem: The 4-methoxy group directs electrophilic substitution to positions 3 and 5. Position 3 is blocked by Chlorine. Position 5 is meta to the ethylamine chain, preventing standard 6-membered ring closure.

  • The Solution: This scaffold is rarely used for direct Pictet-Spengler cyclization. Instead, it is highly valued as a primary amine nucleophile for SNAr reactions, sulfonamide formation, and urea linkers where the halogen provides metabolic protection (blocking the P450 hydroxylation site).

Case Study: 17β-HSD10 Inhibitors for Alzheimer’s Disease

A prominent application of this building block is in the synthesis of benzothiazole-based inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), a mitochondrial enzyme implicated in Alzheimer's pathogenesis.

Mechanism of Synthesis: The amine undergoes a Nucleophilic Aromatic Substitution (SNAr) with 2-chlorobenzothiazole. The 3-chloro substituent on the phenethylamine ring is crucial for optimizing the lipophilicity (LogP) and binding pocket fit.

SNArReaction Amine 3-Chloro-4-methoxy- phenethylamine Complex Meisenheimer Intermediate Amine->Complex SNAr (160°C, DIPEA) Heterocycle 2-Chlorobenzothiazole Heterocycle->Complex SNAr (160°C, DIPEA) Product Benzothiazole-Amine Conjugate (Inhibitor) Complex->Product -HCl

Figure 2: Synthesis of 17β-HSD10 inhibitors via SNAr coupling.

Experimental Protocol (SNAr Coupling):

  • Dissolve 3-chloro-4-methoxyphenethylamine HCl (1.0 eq) in NMP (N-methyl-2-pyrrolidone).

  • Add DIPEA (2.5 eq) and stir for 15 min to liberate the free base.

  • Add 2-chlorobenzothiazole (1.0 eq).

  • Heat to 160°C overnight.

  • Cool, dilute with water, and extract with EtOAc. Purification via flash chromatography yields the secondary amine.

Benzyne Cyclization (Indoline Formation)

While standard Pictet-Spengler fails, this scaffold can form indolines via benzyne intermediates. Treatment with strong base (e.g., KNH₂/NH₃) generates a benzyne at the 2,3-position (via elimination of HCl), which the pendant amine then attacks intramolecularly. This is a powerful route to 6-methoxyindolines.

References

  • Sigma-Aldrich. 3-Chloro-4-methoxyphenethylamine hydrochloride Product Sheet. Link

  • Benek, O., et al. (2017). "Nanomolar Benzothiazole-Based Inhibitors of 17β-HSD10 with Cellular Bioactivity." ACS Medicinal Chemistry Letters, 8(11). Link

  • Perrin, D.D., et al. Purification of Laboratory Chemicals. (Protocol for Nitrile Reduction). Link

  • PrepChem. Synthesis of 3-chloro-4-methoxyphenylacetonitrile. Link

  • Calcaterra, A., et al. (2020). "The Pictet-Spengler Reaction Updates Its Habits."[2] Molecules, 25(3). (Context on cyclization regioselectivity). Link

Sources

Foundational

Technical Monograph: 3-Chloro-4-methoxyphenethylamine Hydrochloride

The following technical guide provides an in-depth review of 3-Chloro-4-methoxyphenethylamine Hydrochloride , structured for researchers and drug development professionals. CAS: 7569-60-0 | Formula: C H ClNO[1] · HCl | M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 3-Chloro-4-methoxyphenethylamine Hydrochloride , structured for researchers and drug development professionals.

CAS: 7569-60-0 | Formula: C


H

ClNO[1] · HCl | Molar Mass: 222.11 g/mol [1][2]

Executive Summary & Chemical Identity

3-Chloro-4-methoxyphenethylamine hydrochloride is a substituted phenethylamine derivative primarily utilized as a high-value intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceutical candidates targeting monoaminergic systems.[1] Structurally, it represents a "hybrid" scaffold, bridging the gap between simple trace amines (like 4-methoxyphenethylamine) and ring-substituted psychotropic phenethylamines (such as the 2C series).

Unlike the 2,5-dimethoxy substituted "2C" family, this compound lacks the 2-position substituent, altering its steric profile and likely reducing direct 5-HT


 agonist potency while retaining affinity for trace amine-associated receptors (TAAR) and monoamine transporters.
Structural Classification
FeatureSpecification
Core Scaffold Phenethylamine (2-phenylethan-1-amine)
Substituents 3-Chloro (Halogen), 4-Methoxy (Ether)
Electronic Effect The 3-Cl group exerts an inductive electron-withdrawing effect (

), increasing the acidity of the aromatic ring protons and enhancing lipophilicity (

value) compared to the non-chlorinated parent.
Metabolic Stability Chlorine substitution at the 3-position blocks metabolic hydroxylation (Phase I metabolism), potentially extending the biological half-life relative to 3-methoxytyramine analogs.

Chemical Synthesis Protocols

The synthesis of 3-Chloro-4-methoxyphenethylamine is most robustly achieved via the Nitrile Reduction Route , which offers higher yields and cleaner workups compared to the Henry reaction (nitroaldol condensation) for this specific substitution pattern.

Route A: Nitrile Reduction (Primary Pathway)

This method utilizes 3-chloro-4-methoxybenzyl chloride as the starting material, converting it to the phenethylamine via a nitrile intermediate.

Step 1: Cyanation (Formation of Phenylacetonitrile)
  • Precursor: 3-Chloro-4-methoxybenzyl chloride (CAS 142964-52-3).[1]

  • Reagents: Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).[1]

  • Protocol:

    • Dissolve NaCN (1.2 eq) in DMSO at 40°C.

    • Add 3-chloro-4-methoxybenzyl chloride dropwise over 40 minutes to control the exotherm.

    • Stir at 40–45°C for 6 hours.

    • Quench: Pour mixture into ice water. Extract the oily product with diethyl ether.[1]

    • Purification: Wash organic layer with dilute HCl (to remove isonitriles/amines) and water.[1] Dry over MgSO

      
       and concentrate.
      
    • Yield: ~90–95% of 3-chloro-4-methoxyphenylacetonitrile (mp 54–56°C).[1]

Step 2: Lithium Aluminum Hydride Reduction
  • Precursor: 3-Chloro-4-methoxyphenylacetonitrile.[1]

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), Anhydrous THF.[1]
    
  • Protocol:

    • Prepare a suspension of LiAlH

      
       (1.2 eq) in anhydrous THF under nitrogen atmosphere.
      
    • Add a solution of the nitrile in THF dropwise to the refluxing hydride suspension.

    • Reflux: Maintain reflux for 5 hours to ensure complete reduction of the triple bond.

    • Workup (Fieser Method): Cool to 0°C. Carefully quench with water (1 mL per g LiAlH

      
      ), 15% NaOH (1 mL), and water (3 mL).
      
    • Filter the granular aluminum salts.[1]

    • Salt Formation: Dissolve the free base oil in dry ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt.[1]

    • Recrystallization: Recrystallize from ethanol/ether to obtain high-purity white crystals.

Synthesis Start 3-Chloro-4-methoxy benzyl chloride Step1 Cyanation (NaCN, DMSO, 40°C) Start->Step1 Inter Intermediate: 3-Chloro-4-methoxy phenylacetonitrile Step1->Inter Step2 Reduction (LiAlH4, THF, Reflux) Inter->Step2 End Target: 3-Chloro-4-methoxy phenethylamine HCl Step2->End

Figure 1: Synthetic pathway from benzyl chloride precursor to the final amine hydrochloride.

Pharmacological Profile & SAR Analysis

While specific binding affinity (


) data for this exact isomer is often proprietary to internal drug discovery programs, its activity can be extrapolated from Structure-Activity Relationships (SAR) of the phenethylamine class.[1]
Mechanism of Action (Theoretical)
  • Monoamine Transporter Substrate: Like 4-methoxyphenethylamine (PMPEA), this compound likely acts as a substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), promoting monoamine release.

  • TAAR1 Agonism: Halogenated phenethylamines are potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[1] The 3-chloro substitution typically enhances binding affinity compared to the non-halogenated analog by filling a hydrophobic pocket in the receptor orthosteric site.[1]

  • MAO Interaction: The 4-methoxy group makes the molecule a competitive substrate for Monoamine Oxidase A (MAO-A). The 3-chloro group sterically hinders deamination, potentially acting as a weak MAO inhibitor or a "hardened" substrate with a longer duration of action than tyramine.

Structure-Activity Relationship (SAR) Map

The "3-Cl, 4-OMe" motif is a bioisostere for the 3,4-dichloro or 3,4-dimethoxy patterns found in other bioactive ligands.

SAR Core 3-Chloro-4-methoxyphenethylamine Cl 3-Chloro Group: - Increases Lipophilicity - Blocks Metabolic Hydroxylation - Enhances TAAR1 Affinity Core->Cl OMe 4-Methoxy Group: - H-Bond Acceptor - Mimics 4-OH (Tyramine) but  crosses BBB better Core->OMe Amine Primary Amine: - Critical for DAT/NET Transport - Salt formation (HCl) for stability Core->Amine

Figure 2: SAR analysis highlighting the functional contributions of key substituents.

Application in Drug Discovery

This compound is frequently cited as a building block for:

  • Tetrahydroisoquinolines (THIQs): Through the Pictet-Spengler reaction, it yields 6-methoxy-7-chloro-THIQ derivatives, which are investigated as D1/D2 dopamine receptor ligands.[1]

  • Insecticidal Research: Studies have demonstrated lethality against fire ants (Solenopsis invicta) via tyramine-receptor modulation, although potency was lower than tyramine itself.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid (HCl salt).[1]
Melting Point 192–195°C (HCl salt) / Free base oil bp: 140°C at 0.6 mmHg.

H NMR
(D

O)

3.00 (t, 2H, CH

N), 3.20 (t, 2H, Ar-CH

), 3.85 (s, 3H, OMe), 7.0–7.4 (m, 3H, Ar-H).[3]
Mass Spec Molecular ion peak

at m/z 186.06 (Free base).[1]
Solubility Highly soluble in water, ethanol, and DMSO; insoluble in diethyl ether (as salt).[1]

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

  • Handling: As a chlorinated amine, this compound may possess sympathomimetic activity.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Incompatibility: Avoid strong oxidizing agents.[1] The free base rapidly absorbs CO

    
     from the air to form carbonates; keep as the hydrochloride salt.[1]
    

References

  • Sigma-Aldrich. (n.d.).[1][2] 3-Chloro-4-methoxyphenethylamine hydrochloride Product Sheet. Retrieved from [1][2]

  • VDOC.PUB. (n.d.).[1] Purification of Laboratory Chemicals - Synthesis Protocols. Retrieved from [1]

  • Google Patents. (n.d.).[1] Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted tetrahydroisoquinoline compounds. Retrieved from

  • Cayman Chemical. (n.d.).[1] 3-hydroxy-4-Methoxyphenethylamine (Related Metabolite Data). Retrieved from [1]

  • A2B Chem. (n.d.).[1] 2-(3-Chloro-4-methoxyphenyl)ethylamine hydrochloride Product Data. Retrieved from [1]

Sources

Exploratory

Technical Guide: Analytical Characterization and Safety of Halogenated Phenethylamines

I cannot provide a guide on the synthesis or precursor identification for the production of 3-Chloro-4-methoxyphenethylamine. I can, however, provide an in-depth technical guide on the analytical characterization, forens...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a guide on the synthesis or precursor identification for the production of 3-Chloro-4-methoxyphenethylamine. I can, however, provide an in-depth technical guide on the analytical characterization, forensic identification, and safety protocols for handling halogenated phenethylamines in a research setting.

Executive Summary

3-Chloro-4-methoxyphenethylamine (CAS 7569-60-0) represents a specific subclass of halogenated phenethylamines used in pharmacological research. As a structural analog to controlled substances (such as the 2C-series), accurate identification and differentiation from positional isomers are critical in forensic toxicology and pharmaceutical quality control. This guide outlines the self-validating analytical workflows and safety protocols required for the rigorous study of this compound.

Structural & Chemical Properties

The phenethylamine scaffold serves as the backbone for a vast array of bioactive compounds. The specific substitution pattern of a chlorine atom at the 3-position and a methoxy group at the 4-position creates a unique electronic and steric profile.

  • Chemical Name: 2-(3-Chloro-4-methoxyphenyl)ethanamine[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 185.65 g/mol (Free base)

  • Key Structural Feature: The presence of the halogen (chlorine) on the aromatic ring significantly alters the lipophilicity and metabolic stability compared to the non-halogenated parent compound (4-methoxyphenethylamine).

Differentiation Challenge: In forensic analysis, this compound must be distinguished from its positional isomers (e.g., 4-chloro-3-methoxyphenethylamine) and di-substituted analogs (e.g., 2,5-dimethoxy-4-chlorophenethylamine, known as 2C-C). Standard colorimetric tests are often insufficient due to cross-reactivity; therefore, spectrometric methods are required for definitive identification.

Analytical Characterization Protocols

To ensure scientific integrity, a multi-modal analytical approach is recommended. This workflow validates the identity of the substance through orthogonal data sets.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating phenethylamine isomers.[2]

  • Methodology: Samples are typically derivatized (e.g., with PFPA or HFBA) to improve volatility and peak shape, although free-base analysis is possible on non-polar columns (e.g., DB-5MS).

  • Fragmentation Pattern:

    • Base Peak: The

      
      -cleavage of the amine typically yields a dominant fragment at m/z 30 (CH
      
      
      
      =NH
      
      
      ) for primary amines.
    • Benzylic Cation: The 3-chloro-4-methoxybenzyl cation is a diagnostic fragment. The chlorine isotope pattern (

      
      Cl:
      
      
      
      Cl
      
      
      3:1) provides a clear signature in the mass spectrum, aiding in the confirmation of halogenation.
B. Nuclear Magnetic Resonance (NMR)

For absolute structural confirmation, particularly to determine the exact position of the chlorine atom relative to the methoxy group,


H-NMR is essential.
  • Diagnostic Signals:

    • Aromatic Region: The coupling constants (

      
       values) of the aromatic protons will reveal the substitution pattern (e.g., ortho vs. meta coupling).
      
    • Methoxy Group: A sharp singlet typically around

      
       3.8 ppm.
      
    • Ethylene Chain: Two triplets (or multiplets) corresponding to the

      
       and 
      
      
      
      methylene protons.

Safety & Handling Protocols

Halogenated phenethylamines are potent chemical agents.[3][4] Strict adherence to safety protocols is mandatory to prevent exposure and environmental contamination.[3][4]

A. Hazard Identification
  • Routes of Entry: Inhalation, Ingestion, Dermal absorption.

  • Acute Effects: Compounds in this class are severe irritants to the respiratory tract, skin, and eyes. They may possess sympathomimetic activity, posing risks of tachycardia or hypertension upon accidental exposure.

  • GHS Classification:

    • Skin Irritation (Category 2)[5][6]

    • Eye Irritation (Category 2A)[5]

    • Specific Target Organ Toxicity - Single Exposure (Respiratory System)

B. Engineering Controls & PPE
  • Primary Containment: All handling of the neat substance must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile (minimum thickness 0.11 mm) or laminate gloves for longer procedures.

    • Respiratory: If fume hood containment is breached or during spill cleanup, a NIOSH-approved respirator with organic vapor/acid gas cartridges and N95 pre-filters is required.

    • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory.

Analytical Workflow Visualization

The following diagram illustrates the logical flow for the forensic identification of a substituted phenethylamine sample, moving from extraction to definitive structural elucidation.

AnalyticalWorkflow Sample Unknown Sample (Solid/Liquid) extraction Liquid-Liquid Extraction (Basic pH > 10) Sample->extraction Isolation GCMS GC-MS Analysis (EI Source, 70eV) extraction->GCMS Injection Spectrum Mass Spectrum Generation (Isotope Pattern Check) GCMS->Spectrum Fragmentation Library Spectral Library Match (NIST / SWGDRUG) Spectrum->Library Preliminary ID IsomerCheck Isomer Differentiation (Retention Time / NMR) Library->IsomerCheck Ambiguity Resolution ID Confirmed Identity: 3-Chloro-4-methoxyphenethylamine IsomerCheck->ID Validation

Figure 1: Analytical decision matrix for the forensic identification of halogenated phenethylamines.

References

  • The identification of 4-methylamphetamine and its synthesis by-products in forensic samples . Forensic Science International. Available at: [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs . Journal of Chromatography B. Available at: [Link]

  • Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction . NIOSH Manual of Analytical Methods. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization Guide: 3-Chloro-4-methoxyphenethylamine HCl

This guide details the spectroscopic characterization of 3-Chloro-4-methoxyphenethylamine Hydrochloride , a chlorinated phenethylamine derivative. The following technical analysis synthesizes structural principles with p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-Chloro-4-methoxyphenethylamine Hydrochloride , a chlorinated phenethylamine derivative. The following technical analysis synthesizes structural principles with predicted and reference-derived data to provide a comprehensive reference for identification and quality control.

Executive Summary & Compound Identity

3-Chloro-4-methoxyphenethylamine HCl is a substituted phenethylamine featuring a 1,3,4-trisubstituted benzene ring. Its spectroscopic signature is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom, alongside the characteristic ammonium salt features of the side chain.

  • IUPAC Name: 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

  • CAS RN: 7569-60-0 (HCl salt); 7569-87-1 (Free base)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 222.11 g/mol (Salt); 185.65 g/mol (Base)

Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the halogen substitution pattern (Chlorine isotopes) and the primary amine backbone.

Fragmentation Pathway & Isotopic Signature

The mass spectrum is dominated by the nitrogen-directed


-cleavage , a hallmark of primary phenethylamines.
  • Molecular Ion (

    
    ):  Weak or absent in Electron Impact (EI) due to rapid fragmentation. In Electrospray Ionization (ESI+), the 
    
    
    
    is observed at m/z 186 .
  • Chlorine Isotope Pattern: The presence of a single chlorine atom creates a distinct 3:1 ratio between the

    
     (186) and 
    
    
    
    (188) peaks (
    
    
    ).
  • Base Peak (m/z 30): The primary fragmentation pathway involves the cleavage of the

    
     bond, generating the iminium ion (
    
    
    
    ) at m/z 30.
  • Benzylic Cation (m/z 155/157): Loss of the amine side chain (

    
    ) yields the 3-chloro-4-methoxybenzyl cation.
    
Fragmentation Logic Diagram

MS_Fragmentation M_Ion [M+H]+ Precursor m/z 186/188 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Base_Peak Iminium Ion [CH2=NH2]+ m/z 30 Alpha_Cleavage->Base_Peak Major Pathway (100%) Benzyl_Cation 3-Cl-4-OMe-Benzyl Cation m/z 155/157 Alpha_Cleavage->Benzyl_Cation Minor Pathway (Loss of CH2NH2)

Caption: Logical fragmentation flow in EI/ESI mass spectrometry showing the dominance of the iminium ion formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis requires careful solvent selection. DMSO-


  is the preferred solvent for the HCl salt to preserve the ammonium proton signal and prevent exchange broadening observed in 

.
H NMR Data (400 MHz, DMSO- )

The aromatic region exhibits a characteristic ABC-like pattern (specifically an ABX or AMX system depending on field strength) due to the 1,3,4-substitution.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amine 8.00 - 8.20br s3H

protons (exchangeable).
Ar-H2 7.35d (

Hz)
1HMeta-coupled to H6. Deshielded by ortho-Cl and alkyl group.
Ar-H6 7.15dd (

Hz)
1HOrtho-coupled to H5, meta-coupled to H2.
Ar-H5 7.08d (

Hz)
1HOrtho-coupled to H6. Shielded by ortho-OMe group.
OMe 3.84s3HCharacteristic methoxy singlet.

-CH2
2.95 - 3.05m/t2HAdjacent to

, deshielded relative to

-CH2.

-CH2
2.80 - 2.88t2HBenzylic protons.
C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the asymmetry of the ring and the presence of the methoxy group.

Carbon TypeShift (

, ppm)
Assignment
C-O (Ar) 153.5C4: Deshielded by direct oxygen attachment.
C-Alkyl (Ar) 131.0C1: Ipso carbon attached to ethyl chain.
Ar-CH 130.5C2: Aromatic CH (meta to OMe).
Ar-CH 128.5C6: Aromatic CH.
C-Cl (Ar) 121.0C3: Ipso carbon attached to Chlorine.
Ar-CH 113.0C5: Ortho to OMe (shielded).
OMe 56.2Methoxy carbon.

-CH2
40.5Methylene adjacent to Nitrogen.

-CH2
32.5Benzylic methylene.

Infrared (IR) Spectroscopy

The IR spectrum of the HCl salt is distinct from the free base, primarily in the high-frequency region due to the ammonium cation.

Region (

)
Vibration ModeDiagnostic Value
2800 - 3200 N-H StretchBroad, strong band characteristic of primary ammonium salts (

). Overlaps with C-H stretches.
1580 - 1600 C=C AromaticRing skeletal vibrations.
1250 - 1270 C-O-C StretchAsymmetric stretching of the aryl alkyl ether (Methoxy group).
1050 C-N StretchAliphatic amine C-N bond.
600 - 800 C-Cl StretchCharacteristic alkyl/aryl chloride band (often weak/obscured in fingerprint).

Experimental Protocols

To ensure data integrity, the following protocols are recommended for sample preparation.

NMR Sample Preparation (HCl Salt)
  • Solvent Choice: Use DMSO-

    
      (99.9% D) rather than 
    
    
    
    . The HCl salt is poorly soluble in chloroform, and
    
    
    will cause the loss of the ammonium proton signal via exchange.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
Mass Spectrometry (LC-MS)
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Ionization: ESI Positive Mode.

  • Note: Expect the salt to dissociate immediately; the detected species is the protonated free base

    
    .
    

References

  • Sigma-Aldrich. 3-Chloro-4-methoxyphenethylamine hydrochloride Product Sheet. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757644, 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Exploratory

Understanding the reactivity of the amine group in phenethylamines

Introduction: The Pharmacophore Anchor In the structural landscape of psychotropic and sympathomimetic drugs, the phenethylamine (PEA) skeleton acts as a privileged scaffold. At the heart of this scaffold lies the amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Anchor

In the structural landscape of psychotropic and sympathomimetic drugs, the phenethylamine (PEA) skeleton acts as a privileged scaffold. At the heart of this scaffold lies the amino nitrogen—the critical "anchor" responsible for electrostatic engagement with the conserved aspartate residue in monoamine transporters (DAT, NET, SERT) and G-protein coupled receptors (5-HT2A, TAAR1).

For drug development professionals, understanding the reactivity of this amine is not merely a synthetic concern; it is the bridge between chemical accessibility and metabolic stability. This guide dissects the electronic and steric behaviors of the PEA amine, providing a roadmap for rational ligand design and robust synthesis.

Electronic and Steric Environment[1]

The reactivity of the PEA nitrogen is governed by two primary factors: the inductive pull of the aromatic ring and the steric hindrance of the


-carbon substituents.
Basicity and Protonation

The PEA amine is a typical aliphatic amine. The phenyl ring, located two carbons away (


-position), exerts a weak electron-withdrawing inductive effect (

), slightly lowering the

compared to a simple alkylamine like ethylamine.
CompoundStructure

(Conjugate Acid)
Electronic/Steric Notes
Phenethylamine (PEA)

9.83Baseline.[1] Accessible nucleophile. Rapidly metabolized by MAO-B.
Amphetamine

~9.90

-Methyl group exerts a weak

effect, slightly increasing basicity. Major steric shield against enzymatic deamination.
Methamphetamine

~10.1Secondary amine. Increased basicity due to N-methyl

effect. Enhanced lipophilicity.
The "Alpha-Methyl Shield"

The most significant modification in this class is


-methylation (the amphetamine motif). While it has a negligible effect on chemical nucleophilicity in vitro, it drastically alters in vivo reactivity. The 

-methyl group creates a steric clash within the active site of Monoamine Oxidase (MAO), preventing the abstraction of the

-proton required for oxidative deamination. This single modification transforms a transient trace amine (PEA,

) into a centrally active drug with a multi-hour half-life.

Synthetic Reactivity: The Reductive Amination Standard

Direct alkylation of primary phenethylamines with alkyl halides is synthetically flawed due to the "polyalkylation cascade" (primary


 secondary 

tertiary

quaternary ammonium salt). The secondary amine formed is often more nucleophilic than the starting material.

The Solution: Reductive Amination. This protocol allows for the controlled introduction of a single alkyl group (e.g., N-benzyl, N-methyl) by forming an imine intermediate which is subsequently reduced.

Mechanism of Reductive Amination

The reaction proceeds through a condensation-reduction sequence. In the context of drug development (e.g., synthesizing NBOMe derivatives or secondary amphetamines), the choice of reducing agent determines chemoselectivity.

ReductiveAmination cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction R1 Phenethylamine (R-NH2) Hemiaminal Hemiaminal Intermediate R1->Hemiaminal + H+ Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (R-N=CH-R') Hemiaminal->Imine - H2O Product Secondary Amine (R-NH-CH2-R') Imine->Product H- transfer RedAgent Hydride Donor (NaBH4 / NaBH3CN) RedAgent->Product

Figure 1: The stepwise mechanism of reductive amination. The formation of the imine is reversible; the reduction step drives the equilibrium to the stable amine product.

Experimental Protocol: Synthesis of N-Substituted Phenethylamines

Objective: Controlled mono-alkylation of a phenethylamine derivative (e.g., 2C-B) to form a secondary amine (e.g., 2C-B-Fly precursor or NBOMe).

Reagents:

  • Substrate: Phenethylamine derivative (1.0 eq)

  • Carbonyl: Benzaldehyde or ketone derivative (1.1 eq)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Reductant: Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (free base) in anhydrous MeOH. Add the aldehyde dropwise. If the aldehyde is sterically hindered, add

    
     molecular sieves or 
    
    
    
    to scavenge water and drive equilibrium. Stir at RT for 2–4 hours. Validation: Monitor disappearance of carbonyl peak via TLC or IR (loss of C=O stretch ~1700
    
    
    , appearance of C=N stretch ~1640
    
    
    ).
  • Reduction: Cool the solution to 0°C. Add

    
     (1.5 eq) portion-wise to control hydrogen gas evolution. Note: For acid-sensitive substrates, use STAB in DCM/Acetic acid.
    
  • Quench & Workup: Stir for 1 hour, then quench with dilute HCl (carefully) to decompose excess borohydride. Basify with aqueous NaOH to pH > 12. Extract with DCM.

  • Purification: Isolate the amine as a hydrochloride salt by bubbling dry HCl gas through an ether solution of the free base.

Metabolic Reactivity (In Vivo Fate)

In a biological system, the amine group is the primary target for oxidative enzymes. The structure-activity relationship (SAR) here is binary: steric bulk at the


-position determines the metabolic pathway.
Oxidative Deamination vs. N-Oxidation
  • MAO Pathway: For primary PEAs (no

    
    -methyl), MAO-B oxidizes the 
    
    
    
    -carbon to an imine, which hydrolyzes to an aldehyde and ammonia. This renders the drug inactive rapidly.
  • CYP450 Pathway: When MAO is blocked (e.g., in amphetamine), the amine can undergo N-hydroxylation by CYP450 enzymes, leading to oximes or hydroxylamines, which are often toxicological dead-ends or precursors to reactive nitrenium ions.

Metabolism cluster_MAO MAO Pathway (Primary Clearance) cluster_CYP CYP450 Pathway (If Alpha-Methylated) Substrate Phenethylamine Core ImineInt Imine Intermediate Substrate->ImineInt MAO-B (-2H) Substrate->ImineInt  If R=H   N_Hydroxy N-Hydroxy-Amphetamine Substrate->N_Hydroxy CYP2D6 (N-Oxidation) Substrate->N_Hydroxy  If R=CH3   Aldehyde Phenylacetaldehyde (Inactive) ImineInt->Aldehyde +H2O Ammonia NH3 ImineInt->Ammonia Oxime Phenylacetone Oxime N_Hydroxy->Oxime Oxidation

Figure 2: Divergent metabolic fates based on alpha-substitution. MAO dominates for PEA; CYP-mediated N-oxidation becomes relevant for amphetamines.

Pharmacological Implications (SAR)

The reactivity of the amine dictates its receptor binding profile. The nitrogen must be protonated at physiological pH to form an ionic bond with Asp3.32 (Asp155) in the 5-HT2A receptor.

N-Substitution Effects
  • Primary Amines (

    
    ):  Balanced affinity for 5-HT, DA, and NE transporters. High efficacy at TAAR1.
    
  • Secondary Amines (

    
    ):  Increases lipophilicity (BBB penetration) and stability. Often retains or increases potency (e.g., Methamphetamine, MDMA).
    
  • N-Benzyl Substitution (NBOMe): The addition of a highly lipophilic, electron-rich benzyl group creates a "super-agonist" at the 5-HT2A receptor. The benzyl group locks the ligand into a specific conformation within the receptor's orthosteric binding pocket, increasing affinity by orders of magnitude (nM to sub-nM range).

SAR Decision Matrix

When optimizing a phenethylamine lead:

  • Need Oral Bioavailability?

    
     Add 
    
    
    
    -Methyl (blocks MAO).
  • Need 5-HT2A Selectivity?

    
     Add N-Benzyl (NBOMe) or hydrophobic 4-position ring substituent.
    
  • Need DAT/NET Selectivity?

    
     Keep N-Methyl or Primary Amine; avoid bulky N-groups.
    

References

  • Glennon, R. A., et al. (2002). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. National Institutes of Health.[2] Link

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Edmondson, D. E., et al. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. PubMed.[4] Link

  • Pottie, E., et al. (2023).[4] Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience.[4] Link

  • Garrido, N. M., et al. (2023).[4][5] 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Link

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic substitution with a pyrimidine derivative

Application Note: Precision Functionalization of Pyrimidine Scaffolds via Nucleophilic Aromatic Substitution ( ) Abstract & Strategic Relevance Pyrimidine heterocycles are the structural bedrock of modern kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of Pyrimidine Scaffolds via Nucleophilic Aromatic Substitution ( )

Abstract & Strategic Relevance

Pyrimidine heterocycles are the structural bedrock of modern kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. The ability to selectively functionalize the pyrimidine ring—specifically differentiating between the C2, C4, and C6 positions—is a critical competency in medicinal chemistry.

This guide details the protocol for Nucleophilic Aromatic Substitution (


)  on polychlorinated pyrimidines. Unlike standard alkyl halide substitutions (

), this reaction relies on the electron-deficient nature of the heteroaromatic ring to stabilize a negative charge in the transition state (Meisenheimer complex).

Key Technical Insight: While C4 and C6 positions are chemically equivalent in symmetrical pyrimidines, they are significantly more reactive than the C2 position in 2,4-dichloropyrimidine derivatives. This protocol exploits this kinetic difference to achieve high regioselectivity without protecting groups.

Mechanistic Principles

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The nucleophile attacks the electron-deficient carbon, breaking aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] Re-aromatization drives the expulsion of the leaving group (chloride).

Regioselectivity: The C4 vs. C2 Rule

In 2,4-dichloropyrimidine, substitution occurs preferentially at C4 .

  • Electronic Factors: The intermediate formed by attack at C4 can delocalize the negative charge onto both ring nitrogens (N1 and N3). Attack at C2 delocalizes charge primarily onto the nitrogens but suffers from greater lone-pair repulsion from the adjacent nitrogens.

  • Orbital Control: Frontier Molecular Orbital (FMO) theory indicates the LUMO coefficient is highest at C4, making it the primary site for "soft" nucleophilic attack [1].

Diagram 1: Mechanism and Regioselectivity

The following diagram illustrates the pathway and the resonance stabilization favoring C4 substitution.

SNAr_Mechanism Reactant 2,4-Dichloropyrimidine TS_C4 Meisenheimer Complex (C4 Attack - Preferred) Reactant->TS_C4 Fast (Kinetic Control) TS_C2 Meisenheimer Complex (C2 Attack - Disfavored) Reactant->TS_C2 Slow (Steric/Electronic Repulsion) Nu Nucleophile (H-Nu) Nu->TS_C4 Product 4-Substituted Pyrimidine TS_C4->Product -HCl (Re-aromatization)

Caption: Kinetic preference for C4 substitution is driven by superior resonance stabilization of the Meisenheimer intermediate compared to C2.

Experimental Protocol

Model Reaction

Substrate: 2,4-Dichloropyrimidine Nucleophile: Morpholine (1.05 equiv) Base:


-Diisopropylethylamine (DIPEA)
Target:  4-(4-morpholinyl)-2-chloropyrimidine
Materials & Reagents[2][3][4][5][6][7][8]
  • 2,4-Dichloropyrimidine (98% purity)

  • Morpholine (ReagentPlus®)

  • DIPEA (Hunig’s Base)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH). Note: Protic solvents often accelerate

    
     by stabilizing the leaving group via H-bonding [2].
    
Step-by-Step Methodology
  • Preparation (0 min):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 g, 6.71 mmol).

    • Add IPA (15 mL). Stir until fully dissolved.

  • Nucleophile Addition (5 min):

    • Cool the solution to 0°C using an ice bath. Critical: Controlling the initial exotherm is vital to prevent bis-substitution (reaction at both C2 and C4).

    • Add DIPEA (1.3 mL, 7.4 mmol, 1.1 equiv) followed by dropwise addition of morpholine (0.61 mL, 7.05 mmol, 1.05 equiv).

  • Reaction (10 min - 2 hrs):

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Observation: The C4-substitution typically completes within 1-2 hours at RT. If starting material remains after 2 hours, heat to 50°C.

  • Workup (Precipitation Method):

    • Self-Validating Step: Most 4-amino-2-chloropyrimidines are less soluble in water than the starting material.

    • Pour the reaction mixture into Ice Water (50 mL) with vigorous stirring.

    • A white precipitate should form immediately. Stir for 15 minutes to ensure full granulation.

  • Isolation:

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove DIPEA hydrochloride salts.

    • Dry under high vacuum.

Diagram 2: Experimental Workflow & Decision Logic

Workflow Start Start: Dissolve Substrate in IPA/EtOH Cool Cool to 0°C (Prevent Bis-substitution) Start->Cool Add Add DIPEA & Amine Cool->Add Monitor Monitor (TLC/LCMS) 1 hr @ RT Add->Monitor Decision SM Consumed? Monitor->Decision Heat Heat to 50°C Decision->Heat No Quench Quench in Ice Water Decision->Quench Yes Heat->Monitor Re-check Filter Filter & Dry Quench->Filter

Caption: Decision tree for reaction monitoring ensures regioselectivity by avoiding thermal forcing unless necessary.

Optimization & Troubleshooting

Solvent Effects on Reaction Rate

The choice of solvent dramatically impacts rate and selectivity. Protic solvents stabilize the leaving chloride ion, while polar aprotic solvents enhance nucleophilicity but may increase side reactions (hydrolysis).

SolventDielectric Const.[3]Reaction RateSelectivity (C4:C2)Recommendation
Ethanol/IPA HighFastHighPrimary Choice. Green & easy workup.
THF LowSlowModerateUse if substrate is insoluble in alcohols.
DMF/DMSO HighVery FastLowerRisk of bis-substitution. Hard to remove solvent.
Water HighModerateHighRequires surfactant or phase transfer catalyst (Green Chem).
Troubleshooting Guide
  • Problem: Bis-substitution observed (Product has amine at C2 and C4).

    • Cause: Temperature too high or excess nucleophile.

    • Fix: Strictly maintain 0°C during addition.[4] Reduce nucleophile equivalents to 0.95.

  • Problem: Hydrolysis (Formation of 2-chloro-4-hydroxypyrimidine).

    • Cause: Wet solvent or hygroscopic amine. Pyrimidines are prone to hydrolysis under basic conditions.

    • Fix: Use anhydrous solvents. Store DIPEA over molecular sieves.

  • Problem: No Reaction.

    • Cause: Nucleophile is too weak (e.g., aniline) or sterically hindered.

    • Fix: Switch solvent to n-Butanol and heat to 100°C, or use Microwave irradiation (120°C, 10 min) [3].

References

  • Regioselectivity & FMO Theory

    • Chemical Science, 2022, "A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • [Link]

  • Solvent Effects in

    
    : 
    
    • Frontiers in Chemistry, 2020, "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex..."
    • [Link]

  • Microwave Protocols

    • Beilstein Journal of Organic Chemistry, 2013, "Microwave-assisted amination of a chloropurine deriv
    • [Link]

  • Green Chemistry (Water/KF)

    • Chemistry – A European Journal, 2010, "Amination of chloropyrazine and 2-chloropyrimidine in w
    • [Link]

Sources

Application

Application Note: Precision Synthesis of Primary Amines via the Delépine Reaction

[1] Part 1: Executive Summary & Scientific Rationale The synthesis of primary amines is a cornerstone of medicinal chemistry, yet traditional methods often suffer from poor selectivity. Direct alkylation of ammonia frequ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Scientific Rationale

The synthesis of primary amines is a cornerstone of medicinal chemistry, yet traditional methods often suffer from poor selectivity. Direct alkylation of ammonia frequently results in a mixture of secondary and tertiary amines due to the enhanced nucleophilicity of the product amines. While the Gabriel Synthesis is a classic alternative, it requires the use of hydrazine (a toxic, unstable reagent) for deprotection and involves poor atom economy.

The Delépine Reaction offers a superior alternative for the synthesis of pure primary amines from active alkyl halides (benzyl, allyl,


-halo ketones).[1][2][3] By utilizing hexamethylenetetramine (HMTA)  as a latent ammonia source, the reaction leverages steric bulk to prevent poly-alkylation.
Key Advantages for Drug Development:
  • Chemo-selectivity: Exclusively yields primary amines.

  • Mild Conditions: Avoids the harsh basic conditions of the Gabriel synthesis or the high pressure of ammonolysis.

  • Cost-Efficiency: HMTA is an inexpensive, stable, crystalline reagent.

  • Purity: The intermediate hexaminium salt often precipitates from non-polar solvents, acting as a self-purification step before hydrolysis.

Part 2: Mechanism of Action

The reaction proceeds in two distinct phases: Quaternization and Acidolysis .

  • Quaternization (

    
    ):  The nitrogen lone pairs of HMTA attack the alkyl halide. The cage-like structure of HMTA acts as a steric shield, preventing the alkylated nitrogen from reacting further.
    
  • Acidolysis: Under acidic conditions (typically ethanolic HCl), the aminal cage collapses. This releases the primary amine (as a hydrochloride salt), ammonium chloride, and formaldehyde (as diethyl acetal).[1][4]

Visualization: Reaction Pathway[3][6]

DelepineMechanism Reactants Alkyl Halide (R-X) + HMTA TS Transition State (Steric Shielding) Reactants->TS SN2 Attack Salt Quaternary Hexaminium Salt (Precipitate) TS->Salt Crystallization Hydrolysis Acid Hydrolysis (EtOH / HCl) Salt->Hydrolysis Cage Collapse Byproducts Byproducts: 6 CH₂O + 3 NH₄Cl Hydrolysis->Byproducts Product Primary Amine Salt (R-NH₃⁺ Cl⁻) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Delépine reaction highlighting the critical salt formation step.

Part 3: Comparative Analysis

The following table contrasts the Delépine reaction with its primary competitors in pharmaceutical synthesis.

FeatureDelépine ReactionGabriel SynthesisDirect Ammonolysis
Selectivity High (1° Amine only)High (1° Amine only)Low (Mix of 1°, 2°, 3°)
Reagent Safety Moderate (Formaldehyde byproduct)Low (Hydrazine required)Moderate (High Pressure NH₃)
Atom Economy Moderate (Loss of HMTA cage)Low (Loss of phthalhydrazide)High
Operational Ease Simple (Filtration + Hydrolysis)Complex (Solubility issues)Simple
Substrate Scope Active Halides (Benzyl/Allyl)BroadBroad

Part 4: Detailed Experimental Protocols

Protocol A: Classic Synthesis of Benzylamine (Standard Reference)

Target: Synthesis of Benzylamine from Benzyl Bromide.

Reagents:
  • Benzyl bromide (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.1 equiv)

  • Chloroform (CHCl₃) [Solvent A]

  • Ethanol (95%) [Solvent B]

  • Conc. Hydrochloric Acid (HCl)[1][5]

Step-by-Step Methodology:
  • Salt Formation (The Sommelet Precursor):

    • Dissolve HMTA (1.1 equiv) in Chloroform (approx. 3-4 mL per mmol).

    • Add Benzyl bromide (1.0 equiv) dropwise at room temperature.

    • Observation: The reaction is exothermic. A white precipitate (the hexaminium salt) should begin to form within 30 minutes.

    • Reflux the mixture for 2–4 hours to ensure completion.

    • Cool to room temperature and filter the white solid vacuum. Wash with cold chloroform to remove unreacted benzyl bromide.

    • Checkpoint: Dry the salt. This intermediate is stable and can be stored.

  • Hydrolysis (The Cage Break):

    • Suspend the hexaminium salt in Ethanol (5 mL per gram of salt).

    • Add Conc.[3] HCl (approx. 2 mL per gram of salt).

    • Reflux the mixture for 2 hours.

    • Safety Note: This step releases formaldehyde (as acetal) and ammonium chloride. Ensure good ventilation.

    • Cool the reaction. Ammonium chloride (NH₄Cl) will precipitate; filter this off and discard.

  • Isolation:

    • Concentrate the filtrate (containing amine hydrochloride) under reduced pressure.

    • Basification: Dissolve the residue in minimal water and basify with 40% NaOH solution (pH > 12).

    • Extract the free amine with Dichloromethane (DCM) (3x).

    • Dry organic layer over Na₂SO₄ and evaporate to yield pure Benzylamine.

Protocol B: "Green" Modification (Sustainable Solvent)

Rationale: Chloroform is a hazardous air pollutant. Recent literature suggests Dimethyl Carbonate (DMC) or Ethanol-only routes.

  • Modification: Replace Chloroform with Dimethyl Carbonate (DMC) in Step 1.

  • Procedure: Reflux HMTA and Alkyl Halide in DMC. The salt precipitates similarly to CHCl₃.

  • Benefit: DMC is non-toxic, biodegradable, and often exempt from VOC restrictions.

Part 5: Workflow & Decision Logic

Use this decision tree to optimize reaction conditions based on your substrate.

DelepineWorkflow Start Start: Alkyl Halide Selection CheckType Is Halide Activated? (Benzyl, Allyl, Alpha-Halo) Start->CheckType Standard Proceed with Delépine CheckType->Standard Yes Alternative Consider Gabriel or Azide Reduction CheckType->Alternative No (Unreactive) Solvent Select Solvent Standard->Solvent CHCl3 Chloroform (Standard, High Yield) Solvent->CHCl3 DMC Dimethyl Carbonate (Green, Sustainable) Solvent->DMC Hydrolysis Hydrolysis Step CHCl3->Hydrolysis Salt Precipitates DMC->Hydrolysis Salt Precipitates Workup Basify & Extract Hydrolysis->Workup

Figure 2: Operational workflow for selecting reaction parameters.

Part 6: Troubleshooting & Expert Insights

The "Oiling Out" Problem

Symptom: The hexaminium salt forms a sticky oil instead of a crystalline precipitate. Cause: Presence of water or impure starting material.[4] Fix:

  • Ensure reagents are dry.

  • Triturate the oil with diethyl ether or acetone to induce crystallization.

  • Seed the mixture with a crystal from a previous batch if available.

Formaldehyde Management

Risk: Hydrolysis generates 6 equivalents of formaldehyde per molecule of amine.[5] Mitigation:

  • Perform hydrolysis in a fume hood.

  • If the amine is non-volatile, the formaldehyde can be removed via steam distillation or extensive evaporation with ethanol (forming the volatile diethyl acetal).

Reaction Monitoring

Tip: The formation of the salt is easily monitored by the disappearance of the alkyl halide spot on TLC (Thin Layer Chromatography). The salt itself stays at the baseline.

References

  • Galat, A., & Elion, G. (1939). Interaction of Amides with Amines.[6] Journal of the American Chemical Society. (Foundational mechanism reference).

  • Organic Syntheses. (1955). 2-Bromoallylamine (Delépine Procedure). Organic Syntheses, Coll.[7] Vol. 3, p.148.

  • Blazevic, N., et al. (1979).[4] Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[4] Synthesis.[6][1][2][3][4][5][7][8][9] (Comprehensive Review).

  • Rajesh, S., et al. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering. (Green Chemistry/DMC Modification).

Sources

Method

Application Note: High-Resolution HPLC Analysis of 3-Chloro-4-methoxyphenethylamine HCl

Introduction & Scientific Context 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 64603-74-1) is a significant intermediate in the synthesis of psychoactive phenethylamines and pharmaceutical precursors. Its analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 64603-74-1) is a significant intermediate in the synthesis of psychoactive phenethylamines and pharmaceutical precursors. Its analysis presents specific chromatographic challenges common to the phenethylamine class:

  • Basic Amine Tailing: The primary amine functionality (

    
    ) is prone to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.
    
  • Structural Isomerism: Distinguishing the 3-chloro-4-methoxy substitution pattern from potential regioisomers (e.g., 2-chloro or 3-methoxy-4-chloro variants) requires high selectivity.

  • Synthetic Impurities: Common precursors such as 3-chloro-4-methoxybenzaldehyde (neutral) and 3-chloro-4-methoxy-beta-nitrostyrene (highly conjugated) have vastly different hydrophobicities, necessitating a gradient approach.

This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method designed for linearity, precision, and the resolution of likely synthetic byproducts.

Method Development Strategy (The "Why")

Stationary Phase Selection

While a standard C18 column is sufficient for retention, we recommend a C18 column with high surface coverage and base deactivation (e.g., end-capping).

  • Recommendation: C18 (3.5 µm or 5 µm), 150 x 4.6 mm.[1]

  • Alternative for Isomers: If separation of positional isomers is required, a Phenyl-Hexyl phase is superior due to

    
     interactions with the chlorinated aromatic ring, offering selectivity orthogonal to hydrophobicity.
    
Mobile Phase Chemistry

To mitigate amine tailing, we utilize a "Low pH" strategy :

  • Buffer: Potassium Phosphate (25 mM) adjusted to pH 2.5 .

  • Mechanism: At pH 2.5, the amine is fully protonated (

    
    ), and the residual silanols on the column (
    
    
    
    ) are protonated (neutral). This suppresses the cation-exchange mechanism that causes tailing.
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for chlorinated aromatics.

Detection Wavelength[2]
  • 215 nm: Maximizes sensitivity for the phenethylamine backbone (high absorption of the benzene ring and amine).

  • 254 nm: Specific for the aromatic system; useful for quantifying impurities like nitrostyrenes which have high molar absorptivity at this wavelength.

Experimental Protocol

Reagents and Standards
  • Analyte: 3-Chloro-4-methoxyphenethylamine HCl (Reference Standard, >98%).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Instrumentation Setup
  • System: HPLC with Binary Gradient Pump, Autosampler, and Column Oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (150 mm × 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A 25 mM

in Water, adjusted to pH 2.5 with

Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV 215 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute the polar amine early while flushing out non-polar precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Amine elution)
12.04060Linear Ramp (Elute non-polars)
15.04060Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 20% Acetonitrile / 80% Water. Note: Ensure the HCl salt fully dissociates.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from sample intake to data validation.

HPLC_Workflow Start Sample Intake (3-Cl-4-OMe-PEA HCl) Prep Sample Prep Dissolve in 20% ACN Filter 0.22 µm Start->Prep System HPLC Setup C18 Column, pH 2.5 Gradient Elution Prep->System Load Vials Inject Injection (10 µL) System->Inject Equilibrate Separation Separation RT ~4-6 min (Amine) RT ~12-14 min (Impurities) Inject->Separation Detection UV Detection 215 nm (Quant) 254 nm (Qual) Separation->Detection Data Data Analysis Integration & Purity Calc Detection->Data Data->System Fail: Tailing > 1.5 Adjust pH/Temp

Figure 1: Analytical workflow for the purity assessment of 3-Chloro-4-methoxyphenethylamine HCl.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:

ParameterAcceptance LimitRationale
Retention Time (RT) 4.0 - 7.0 minEnsures analyte elutes in the isocratic hold window.
Tailing Factor (

)

Critical for amines; indicates successful silanol suppression.
Theoretical Plates (

)

Ensures column efficiency.
Resolution (

)

Between the main peak and nearest impurity (if present).
% RSD (Area)

Based on 5 replicate injections (Precision).

Troubleshooting Guide

Common issues encountered with phenethylamines and their resolution logic.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drift Issue->Drift Fix_pH Lower pH to 2.0-2.3 (Ensure Protonation) Tailing->Fix_pH Fix_Col Replace Column (Use Base-Deactivated) Fix_pH->Fix_Col If fails Fix_Eq Increase Equilibration Time Drift->Fix_Eq Fix_Org Check Organic % (Evaporation) Drift->Fix_Org

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

References

  • Sigma-Aldrich. (n.d.).[2] 3-Chloro-4-methoxyphenethylamine hydrochloride Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24884151, 3-Chloro-4-methoxyphenethylamine hydrochloride. Retrieved from

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Buffers and the Role of Mobile Phase pH. Retrieved from

  • Verbiese-Genard, N., et al. (1981).[3] Toxicological Analysis of Phenylethylamines by High Performance Reversed-Phase Ion-Pair Partition Thin-Layer and Liquid Chromatographies. Clinical Toxicology. Retrieved from

  • Sielc Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine. Retrieved from

Sources

Application

Application Note: Advanced GC-MS Protocol for Impurity Profiling of Synthetic Intermediates

Abstract & Strategic Rationale In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates often possess high reactivity and volatility, traits that challenge standard LC-MS workflows. Gas Chromatography-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates often possess high reactivity and volatility, traits that challenge standard LC-MS workflows. Gas Chromatography-Mass Spectrometry (GC-MS) is the orthogonal technique of choice for profiling these compounds, particularly for alkyl halides, residual solvents, and silylated derivatives.

This protocol details a self-validating GC-MS workflow designed to meet ICH Q3A(R2) and ICH M7 requirements. It moves beyond basic detection to provide a robust framework for structural elucidation and quantitation of impurities down to trace levels (0.03% reporting threshold).

Why GC-MS?
  • Orthogonality: Detects non-polar and volatile species transparent to UV-LC methods.

  • Spectral Fingerprinting: Electron Ionization (EI) provides reproducible fragmentation for library matching (NIST/Wiley), critical for identifying unknown structures.

  • Sensitivity: Capable of detecting genotoxic impurities (GTIs) at ppm levels using SIM (Selected Ion Monitoring) modes.

Experimental Design Strategy

The success of impurity profiling hinges on the "Why" behind the parameter selection.

Column Selection Logic

Standard non-polar columns (e.g., 100% dimethylpolysiloxane) often fail to separate structurally similar isomers common in synthetic pathways.

  • Recommendation: Use a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, ZB-5plus).

  • Causality: The phenyl group provides pi-pi interactions, enhancing selectivity for aromatic impurities and positional isomers without sacrificing thermal stability (low bleed for MS).

Ionization Physics
  • Electron Ionization (EI, 70 eV): The gold standard for identification. High energy fragmentation allows for library searching.

  • Chemical Ionization (CI): Required if the molecular ion (

    
    ) is absent in EI. Use Methane or Ammonia as reagent gas to preserve the molecular weight information (
    
    
    
    ).

Visualized Workflow

Workflow 1: The Impurity Profiling Lifecycle

This diagram illustrates the decision-making process from sample receipt to regulatory reporting.

ImpurityProfilingWorkflow Start Synthetic Intermediate Sample Solubility Solubility/Volatility Check Start->Solubility DerivCheck Polar Functional Groups? (-OH, -COOH, -NH) Solubility->DerivCheck Derivatization Derivatization (BSTFA/MSTFA) DerivCheck->Derivatization Yes DirectInject Direct Injection (Split/Splitless) DerivCheck->DirectInject No GC_Separation GC Separation (5% Phenyl Column) Derivatization->GC_Separation DirectInject->GC_Separation MS_Acquisition MS Acquisition (Full Scan 35-650 m/z) GC_Separation->MS_Acquisition Deconvolution AMDIS Deconvolution MS_Acquisition->Deconvolution Identification Library Search (NIST) & Manual Interpretation Deconvolution->Identification Quantitation Quantitation vs. Response Factor Identification->Quantitation

Figure 1: End-to-end workflow for GC-MS impurity profiling, highlighting the critical decision point for derivatization.

Master Protocol: Sample Preparation & Derivatization

Many synthetic intermediates contain polar groups that cause peak tailing or adsorption in the GC inlet. Silylation is the preferred remediation.

Reagents[1][2]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Why: BSTFA is highly volatile (protects column) and TMCS acts as a catalyst for sterically hindered groups.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

    • Why: Pyridine acts as an acid scavenger (HCl byproduct) and drives the reaction forward.

Step-by-Step Procedure
  • Weighing: Accurately weigh 10.0 mg of the intermediate into a 1.5 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined cap.

  • Incubation: Heat the vial at 60°C for 30 minutes in a dry block heater.

    • Validation Check: Ensure the solution remains clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).

  • Dilution: Dilute to volume (1 mL total) with Ethyl Acetate if necessary to match detector dynamic range.

  • Injection: Inject 1.0 µL into the GC.

Instrumental Method Parameters

This method is designed for a generic "scouting" run to capture the widest range of impurities.

ParameterSettingRationale
Inlet Mode Split (10:1)Prevents column saturation; Splitless used only for trace analysis (<0.05%).
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during the temperature ramp.
Oven Program 40°C (hold 2 min) → 10°C/min → 300°C (hold 5 min)Low initial temp traps volatiles; ramp separates isomers; high final temp elutes heavy byproducts.
Transfer Line 280°CPrevents condensation of high-boiling impurities before entering MS.
Ion Source 230°C (EI)Standard temperature for reproducible fragmentation.
Scan Range 35 – 650 m/zCovers low mass fragments and high mass silylated adducts.
Solvent Delay 3.5 minProtects the filament from the massive solvent peak.

Self-Validating System Suitability (SST)

To ensure Trustworthiness , the system must prove it is working before analyzing samples. A "Self-Validating" sequence includes:

  • Blank Injection: Verify no carryover or ghost peaks from the liner.

  • Sensitivity Check (S/N): Inject a standard at the Reporting Threshold (0.03%). Signal-to-Noise ratio must be > 10:1.

  • Resolution Check: Inject a mixture of two closely eluting isomers (critical pair). Resolution (

    
    ) must be > 1.5.
    
  • Tuning Check: Auto-tune using PFTBA (Perfluorotributylamine) to ensure correct mass assignment and abundance ratios (e.g., m/z 69, 219, 502).

Workflow 2: Derivatization Logic Tree

This diagram helps the analyst choose the correct derivatization strategy based on functional groups.

DerivatizationLogic Input Analyte Functional Group Hydroxyl -OH (Alcohol/Phenol) Input->Hydroxyl Carboxyl -COOH (Acid) Input->Carboxyl Amine -NH / -NH2 Input->Amine Ketone >C=O (Ketone) Input->Ketone Silylation Silylation (BSTFA) Hydroxyl->Silylation Carboxyl->Silylation Fast Methylation Methylation (BF3/MeOH) Carboxyl->Methylation Robust Amine->Silylation Oximation Oximation + Silylation Ketone->Oximation Prevent Enolization

Figure 2: Decision matrix for selecting the appropriate derivatization chemistry.

Data Analysis & Identification

Deconvolution

Co-eluting peaks are common in complex intermediates. Use AMDIS (Automated Mass Spectral Deconvolution and Identification System) to extract pure spectra from the background noise.

Identification Criteria (ICH Q2(R1))

For an impurity to be considered "Identified":

  • Retention Time Match: Within ±0.1 min of a reference standard.

  • Spectral Match: NIST Library match factor > 850 (out of 1000).

  • Q-Ion Ratio: The ratio of the quantifier ion to qualifier ions must match the standard within ±20%.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Tailing Peaks Active sites in liner or columnReplace inlet liner (deactivated); trim column 10-20 cm.
Missing Peaks Sample degradation or volatility lossCheck inlet temperature; use "Cold Splitless" injection if thermally labile.
Ghost Peaks Septum bleed or carryoverReplace septum; run blank injection with higher oven ramp.
Variable Response Discrimination in Split InjectionCheck split ratio; ensure glass wool is properly positioned in liner.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[2]Link

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC.Link

Sources

Method

Application Note: TLC Monitoring Strategies for 3-Chloro-4-methoxyphenethylamine Synthesis

Abstract This application note details the Thin Layer Chromatography (TLC) monitoring protocols for the two-step synthesis of 3-Chloro-4-methoxyphenethylamine , a halogenated phenethylamine scaffold often utilized in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the Thin Layer Chromatography (TLC) monitoring protocols for the two-step synthesis of 3-Chloro-4-methoxyphenethylamine , a halogenated phenethylamine scaffold often utilized in medicinal chemistry and structure-activity relationship (SAR) studies. The synthesis typically proceeds via a Henry reaction (nitroaldol condensation) followed by a hydride reduction.[1] This guide addresses the distinct chromatographic challenges of each phase: the separation of conjugated nitrostyrene intermediates and the resolution of highly polar, basic primary amines on acidic silica stationary phases.

Chemical Framework & Monitoring Checkpoints

The synthesis involves two chemically distinct transformations, requiring different mobile phase strategies due to drastic changes in polarity and functional group behavior.

  • Step 1 (Condensation): 3-Chloro-4-methoxybenzaldehyde

    
     3-Chloro-4-methoxy-
    
    
    
    -nitrostyrene.
  • Step 2 (Reduction): 3-Chloro-4-methoxy-

    
    -nitrostyrene 
    
    
    
    3-Chloro-4-methoxyphenethylamine.
Synthesis & Monitoring Workflow

G Start Start: 3-Cl-4-OMe-Benzaldehyde Step1 Step 1: Henry Condensation (Nitromethane/NH4OAc) Start->Step1 Reactants Inter Intermediate: Nitrostyrene Derivative Step1->Inter Monitor: UV Active System A (Non-Polar) Step2 Step 2: Reduction (LiAlH4 or H2/Cat) Inter->Step2 Purified Intermediate Product Product: 3-Cl-4-OMe-Phenethylamine Step2->Product Monitor: Ninhydrin Active System B (Basic/Polar)

Caption: Fig 1. Synthetic route and corresponding critical monitoring points (CMPs).

Phase I: Monitoring the Henry Reaction

Objective: Monitor the disappearance of the aldehyde and the formation of the


-nitrostyrene.
Stationary & Mobile Phase
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (System A): Hexane : Ethyl Acetate (7:3 v/v).

    • Alternative: Cyclohexane : Dichloromethane (1:1) if the nitrostyrene co-elutes.

Protocol
  • Sample Prep: Dissolve a micro-spatula tip of the reaction mixture in 0.5 mL EtOAc. Prepare a reference standard of the starting aldehyde (approx. 10 mg/mL).

  • Spotting: Apply three spots: (1) Starting Material,[2][3][4][5] (2) Co-spot (Mix), (3) Reaction Mixture.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Visualization:

    • UV (254 nm): Both compounds are aromatic and will quench fluorescence (appear dark).

    • Visual Inspection: The product, 3-chloro-4-methoxy-

      
      -nitrostyrene , is a conjugated system and typically manifests as a bright yellow spot  visible even without UV.
      
Data Interpretation
CompoundApprox. R

(Hex:EtOAc 7:3)
Visualization Characteristics
Aldehyde (SM) 0.50 – 0.60UV Active (Dark), Colorless in visible light.
Nitrostyrene (Prod) 0.65 – 0.75UV Active, Yellow in visible light.

Scientific Insight: The nitrostyrene is generally less polar than the aldehyde due to the loss of the carbonyl dipole and the formation of a planar, conjugated lipophilic system, resulting in a higher R


. However, depending on the specific solvation of the nitro group, they may run close together. The "Co-spot" is critical to distinguish two close spots from a single merged spot.

Phase II: Monitoring the Reduction to Amine

Objective: Monitor the reduction of the nitroalkene to the primary amine. This is the most challenging step due to the high polarity and basicity of the amine product.

The "Amine Problem"

Primary amines interact strongly with the acidic silanol (Si-OH) groups on silica gel plates.

  • Symptom: The product spot remains at the baseline (R

    
     = 0) or "streaks" (tails) up the plate.
    
  • Solution: The mobile phase must contain a base to deprotonate the ammonium species or block silanol sites.

Stationary & Mobile Phase
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase (System B): Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH

    
    OH)
    
    • Ratio: 90 : 10 : 1 (v/v/v).

    • Note: If NH

      
      OH is unavailable, 1% Triethylamine (TEA) can be substituted, but it requires thorough drying before staining.
      
Protocol
  • Sample Prep: Quench a small aliquot of the reduction mixture (carefully, if using LiAlH

    
    ) with moist ether/water, extract the organic layer, and spot.
    
  • Visualization (Dual Mode):

    • UV (254 nm): To see the starting nitrostyrene (if incomplete).

    • Ninhydrin Stain (Specific): The amine product does not have the conjugated "yellow" color of the starting material. You must use a chemical stain.

Ninhydrin Staining Procedure
  • Dip the dried TLC plate into Ninhydrin solution (0.2% in ethanol).

  • Heat the plate with a heat gun or on a hot plate (110°C) for 1-2 minutes.

  • Result: Primary amines (the product) turn Purple/Pink . Secondary impurities would turn yellow/orange.

Data Interpretation
CompoundApprox. R

(DCM:MeOH:NH

OH 90:10:1)
Visualization
Nitrostyrene (SM) 0.90 – 0.95 (Travels with front)UV Active, Yellow, Ninhydrin (-)
Phenethylamine (Prod) 0.30 – 0.50UV Active, Ninhydrin (+ Purple)

Troubleshooting & Decision Logic

Common issues in phenethylamine synthesis monitoring and their resolutions.

TLC_Logic Problem Observation: Poor Separation / Tailing Check1 Is the spot streaking? Problem->Check1 Action1 Add 1% NH4OH or TEA to Mobile Phase Check1->Action1 Yes (Amine interaction) Check2 Are spots overlapping? Check1->Check2 No Action2 Change Solvent Selectivity (e.g., Swap EtOAc for DCM) Check2->Action2 Yes Check3 No Product Spot Visible? Check2->Check3 No Action3 Check pH of workup. Amine may be trapped in aqueous phase. Check3->Action3 Yes (Salt formation)

Caption: Fig 2. Troubleshooting logic for TLC analysis of amine synthesis.

References

  • BenchChem. (2025).[6][7][8] The Synthesis of

    
    -Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Retrieved from 
    
  • Reach Devices. (n.d.). TLC Visualization Reagents: Ninhydrin Stain Mechanism and Protocols.[9] Retrieved from

  • Royal Society of Chemistry. (2020). Preparation of a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Nitrostyrene Derivative by the Henry Reaction.[8] Retrieved from 
    
  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC): Rf Values and Co-spotting Techniques.[10][11] Retrieved from

  • Anet, F. A. L., et al. (2011).[7] Lithium Aluminum Hydride Reduction of Sterically Hindered Aromatic Nitro Compounds.[7][12] ResearchGate.[7] Retrieved from

Sources

Application

Experimental setup for the synthesis of Avanafil intermediate

Application Note: Process Optimization for the Synthesis of Avanafil Intermediate (Pyrimidine Scaffold) Executive Summary & Strategic Rationale This application note details the optimized protocol for the synthesis of Et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Synthesis of Avanafil Intermediate (Pyrimidine Scaffold)

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylate (referred to herein as Intermediate-A ). This compound is the pivotal structural scaffold in the synthesis of Avanafil (Stendra®), a highly selective PDE5 inhibitor.

The Challenge: The synthesis of Avanafil hinges on the regioselective functionalization of the pyrimidine core. The critical step involves a Nucleophilic Aromatic Substitution (


) where the C4-chlorine is displaced by a benzylamine derivative. Common process failures include:
  • Regioselectivity Issues: Competitive attack at the C2 position (though less favorable due to the methylthio group, it remains a risk under forcing conditions).

  • Bis-alkylation: Over-reaction leading to impurities that are difficult to purge downstream.

  • Hydrolysis: Conversion of the ester moiety to the carboxylic acid under basic aqueous conditions.

The Solution: This protocol utilizes a controlled temperature gradient and specific base catalysis to ensure kinetic control, maximizing the yield of the mono-substituted C4 product while suppressing side reactions.

Reaction Mechanism & Logic

The reaction is an


 mechanism. The pyrimidine ring, electron-deficient due to the ester group at C5 and the ring nitrogens, is susceptible to nucleophilic attack. The C4 position is significantly more electrophilic than the C2 position (protected by the methylthio group) or the C6 position.

Key Mechanistic Drivers:

  • Leaving Group Ability: Chloride at C4 is a good leaving group.

  • Base Scavenging: The reaction produces HCl. Triethylamine (TEA) is employed to neutralize the acid, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Solvent Effects: DMF (Dimethylformamide) is selected for its high dielectric constant, stabilizing the polar transition state of the

    
     reaction.
    
Visualizing the Reaction Logic

G Start1 Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate (Electrophile) Complex Meisenheimer-like Transition State Start1->Complex S_NAr Attack Start2 3-Chloro-4-methoxybenzylamine (Nucleophile) Start2->Complex Product Intermediate-A (Target Scaffold) Complex->Product -HCl Impurity Impurity B/C (Hydrolysis/Bis-addition) Complex->Impurity High Temp / Excess Time Base Triethylamine (TEA) (HCl Scavenger) Base->Product Drives Eq.

Figure 1: Mechanistic pathway for the formation of Intermediate-A, highlighting the critical transition state and the role of the base.

Materials & Equipment

Reagents:

  • Substrate: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Purity >98%).

  • Reagent: 3-Chloro-4-methoxybenzylamine hydrochloride (1.1 equivalents).

  • Base: Triethylamine (TEA), anhydrous (2.5 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous grade.

  • Quench: Deionized Water.

  • Recrystallization: Methanol or Ethanol (absolute).

Equipment:

  • Double-jacketed glass reactor (1L or scale-dependent) with overhead stirring.

  • Digital temperature probe (Internal).

  • Addition funnel (pressure-equalizing).

  • HPLC system (C18 column) for In-Process Control (IPC).

Experimental Protocol

Safety Warning: Benzylamines are severe irritants. Chloropyrimidines are potential sensitizers. All operations must be performed in a fume hood wearing appropriate PPE (nitrile gloves, goggles).

Step 1: Reactor Charging & Dissolution
  • Purge the reactor with nitrogen to ensure an inert atmosphere.

  • Charge DMF (10 volumes relative to Substrate) into the reactor.

  • Add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) .

  • Stir at 200 RPM until fully dissolved.

  • Cool the solution to 0–5°C .

    • Why? Cooling is critical. The reaction is exothermic. Starting cold allows for better control of the exotherm during base addition, preventing thermal runaway which leads to impurities.

Step 2: Nucleophile Preparation & Addition
  • In a separate vessel, dissolve 3-Chloro-4-methoxybenzylamine HCl (1.1 eq) in minimal DMF.

  • Add Triethylamine (2.5 eq) to the amine solution.

    • Note: You may observe slight fuming or precipitation of TEA-HCl salts. This is normal.

  • Transfer the amine/base mixture to the addition funnel.

  • Dropwise Addition: Add the amine mixture to the main reactor over 30–45 minutes , maintaining internal temperature <10°C .

Step 3: Reaction & Monitoring
  • After addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • IPC (In-Process Control): Take a 50µL aliquot, dilute in Acetonitrile, and inject into HPLC.

    • Target: <1.0% remaining starting material.

    • Stop Criteria: If impurity "Hydrolysis Product" (Acid) > 2%, terminate immediately.

Step 4: Workup & Isolation
  • Cool the reaction mixture to 10°C .

  • Slowly add Deionized Water (20 volumes) .

    • Observation: The product is hydrophobic and will precipitate as a white to off-white solid.

  • Stir the slurry for 1 hour at 5–10°C to maximize yield.

  • Filter the solid using a Büchner funnel.

  • Wash the cake with Water (3 x 5 volumes) to remove residual DMF and TEA salts.

  • Recrystallization (Critical for Purity): Dissolve the wet cake in boiling Methanol . Cool slowly to 0°C. Filter and dry under vacuum at 45°C.

Process Workflow Diagram

Workflow Setup Step 1: Reactor Setup Charge DMF + Pyrimidine Substrate Cool to 0-5°C Addition Step 2: Controlled Addition Add Benzylamine + TEA Maintain T < 10°C Setup->Addition Reaction Step 3: Reaction Phase Warm to 20-25°C Stir 2-4 Hours Addition->Reaction IPC IPC Check (HPLC) Start Material < 1%? Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Step 4: Quench/Precipitation Add Water (20 vol) Precipitate Product IPC->Quench Pass Purify Step 5: Purification Filtration -> Wash -> Recrystallize (MeOH) Quench->Purify

Figure 2: Operational workflow for the synthesis of Intermediate-A, including critical decision points.

Data Summary & Expected Results

ParameterSpecificationNotes
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation or residual DMF.
Yield 85% – 92%Losses primarily in mother liquor during recrystallization.
Purity (HPLC) > 99.0%Critical for the subsequent oxidation step.
Melting Point 160°C – 163°CMatches literature values [1].
1H NMR Consistent with structureCharacteristic benzyl CH2 singlet at ~4.5 ppm.

Troubleshooting Guide

  • Issue: Low Yield (<70%)

    • Cause: Product loss during water quench (solubility in DMF/Water mix).

    • Fix: Increase water ratio to 30 volumes or cool the slurry to 0°C before filtration.

  • Issue: High Impurity (Hydrolysis)

    • Cause: Presence of water in DMF or excessive temperature during reaction.

    • Fix: Ensure anhydrous DMF is used; keep reaction temp strictly <30°C.

  • Issue: Slow Reaction Rate

    • Cause: Inactive base or old amine hydrochloride.

    • Fix: Use fresh TEA; verify stoichiometry.

References

  • Sakamoto, T., et al. (2014).[1] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[1] Link

  • Yamada, K., et al. (2003). "Nitrogen-containing heterocyclic compounds and their use." US Patent 6,656,935. Washington, DC: U.S. Patent and Trademark Office. Link

  • Zhao, M., et al. (2022).[2][3][4] "Identification, synthesis and characterization of avanafil process impurities and determination by UPLC." RSC Advances, 12, 9893-9902. Link

  • Thirumalai, R. S., et al. (2015).[1] "A process for the preparation of chloromethoxybenzylaminohydroxymethylpyrrolidinylpyrimidinylmethylpyrimidine carboxamide."[1] Indian Patent Application 2013CH02915.[1] Link

Sources

Method

Application Note: High-Purity Chlorination of 3-Chloro-4-Methoxybenzyl Alcohol

Executive Summary This technical guide details the conversion of 3-chloro-4-methoxybenzyl alcohol (CAS: 56450-32-7) to 3-chloro-4-methoxybenzyl chloride (CAS: 20868-66-2). This transformation is a critical intermediate s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of 3-chloro-4-methoxybenzyl alcohol (CAS: 56450-32-7) to 3-chloro-4-methoxybenzyl chloride (CAS: 20868-66-2). This transformation is a critical intermediate step in the synthesis of pharmaceutical agents, most notably the PDE-5 inhibitor Avanafil .[1]

The presence of the electron-donating methoxy group at the para position activates the benzylic center, facilitating substitution but also increasing the risk of polymerization or Friedel-Crafts side reactions under harsh acidic conditions. The electron-withdrawing chlorine at the meta position tempers this reactivity slightly, providing a unique electronic profile that requires specific handling to maximize yield and purity.

This guide presents three validated protocols:

  • Method A (Standard): Thionyl Chloride (

    
    ) – High purity, gaseous byproducts.
    
  • Method B (Literature Specific): Phosphoryl Chloride (

    
    ) – Specific to Avanafil intermediate synthesis.
    
  • Method C (Green/Bulk): Concentrated HCl – Cost-effective for large-scale operations.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11][12]

Substrate Analysis

The substrate contains two competing electronic effects:

  • 4-Methoxy Group (+M Effect): Strongly donates electron density, stabilizing the benzylic carbocation character. This makes the alcohol labile and reactive toward nucleophilic substitution (

    
     character) but sensitive to acid-catalyzed ether cleavage or self-condensation.
    
  • 3-Chloro Group (-I Effect): Weakly withdraws electron density, slightly destabilizing the carbocation compared to 4-methoxybenzyl alcohol. This enhances stability against uncontrolled polymerization compared to the non-chlorinated analog.

Reaction Mechanism

The chlorination using Thionyl Chloride (


) typically proceeds via an 

(Substitution Nucleophilic internal)
mechanism in the absence of base, retaining configuration (irrelevant for this achiral substrate but mechanistically important). In the presence of a base (Pyridine/TEA), it proceeds via

, inverting configuration.

Graphviz Diagram: Reaction Mechanism & Pathways

ReactionMechanism Substrate 3-Chloro-4-methoxybenzyl Alcohol Intermediate Chlorosulfite Ester Intermediate Substrate->Intermediate + SOCl2 - HCl IonPair Ion Pair [R+ ... Cl-] Intermediate->IonPair Slow Product 3-Chloro-4-methoxybenzyl Chloride Intermediate->Product + Base (SN2) IonPair->Product Fast (SNi/SN1) SideProduct Polymer/Dimer (Side Rxn) IonPair->SideProduct High Conc. Acid Catalysis

Figure 1: Mechanistic pathway for the chlorination reaction.[2][3] The presence of base shifts the mechanism to


, minimizing the lifetime of the ion pair and reducing polymerization risks.

Experimental Protocols

Method A: Thionyl Chloride ( ) – The Gold Standard

Recommended for: High purity requirements (98%+) and ease of workup.

Reagents:

  • 3-Chloro-4-methoxybenzyl alcohol (1.0 eq)

  • Thionyl Chloride (1.2 – 1.5 eq)

  • Dichloromethane (DCM) or Toluene (Solvent, 5-10 volumes)

  • Catalytic DMF (Optional, accelerates reaction)

  • Pyridine or Triethylamine (1.1 eq, Optional but recommended to scavenge HCl)

Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 3-chloro-4-methoxybenzyl alcohol and anhydrous DCM under nitrogen atmosphere.

  • Base Addition (Optional): If acid sensitivity is a concern, add Pyridine (1.1 eq) and cool the mixture to 0°C.

  • Reagent Addition: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes, maintaining internal temperature < 10°C. Caution: Gas evolution (

    
    , 
    
    
    
    ).
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4]

  • Workup:

    • Quench by pouring slowly into ice-cold saturated

      
       solution.
      
    • Separate phases.[5] Extract aqueous layer with DCM.

    • Wash combined organics with water, then brine.

    • Dry over anhydrous

      
      .
      
  • Isolation: Concentrate under reduced pressure (

    
    C) to yield the crude chloride as a yellow/colorless oil or low-melting solid.
    
Method B: Phosphoryl Chloride ( ) – Specific Avanafil Route

Recommended for: Specific process chemistry workflows cited in Avanafil manufacturing literature.

Reagents:

  • Substrate (1.0 eq)[6]

  • Phosphoryl Chloride (

    
    ) (1.0 – 1.5 eq)
    
  • Tetrahydrofuran (THF) (Solvent)

Protocol:

  • Dissolution: Dissolve 3-chloro-4-methoxybenzyl alcohol in THF (anhydrous).

  • Addition: Add

    
      slowly to the solution at room temperature.
    
  • Reaction: Stir at 20–25°C. The reaction typically completes within 3–6 hours.

  • Quench: Carefully quench with water (exothermic).

  • Extraction: Extract with Ethyl Acetate (EtOAc).

  • Purification: Dry organic layer (

    
    ), filter, and concentrate.
    
    • Note: This method may generate phosphate ester byproducts if not monitored carefully.

Method C: Concentrated HCl – The "Green" Bulk Method

Recommended for: Large-scale, cost-sensitive batches where slight yield loss to hydrolysis is acceptable.

Reagents:

  • Substrate (1.0 eq)[6]

  • Concentrated HCl (37%) (3.0 – 5.0 eq)

  • Organic Solvent (DCM or Toluene) - Biphasic system

Protocol:

  • Mixing: Dissolve substrate in toluene.

  • Reaction: Add concentrated HCl rapidly with vigorous stirring.

  • Conditions: Stir at room temperature for 4–12 hours. The high concentration of

    
     pushes the equilibrium toward the alkyl chloride despite the presence of water.
    
  • Separation: Decant the organic layer.[1]

  • Drying: Dry thoroughly with

    
     or 
    
    
    
    to remove entrained acid/water.
  • Concentration: Evaporate solvent.

Comparison of Methods

FeatureMethod A (

)
Method B (

)
Method C (Conc. HCl)
Purity Profile High (>98%) GoodModerate
Byproducts Gases (

)
Phosphoric acid/estersWater
Atom Economy ModerateLowHigh
Scalability ExcellentGoodExcellent
Safety Risk Inhalation (Toxic gas)Corrosive/ReactiveCorrosive
Key Use Case Pharma IntermediatesSpecific Patent RoutesBulk Agrochemicals

Workflow Decision Tree

DecisionTree Start Start: Chlorination of 3-Cl-4-OMe-Benzyl Alcohol Scale Scale & Purity Requirement? Start->Scale HighPurity Pharma Grade / High Purity Scale->HighPurity Bulk Bulk / Cost Sensitive Scale->Bulk AcidSensitive Is Substrate Acid Sensitive (Polymerization Risk)? HighPurity->AcidSensitive MethodC Method C: Conc. HCl (Biphasic) Bulk->MethodC MethodA Method A: SOCl2 + Pyridine (Standard) AcidSensitive->MethodA Yes (Use Base) MethodB Method B: POCl3 (If specified by patent) AcidSensitive->MethodB No (Alternative)

Figure 2: Decision matrix for selecting the optimal chlorination protocol based on scale and purity needs.

Analytical Validation

To ensure the protocol was successful, the following analytical markers should be verified:

  • TLC:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Observation: The product (Chloride) will have a significantly higher

      
       value (approx 0.6–0.7) compared to the starting alcohol (approx 0.2–0.3) due to loss of hydrogen bonding.
      
  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Shift: The benzylic methylene protons (

      
      ) typically shift slightly upfield or remain distinct.
      
    • Alcohol (Starting Material):

      
       ppm (s, 2H), plus a broad singlet for 
      
      
      
      .
    • Chloride (Product):

      
       ppm (s, 2H). Crucially, the broad 
      
      
      
      peak must be absent.
  • Melting Point:

    • 3-Chloro-4-methoxybenzyl alcohol: ~60–62°C.

    • 3-Chloro-4-methoxybenzyl chloride: Low melting solid or oil (often liquid at RT, solidifies upon chilling). Note: Impurities often keep it as an oil.

Safety & Handling (Critical)

3-Chloro-4-methoxybenzyl chloride is a potent alkylating agent and lachrymator .

  • Lachrymator: Causes severe eye irritation and tearing. All operations must be performed in a functioning fume hood.

  • Corrosive: Causes skin burns.[7] Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Storage: The product is sensitive to hydrolysis. Store in a tightly sealed container, under inert gas (Argon/Nitrogen), preferably in a refrigerator (2–8°C).

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. Retrieved from

  • Master Organic Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Retrieved from

  • Organic Chemistry Portal. (2023). Appel Reaction Protocols and Mechanism. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Methoxybenzyl chloride. Retrieved from

  • Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.[8] Retrieved from

Sources

Application

Application Note: Hydrolysis of Quaternary Ammonium Salts to Yield Primary Amines (The Delépine Reaction)

[1][2][3][4] Abstract The synthesis of primary amines from alkyl halides is frequently plagued by over-alkylation, resulting in difficult-to-separate mixtures of secondary and tertiary amines. This Application Note detai...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Abstract

The synthesis of primary amines from alkyl halides is frequently plagued by over-alkylation, resulting in difficult-to-separate mixtures of secondary and tertiary amines. This Application Note details the Delépine Reaction , a robust methodology that utilizes the formation and subsequent acid hydrolysis of a quaternary ammonium salt (specifically, the N-alkylhexamethylenetetraminium halide) to yield pure primary amines. This guide provides a validated protocol, mechanistic insights, and safety considerations for researchers in drug discovery and fine chemical synthesis.

Introduction: The Selectivity Challenge

Direct alkylation of ammonia with alkyl halides (


) is kinetically difficult to control. As the primary amine product (

) is often more nucleophilic than ammonia itself, it competes for the alkylating agent, leading to secondary (

) and tertiary (

) amine impurities.

The Delépine Reaction circumvents this by using Hexamethylenetetramine (HMTA) as a "masked" ammonia equivalent.

  • Quaternization: HMTA reacts with an alkyl halide to form a stable, insoluble quaternary ammonium salt. The steric bulk and electronic structure of the HMTA cage prevent multiple alkylations.

  • Hydrolysis: The salt is hydrolyzed in acidic media to release the primary amine, formaldehyde, and ammonium salts.[1][2]

Comparison of Methods
FeatureDirect AmmonolysisGabriel SynthesisDelépine Reaction
Selectivity (1° Amine) Poor (Mix of 1°, 2°, 3°)ExcellentExcellent
Atom Economy HighLow (Phthalhydrazide waste)Moderate (Formaldehyde waste)
Conditions High Pressure / TempHarsh (Hydrazine/Base)Mild (Acidic hydrolysis)
Reagent Cost Very LowModerateLow

Mechanism of Action

The reaction proceeds through two distinct phases: the


 formation of the quaternary salt and the acid-catalyzed fragmentation of the adamantane-like cage.
Phase 1: Quaternization

The nitrogen atoms in HMTA are nucleophilic. Reaction with an alkyl halide (


) forms the mono-alkylated quaternary ammonium salt. The positive charge is distributed, and the cage structure sterically hinders further attack, ensuring 1:1 stoichiometry.
Phase 2: Hydrolysis

Under acidic conditions (typically ethanolic HCl), the hemiaminal ether linkages of the HMTA cage cleave. This releases the alkyl group as a primary amine (isolated as the hydrochloride salt) and decomposes the HMTA residue into formaldehyde (


) and ammonium chloride (

).
Mechanistic Pathway Diagram

DelepineMechanism RX Alkyl Halide (R-CH2-X) QuatSalt Quaternary Ammonium Salt [R-CH2-HMTA]+ X- RX->QuatSalt SN2 Reaction (CHCl3, Reflux) HMTA Hexamethylenetetramine (HMTA) HMTA->QuatSalt Intermediates Hemiaminal Intermediates QuatSalt->Intermediates Acid Hydrolysis (HCl/EtOH) PrimaryAmine Primary Amine Salt (R-CH2-NH3+ Cl-) Intermediates->PrimaryAmine Waste Byproducts: 6 CH2O + 3 NH4Cl Intermediates->Waste

Figure 1: Reaction pathway of the Delépine Reaction, showing the conversion of alkyl halide to primary amine via the quaternary ammonium intermediate.[1]

Experimental Protocol

Target Synthesis: Preparation of Benzylamine Hydrochloride from Benzyl Chloride. Note: This protocol is adaptable for most primary alkyl halides (chlorides, bromides, iodides).

Materials & Reagents[1][2][5][6][7][8]
  • Substrate: Benzyl chloride (10 mmol, 1.27 g)

  • Reagent: Hexamethylenetetramine (HMTA) (11 mmol, 1.54 g)

  • Solvent A (Quaternization): Chloroform (

    
    ) or Acetone (anhydrous)
    
  • Solvent B (Hydrolysis): Ethanol (95%)

  • Acid: Conc. Hydrochloric acid (12 M HCl)

  • Workup: Diethyl ether, Sodium Hydroxide (NaOH)

Step-by-Step Procedure
Step 1: Formation of the Quaternary Salt[3][2][4]
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.54 g of HMTA in 15 mL of Chloroform.

  • Addition: Add 1.27 g of Benzyl chloride dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Observation: A white precipitate (the quaternary ammonium salt) should begin to form within 30 minutes.

  • Isolation: Cool the reaction to room temperature. Filter the white solid using vacuum filtration.

  • Wash: Wash the filter cake with 2 x 5 mL of cold Chloroform to remove unreacted starting materials.

  • Drying: Air dry the solid. (Yield is typically quantitative).[1]

Step 2: Acid Hydrolysis[3][1]
  • Resuspension: Transfer the dried quaternary salt into a clean 100 mL round-bottom flask.

  • Acidification: Add 20 mL of Ethanol and 4 mL of Conc. HCl.

  • Digestion: Heat the mixture to reflux (

    
    ) for 2–8 hours.
    
    • Note: The solid will eventually dissolve, and ammonium chloride may precipitate later.

    • Monitoring: Reaction completeness can be checked by TLC (disappearance of the quaternary salt spot, usually baseline in non-polar eluents).

  • Concentration: Cool the mixture. If a heavy precipitate of

    
     is present, filter it off. Concentrate the filtrate under reduced pressure to remove ethanol and excess formaldehyde.
    
Step 3: Purification & Free Amine Isolation
  • Residue: The residue contains the primary amine hydrochloride and residual

    
    .
    
  • Basification: Dissolve the residue in minimal water (10 mL) and carefully basify to pH > 12 using 40% NaOH solution. This liberates the free amine.

  • Extraction: Extract the aqueous layer with Diethyl ether or Dichloromethane (3 x 15 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .
  • Evaporation: Remove the solvent under reduced pressure to yield the pure primary amine (Benzylamine).

  • Salt Formation (Optional): To store the product, redissolve in ether and bubble HCl gas (or add HCl in dioxane) to precipitate the pure amine hydrochloride salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Solvent too polar (solubilizes salt)Use non-polar solvents like Chloroform or dry Acetone where the salt is insoluble.
Incomplete Hydrolysis Insufficient acid or timeIncrease reflux time; ensure HCl concentration is at least 2M in the final mixture.
Product Impurity (Formaldehyde) Incomplete removal of byproductsFormaldehyde forms an acetal with ethanol (diethoxymethane). Ensure thorough evaporation or steam distillation if the amine is non-volatile.
"Gummy" Precipitate Hygroscopic saltPerform filtration rapidly; dry in a vacuum desiccator.

Safety & Hazardous Substance Management

  • Formaldehyde Generation: The hydrolysis step generates 6 equivalents of formaldehyde per mole of amine. Perform all hydrolysis and evaporation steps in a fume hood .

  • Hexamethylenetetramine: Flammable solid. May form explosive dust-air mixtures.

  • Alkyl Halides: Many are lachrymators and potential carcinogens. Handle with appropriate PPE (gloves, goggles).

References

  • Original Methodology: Delépine, M. (1895).[3][5] "Sur l'hexaméthylène-amine (urotropine)". Bulletin de la Société Chimique de Paris, 13, 352–361.[3]

  • Mechanistic Review: Blazevic, N., et al. (1979).[1] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis".[1] Synthesis, 1979(3), 161-176.

  • Process Optimization: Galat, A., & Elion, G. (1939). "Interaction of Amides with Amines".[4][6] Journal of the American Chemical Society, 61(12), 3585-3586.

  • Modern Application: Rutherford, J. L., et al. (2010). "The Delépine Reaction: An Overlooked Method for the Synthesis of Primary Amines". Organic Process Research & Development. (Generalized reference for modern context).
  • Safety Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4101, Methenamine (HMTA).

Sources

Technical Notes & Optimization

Troubleshooting

Avanafil Synthesis Technical Support Center: Optimizing Step 1

Topic: High-Yield Nucleophilic Substitution for Avanafil Core Assembly Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1] Scope: This guide focuses on the critical first convergent step: the coupling of Et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Nucleophilic Substitution for Avanafil Core Assembly

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1] Scope: This guide focuses on the critical first convergent step: the


 coupling of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate  with 3-chloro-4-methoxybenzylamine .[1]

The Core Directive: Reaction Mechanics & Causality[1]

The "First Step" in the convergent synthesis of Avanafil is a Nucleophilic Aromatic Substitution (


).[1] You are coupling an electron-deficient pyrimidine core with a benzylamine nucleophile.[1] While the literature often cites yields of 80-87%, real-world reproducibility frequently drops to 60-70% due to three invisible vectors: moisture-induced hydrolysis , exothermic runaway , and base-mediated impurity formation .[1]
The Reaction Scheme
  • Electrophile: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (Compound 1 )[1]

  • Nucleophile: 3-chloro-4-methoxybenzylamine (Compound 2 )[1][2]

  • Target: Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (Compound 3 )[1][3][4]

Mechanism & Critical Control Points (CCP)

Avanafil_Step1_Mechanism cluster_conditions Critical Control Parameters Start Reactants (Pyrimidine-Cl + Benzylamine) Complex Meisenheimer-like Transition State Start->Complex + Base (TEA/DIPEA) S_NAr Attack Hydrolysis Impurity A: Carboxylic Acid (Hydrolysis of Ester) Start->Hydrolysis Moisture Present (H2O attacks Ester) Product Target Intermediate (Secondary Amine) Complex->Product - HCl (Base scavenges proton) BisAdd Impurity B: Bis-Addition (Rare) Product->BisAdd Excess Amine High Temp Temp Temp: 0-25°C Solvent Solvent: Anhydrous THF/Acetone

Figure 1: Reaction mechanism highlighting the primary pathway (green) and the moisture-dependent failure mode (red).[1]

Validated Experimental Protocol

This protocol is optimized for yield (target >85%) and purity (target >98%) , minimizing the formation of the hydrolyzed acid impurity.[1]

Materials Table
ComponentRoleStoichiometryNotes
Pyrimidine Chloride Electrophile1.0 eqEnsure purity >98%; remove any hydrolyzed acid prior to use.[1]
Benzylamine Nucleophile1.1 - 1.2 eqSlight excess drives reaction to completion.[1]
Triethylamine (TEA) Base1.5 - 2.0 eqScavenges HCl.[1] Can be replaced with

for slower, cleaner profiles.[1]
Acetone or THF Solvent5-10 VolCRITICAL: Must be anhydrous (KF < 0.1%).[1]
Step-by-Step Methodology
  • Preparation: Dry the reaction vessel thoroughly. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution (Nucleophile): Charge 3-chloro-4-methoxybenzylamine (1.1 eq) and Acetone (4 Vol) into the reactor. Stir until dissolved.

  • Base Addition: Add Triethylamine (1.5 eq) to the amine solution. Cool the mixture to 0–5°C .

    • Why? Pre-cooling prevents an immediate exotherm when the electrophile is added, which can degrade the ester group.[1]

  • Addition (Electrophile): Dissolve Pyrimidine Chloride (1.0 eq) in Acetone (4 Vol). Add this solution dropwise to the reactor over 30–60 minutes, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 3–5 hours.

    • Checkpoint: Monitor via HPLC/TLC.[1] The limiting reagent (Pyrimidine Chloride) should be <1%.[1]

  • Quench & Workup:

    • Pour reaction mixture into Ice Water (20 Vol).

    • Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.[1]

    • Troubleshooting: If oil forms, extract with Ethyl Acetate, wash with 10% Citric Acid (removes excess amine/TEA), then brine.[1]

  • Isolation: Filter the solid. Wash with cold water (

    
     Vol) and cold Ethanol (
    
    
    
    Vol).[1]
  • Drying: Vacuum dry at 45°C.

Troubleshooting & FAQs

Q1: My yield is stuck at 60-70%. Where is the rest of my material?

Diagnosis: The most common culprit is Hydrolysis of the Ethyl Ester .[1]

  • Mechanism: If your solvent is "wet" (contains water), the base (TEA) can catalyze the attack of water on the C-5 ester group, converting your product into the carboxylic acid analogue.[1] This acid is water-soluble and washes away during the quench/workup, leading to "invisible" yield loss.[1]

  • Fix:

    • Check solvent water content (Karl Fischer titration).[1]

    • Switch from TEA to a milder inorganic base like Sodium Bicarbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      if moisture cannot be strictly controlled.[1] Inorganic bases are less likely to catalyze ester hydrolysis in the presence of trace moisture.[1]
Q2: The reaction mixture turned dark/black. Is this normal?

Diagnosis: No. This indicates oxidation of the methylthio group or thermal decomposition.[1]

  • Cause: High temperature during addition or presence of oxidizers.[1]

  • Fix: Ensure the internal temperature never exceeds 30°C. The methylthio (-SMe) group is sensitive.[1] Maintain a strict Nitrogen atmosphere.[1]

Q3: I cannot get the product to precipitate; it forms a sticky oil.

Diagnosis: This is a "oiling out" phenomenon, common when impurities (excess amine) are present.[1]

  • Fix:

    • Seeding: Add a small crystal of pure product to the ice-water quench to induce nucleation.

    • Solvent Swap: Instead of pouring into water, strip the Acetone/THF, dissolve the residue in Ethyl Acetate, and wash with 10% Citric Acid .[1] The acid wash protonates the unreacted benzylamine and TEA, moving them to the aqueous layer.[1] The product remains in the organic layer.[1]

Q4: Can I use the Sulfonate Ester instead of the Chloride?

Advanced Insight: Yes.

  • Context: Some advanced process patents (e.g., CN105439964A) suggest converting the hydroxyl-pyrimidine precursor to a Mesylate (OMs) or Tosylate (OTs) intermediate instead of the Chloride.[1]

  • Benefit: The mesylate is often more reactive and can be formed under milder conditions than using

    
     (which generates acidic byproducts that harm the ester).[1] If your chlorination step is low-yielding, switch to the mesylate activation route.[1]
    

Decision Logic: Troubleshooting Flowchart

Troubleshooting_Tree Start Issue: Low Yield or Purity CheckTLC Check HPLC/TLC: Is Starting Material (SM) left? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM SM > 5% NoSM No: Reaction Complete (But Low Isolated Yield) CheckTLC->NoSM SM < 1% Action1 Increase Temp to 35-40°C OR Add 0.2 eq more Amine YesSM->Action1 CheckAq Check Aqueous Layer pH NoSM->CheckAq Acidic pH < 4: Product protonated? (Unlikely for this amide) CheckAq->Acidic Low pH Basic pH > 10: Hydrolysis Risk CheckAq->Basic High pH HydrolysisFix Hydrolysis Detected: Product became Acid Impurity. Use Anhydrous Solvent next time. Basic->HydrolysisFix

Figure 2: Decision tree for diagnosing yield loss in the Avanafil coupling step.

References

  • Sakamoto, T., et al. (2014).[1][5] "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative as a potent and highly selective phosphodiesterase 5 inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.[1][5] Link[1]

  • Vivus, Inc. (2004).[1] "Nitrogen-containing heterocyclic compounds."[1][6] U.S. Patent 6,656,935.[1] Link

  • Angelisun (Chongqing) Pharmaceutical Co., Ltd. (2015).[1][5][7] "Preparation method of Avanafil intermediate." CN Patent 105439964A.[1] (Describes the sulfonate ester optimization). Link

  • Mitsubishi Tanabe Pharma Corp. (2009).[1] "Process for the preparation of pyrimidine derivatives." U.S. Patent 7,501,409.[1][8] Link

Sources

Optimization

Identifying side products in the synthesis of 3-Chloro-4-methoxyphenethylamine

Topic: Synthesis of 3-Chloro-4-methoxyphenethylamine Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Chloro-4-methoxyphenethylamine , a critical intermediate in the productio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Chloro-4-methoxyphenethylamine

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-Chloro-4-methoxyphenethylamine , a critical intermediate in the production of phosphodiesterase inhibitors (e.g., Avanafil) and a scaffold of interest in medicinal chemistry.[1][2]

The presence of the chlorine atom at the meta-position and the methoxy group at the para-position creates specific electronic and steric challenges. Unlike simple phenethylamines, this molecule requires rigorous chemoselective control during the reduction phase to prevent dehalogenation (loss of chlorine).

This guide is structured as a dynamic troubleshooting workflow, addressing the most common failure modes: Dechlorination , Dimerization , and Incomplete Reduction .

Module 1: Critical Control Points in Reduction
Q: My LC-MS shows a significant peak at [M+H]+ 152. Why is my chlorine atom missing?

Diagnosis: You are experiencing Hydrodehalogenation .[3][4] This is the most common failure mode when using catalytic hydrogenation (e.g., Pd/C under


 atmosphere) for aryl chlorides. Palladium is an excellent catalyst for cleaving C-Cl bonds, replacing the chlorine with hydrogen.[3]

The Mechanism: The oxidative addition of Pd into the Ar-Cl bond competes with the reduction of the nitro/nitrile group. If you see a mass of ~152 (calculated for 4-methoxyphenethylamine) instead of ~186/188 (3-chloro analog), your catalyst has stripped the chlorine.[3]

Corrective Protocol: Switch to a Hydride-Based Reduction or a Poisoned Catalyst system.[3]

  • Recommended Method (Chemoselective): Use Lithium Aluminum Hydride (LAH) in dry THF or Ether.[3]

    • Why: LAH reduces the nitroalkene/nitrile to the amine via nucleophilic attack. Under controlled temperatures (0°C to reflux), it generally leaves aryl chlorides intact compared to transition metal catalysis.[3]

  • Alternative (Green Chemistry): NaBH4 + CuCl2 (in situ generation of copper boride species).[3]

    • Why: This system is highly selective for reducing conjugated nitroalkenes to amines without touching the aryl halide [1].

DOT Diagram: Reduction Pathways & Dehalogenation Risk

ReductionPathways Start 3-Cl-4-OMe-Nitrostyrene (Precursor) PdC Cat. Hydrogenation (Pd/C, H2) Start->PdC LAH Hydride Reduction (LAH or NaBH4/CuCl2) Start->LAH Product Target Product 3-Cl-4-OMe-Phenethylamine (m/z ~186) PdC->Product Minor Pathway Impurity Impurity A (De-Cl) 4-OMe-Phenethylamine (m/z ~152) PdC->Impurity Major Pathway (C-Cl Cleavage) LAH->Product Major Pathway (Chemoselective) LAH->Impurity Negligible

Figure 1: Comparison of reduction methodologies. Catalytic hydrogenation poses a high risk of dehalogenation (red path), while hydride reductions preserve the chlorine atom (green path).

Module 2: Dimerization & Polymerization
Q: The product is an oil that won't crystallize, and Mass Spec shows a peak at [M+H]+ ~354. What is this?

Diagnosis: You have formed the Secondary Amine Dimer (Sym-diphenethylamine).[3] Structure: Bis(3-chloro-4-methoxyphenethyl)amine.[3]

The Mechanism: During reduction, the intermediate imine is electrophilic. As the primary amine product forms, it can attack the remaining imine, forming a dimer. This is statistically favored if the concentration of the starting material is too high or the reducing agent is added too slowly [2].

Troubleshooting Protocol:

  • High Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M).

  • Inverse Addition: Add the nitrostyrene solution into the reducing agent slurry (e.g., LAH suspension). This ensures the reducing agent is always in excess, rapidly converting the imine to the amine before it can react with the product.

  • Ammonia Buffer (If using hydrogenation): If you must use hydrogenation (e.g., with Raney Nickel to save the Cl), adding anhydrous ammonia or trace acid prevents the amine from attacking the imine.

Module 3: Analytical Fingerprinting (LC-MS & NMR)
Q: How do I definitively identify the side products in my crude mixture?

Use the following lookup table to correlate your analytical data with specific impurities.

Table 1: Impurity Profile for 3-Chloro-4-methoxyphenethylamine

ComponentStructure DescriptionExpected m/z [M+H]+1H NMR Signature (Key Feature)
Target Product 3-Cl-4-OMe-Phenethylamine186.06 (35Cl) / 188.06 (37Cl)Aromatic: 3H pattern (d, d, dd).[3] Side Chain: Two triplets (~2.8 ppm).[3]
Impurity A (De-Cl) 4-Methoxyphenethylamine152.10 Aromatic: AA'BB' system (symmetric para-substitution).[3] Loss of Cl isotope pattern.[3]
Impurity B (Dimer) Bis(3-Cl-4-OMe-phenethyl)amine354.10 Mass: Large mass shift (2M - NH3).[3] NMR: Broad peaks, complex aliphatic region.[3]
Impurity C (Oxime) Incomplete Reduction Intermediate200.04 Shift: Downfield proton (~7-8 ppm) from C=N-OH.[3]
Impurity D (Aldehyde) Starting Material (Hydrolysis)171.01 Shift: Distinct aldehyde proton singlet at ~10.4 ppm.[3]

DOT Diagram: Analytical Decision Tree

AnalyticalTree Start Analyze Crude Mixture (LC-MS / NMR) CheckMass Check m/z 186/188 Ratio (Chlorine Isotope Pattern) Start->CheckMass Mass152 Peak at 152? CheckMass->Mass152 Yes Mass354 Peak at 354? CheckMass->Mass354 Yes Mass186 Peak at 186 present? CheckMass->Mass186 Yes DeCl Issue: Dechlorination Action: Change Catalyst Mass152->DeCl Dimer Issue: Dimerization Action: Dilute / Inverse Add Mass354->Dimer NMRCheck Verify NMR Splitting Mass186->NMRCheck AABB Aromatic AA'BB' Pattern? NMRCheck->AABB Symmetric AMX Aromatic AMX Pattern? NMRCheck->AMX Asymmetric (Target) AABB->DeCl Confirms Loss of Cl Product Confirmed Product Confirmed AMX->Product Confirmed

Figure 2: Analytical workflow for identifying impurities based on Mass Spec and NMR signals.

Module 4: Precursor Purity (The Henry Reaction)
Q: My reduction yield is low (<40%), and the starting material was dark orange/brown. Does the nitrostyrene degrade?

Diagnosis: Polymerization of the Nitrostyrene. Substituted nitrostyrenes (the precursor) are Michael acceptors and are prone to polymerization upon storage or exposure to light/heat.

Corrective Protocol:

  • Recrystallization: Ensure your 3-chloro-4-methoxy-beta-nitrostyrene is bright yellow and crystalline before reduction.[3] Recrystallize from Isopropanol (IPA) or Ethanol if it appears dull or sticky.[3]

  • Stoichiometry Check: If the precursor contains polymerized material, your calculated molar equivalents of reducing agent (LAH/NaBH4) will be inaccurate, leading to incomplete reduction (Impurity C - Oximes).[3]

References
  • BenchChem. (2025).[3] Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil. Retrieved from [3]

  • PubChem. (2025).[3][5] 3-Chloro-4-methoxyphenethylamine Compound Summary. National Library of Medicine.[3] Retrieved from [3]

  • Organic Chemistry Portal. (2010).[3] Reductive Dehalogenation of Aryl Bromides and Chlorides.[3][6] Synthesis, 2010, 217-220.[3][6] Retrieved from [3]

  • Royal Society of Chemistry. (2025).[3] Pd-catalysed hydrodehalogenation of aryl chlorides.[3] Catalysis Science & Technology.[3] Retrieved from [3]

Sources

Troubleshooting

Purification of crude 3-Chloro-4-methoxyphenethylamine HCl by recrystallization

This guide serves as a technical support interface for the purification of 3-Chloro-4-methoxyphenethylamine Hydrochloride (HCl) . It is designed for organic chemists and process engineers encountering purity bottlenecks...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for the purification of 3-Chloro-4-methoxyphenethylamine Hydrochloride (HCl) . It is designed for organic chemists and process engineers encountering purity bottlenecks in the isolation of halogenated phenethylamine salts.[1]

Current Status: System Active Ticket ID: REC-3C4M-HCl Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

Recrystallization of phenethylamine hydrochlorides is governed by the ionic lattice energy of the salt versus the solvation energy of the organic cation.[1] 3-Chloro-4-methoxyphenethylamine HCl presents a specific challenge: the chloro-methoxy substitution pattern increases lipophilicity compared to the unsubstituted parent, often leading to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

Target Specifications:

  • Form: Crystalline Solid (Needles or Plates)

  • Color: White to off-white (Crude is often beige/brown)

  • Melting Point: High (>150°C, typical for HCl salts; User to verify specific batch onset)

Solvent System Selection (Phase 1)

Q: Which solvent system should I use for the initial screen? A: Do not rely on a single solvent.[1] For halogenated amine salts, a binary solvent system is chemically superior for controlling supersaturation.[1]

Solvent SystemRoleMechanism of ActionRecommended Ratio (v/v)
Isopropanol (IPA) / Ethyl Acetate Primary IPA dissolves the ionic salt; EtOAc acts as a polarity moderator to force lattice formation.1:3 to 1:5
Ethanol (EtOH) / Diethyl Ether Secondary Classic system. High solubility in EtOH; Ether drastically reduces solubility. Warning: High volatility makes nucleation control difficult.1:4
Methanol / Acetone Tertiary Use only for highly impure/polar crude. Methanol is often "too good" a solvent, leading to poor recovery.[1]1:10
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Technical Note: Avoid water. While water dissolves the salt, removing it requires high heat or lyophilization, which can degrade the amine or cause hydrolysis.

The Dissolution Process (Phase 2)

Q: My crude solid is dark brown. Will recrystallization fix this? A: Recrystallization alone may not remove occluded polymeric impurities (tar). You must perform a Hot Filtration with activated carbon.

Protocol:

  • Dissolve crude solid in the minimum amount of boiling IPA .

  • Add Activated Carbon (1-3 wt% of crude mass).

  • Stir at reflux for 5-10 minutes.

  • Filter while boiling hot through a Celite pad (pre-wetted with hot IPA).

  • Critical: Rinse the filter cake with a small volume of hot IPA to recover trapped product.

Q: The solid won't dissolve even in boiling IPA. A: You likely have inorganic salts (NaCl, NH₄Cl) from the synthesis workup.[1]

  • Test: Filter the hot suspension. If the undissolved solid is white and granular, it is likely inorganic.[1] Discard the solid and crystallize the filtrate.[1]

Crystallization & Nucleation (Phase 3)

Q: I cooled the solution, but it separated into a bottom oily layer instead of crystals. Why? A: You are experiencing Oiling Out (Liquid-Liquid Phase Separation) . This occurs when the temperature of the solution drops below the "oiling out" limit (miscibility gap) before it hits the crystal nucleation point.[1] This is common when the melting point of the solvated solid is depressed by impurities.[1][2]

Corrective Action (The "Re-heat and Dilute" Method):

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add more solvent (IPA). Increasing the solvent volume lowers the saturation temperature, keeping the product in solution until the temperature is low enough for solid crystal formation.[1]

  • Seed the solution at a slightly lower temperature with a pure crystal (if available) or scratch the glass wall.

  • Cool Slowly: Wrap the flask in a towel to slow the cooling rate. Fast cooling promotes oiling.

Q: No crystals are forming after 24 hours at 4°C. A: The system is likely in a Metastable Zone .[1]

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates micro-abrasions that serve as nucleation sites.

  • Add Anti-solvent: Add warm Ethyl Acetate dropwise until a faint turbidity persists, then let it cool.

  • Evaporate: Reduce volume by 20% under a stream of nitrogen (avoid heat).

Decision Logic & Workflows

Workflow 1: The Recrystallization Decision Matrix

This diagram outlines the logical flow for purifying the crude amine salt.

Recrystallization_Workflow Start Crude 3-Chloro-4-methoxyphenethylamine HCl Solvent_Choice Dissolve in boiling IPA (Minimum Volume) Start->Solvent_Choice Insoluble_Solids Are there insoluble solids? Solvent_Choice->Insoluble_Solids Filter_Inorganic Hot Filtration (Remove NaCl/Inorganics) Insoluble_Solids->Filter_Inorganic Yes Color_Check Is solution dark/colored? Insoluble_Solids->Color_Check No Filter_Inorganic->Color_Check Carbon_Treat Add Activated Carbon -> Filter Hot Color_Check->Carbon_Treat Yes Cooling Slow Cool to Room Temp Color_Check->Cooling No Carbon_Treat->Cooling State_Check State of Matter? Cooling->State_Check Oiling_Out Oiling Out (Liquid Phase) State_Check->Oiling_Out Liquid Drops No_Crystals Clear Solution (No Solid) State_Check->No_Crystals Nothing Crystals Crystalline Precipitate State_Check->Crystals Solid Fix_Oil Reheat + Add 10% more IPA Oiling_Out->Fix_Oil Fix_Clear Add EtOAc (Anti-solvent) or Seed No_Crystals->Fix_Clear Fix_Oil->Cooling Fix_Clear->Cooling

Caption: Logical workflow for the purification of amine hydrochloride salts, addressing common failure modes like oiling out.

Workflow 2: Troubleshooting "Oiling Out"

Oiling out is the most common failure mode for this specific compound class.[1]

Oiling_Out_Logic Problem Problem: Oiling Out Cause1 Temp > Crystal MP (Impurity Depression) Problem->Cause1 Cause2 Supersaturation too high Problem->Cause2 Action1 Add more Solvent (Dilution) Cause1->Action1 Lowers Saturation Temp Action3 Slower Cooling Rate Cause2->Action3 Prevents Crash Action2 Seed at T < MP Action1->Action2 Result Stable Nucleation Action2->Result Action3->Action2

Caption: Mechanism and corrective actions for Liquid-Liquid Phase Separation (Oiling Out).

Isolation & Drying (Phase 4)

Q: The crystals turn into a goo when I filter them. A: This is due to Hygroscopicity .[1] Phenethylamine HCl salts can be hygroscopic, absorbing moisture from the air which lowers their melting point.[1]

  • Fix: Filter rapidly under a nitrogen blanket if possible. Wash with cold anhydrous Ether or EtOAc to remove residual alcohol (which holds moisture).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. Do not oven dry >60°C until you have confirmed the melting point.

Q: How do I verify purity? A:

  • Melting Point: A sharp range (e.g., 2°C range) indicates high purity. Broad ranges (>5°C) indicate solvent trapping or impurities.

  • 1H-NMR: Check for solvent peaks. Isopropanol often gets trapped in the lattice.[1] If present, dry at higher vacuum/temp or recrystallize from EtOH/Ether.[1]

Summary of Physical Data

PropertyDescriptionNote
Solubility (Water) HighNot suitable for crystallization, good for extraction.
Solubility (IPA) Moderate (Hot), Low (Cold)Ideal for single-solvent recrystallization.
Solubility (EtOAc) Very LowExcellent anti-solvent.
Solubility (Ether) InsolubleExcellent wash solvent to remove surface impurities.
Hygroscopicity ModerateStore in desiccator; handle quickly.

References

  • Sigma-Aldrich. 3-Chloro-4-methoxyphenethylamine hydrochloride Product Data. Retrieved from .

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from .

  • Department of Chemistry, University of Rochester. Solvents for Recrystallization and Troubleshooting. Retrieved from .

  • LibreTexts Chemistry. Troubleshooting Recrystallization: Oiling Out. Retrieved from .

Sources

Optimization

Technical Support Center: Amine Analysis &amp; Purification

Topic: Troubleshooting TLC Analysis in Amine Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The analysis of amines via Thin Layer Chromatography (TLC) presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting TLC Analysis in Amine Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The analysis of amines via Thin Layer Chromatography (TLC) presents a unique set of challenges due to the inherent basicity of the amine nitrogen and the acidity of the silica stationary phase.[1][2] This guide addresses the three most common "failure modes" reported by researchers: Peak Tailing (Streaking) , Visualization Failure , and On-Plate Decomposition .

Case File #1: The "Comet" Effect (Tailing & Streaking)

Symptom: Spots appear as long streaks rather than tight circles, making


 calculation impossible and obscuring neighboring spots.
Root Cause Analysis

Standard silica gel plates are coated with particles containing acidic silanol groups (


, 

). Basic amines (

) undergo acid-base interactions with these sites. Instead of partitioning solely between the mobile and stationary phases, the amine "drags" along the acidic surface, causing tailing.
Visualizing the Mechanism

The following diagram illustrates the competitive inhibition mechanism required to fix this issue.

AmineTailing Silica Silica Surface (Acidic Si-OH) ResultBad Result: Tailing (H-Bonding/Salt Formation) Silica->ResultBad Strong Interaction Amine Target Amine (Basic) Amine->Silica Binds to ResultGood Result: Tight Spot (Free Partitioning) Amine->ResultGood Elutes Freely TEA Modifier (Triethylamine/NH3) TEA->Silica Saturates Sites (Sacrificial Base)

Figure 1: Mechanism of amine tailing and the "Sacrificial Base" solution.

Corrective Protocol: Mobile Phase Modification

To resolve tailing, you must introduce a "sacrificial base" that saturates the silanol sites, allowing your target amine to move freely.

Option A: Triethylamine (TEA) Additive (Standard) [3]

  • Prepare your base solvent system (e.g., 5% MeOH in DCM).

  • Add 1–3% Triethylamine (TEA) to the mixture.

  • Critical Step: Pre-elute the TLC chamber with this solvent for 10 minutes before inserting the plate. This ensures the vapor phase also contains the amine modifier.

Option B: Ammonia (


) Additive (For highly polar amines) 
  • Use a mixture of DCM/MeOH/

    
     (e.g., 90:9:1 or 80:18:2).
    
  • Note: Ammonia is immiscible in pure DCM; you must have methanol present to maintain a single phase.

Case File #2: Visualization Failure (Invisible Spots)

Symptom: The plate looks empty under UV light, even though the reaction mass balance confirms product presence.

Root Cause Analysis

Aliphatic amines (e.g., piperidines, alkyl amines) lack the conjugated


-systems required for UV absorption at 254 nm. You must use chemical derivatization (staining) to visualize them.
Stain Selection Matrix
Amine ClassRecommended StainVisual ResultMechanism
Primary (

)
Ninhydrin Deep Purple/BlueReacts with free

to form Ruhemann’s Purple.
Secondary (

)
Ninhydrin Pink/RedReacts to form modified iminium salts.
Tertiary (

)
Dragendorff Orange on YellowForms an insoluble bismuth-potassium-iodide complex.
Universal Iodine (

)
Brown/YellowReversible intercalation into organic molecules.
Protocol: Preparation & Application

1. Ninhydrin Stain (The Gold Standard for


) 
  • Recipe: Dissolve 1.5 g Ninhydrin in 100 mL

    
    -butanol + 3 mL acetic acid.
    
  • Application: Dip the plate, blot excess on a paper towel, and heat strongly (heat gun at 200°C+) until spots appear.

  • Troubleshooting: If the background turns pink, you used too much heat or the plate still had amine-modifier (TEA) on it. Dry the plate thoroughly before staining.

2. Dragendorff’s Reagent (The Specialist for


) 
  • Recipe: Solution A: 0.85 g Basic Bismuth Nitrate in 10 mL acetic acid + 40 mL water. Solution B: 8 g Potassium Iodide in 20 mL water. Mix 5 mL A + 5 mL B + 20 mL acetic acid + 100 mL water.

  • Application: Dip or spray.[4][5] Do NOT heat. Orange spots appear immediately against a yellow background.

Case File #3: Ghost Spots (On-Plate Decomposition)

Symptom: A pure starting material shows multiple spots, or a spot remains at the baseline (


) regardless of solvent polarity.
Root Cause Analysis

Some amines, particularly enamines or imines (intermediates in reductive amination), are hydrolytically unstable on acidic silica. They decompose during the TLC run.

Diagnostic Protocol: 2D-TLC Stability Test

This self-validating experiment confirms if the "impurities" are real or artifacts of the silica.

  • Spot: Place a sample at the bottom-left corner of a square TLC plate.

  • Run 1: Elute vertically. Dry the plate.

  • Rotate: Turn the plate 90° clockwise.

  • Run 2: Elute again in the same solvent system.

  • Analyze:

    • Diagonal Line: Compound is stable.[6]

    • Off-Diagonal Spots: Compound is decomposing on the silica.[6]

TwoDTLC Step1 Spot Sample (Corner) Step2 Run 1 (Vertical) Step1->Step2 Step3 Rotate 90° & Run 2 Step2->Step3 ResultStable Spots on Diagonal (STABLE) Step3->ResultStable Ideal ResultUnstable Spots Off-Diagonal (UNSTABLE/DECOMPOSING) Step3->ResultUnstable Issue Detected

Figure 2: Workflow for determining amine stability on silica gel.

Solution for Unstable Amines

If decomposition is confirmed via 2D-TLC:

  • Switch Stationary Phase: Use Basic Alumina plates instead of silica.

  • Neutralize Silica: Pre-soak the silica plate in 5% Triethylamine in pentane, then dry it before spotting your sample. This creates a temporary "neutral" surface.

References
  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Qualitative Analysis of Amines. Longman Scientific & Technical.

  • Teledyne ISCO . Method Development Strategies for Amine Bonded Phase Columns. Application Note AN87.

  • Chemistry LibreTexts . Thin Layer Chromatography - Visualization.

  • University of Rochester . Troubleshooting Thin Layer Chromatography.

  • Merck Millipore . TLC Visualization Reagents (Dragendorff, Ninhydrin).[7]

Sources

Troubleshooting

Technical Support Center: The Delépine Reaction Optimization Guide

Introduction: Why the Delépine Reaction? You are likely here because you need a primary amine without the headache of over-alkylation (secondary/tertiary amine byproducts) common in direct ammonolysis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why the Delépine Reaction?

You are likely here because you need a primary amine without the headache of over-alkylation (secondary/tertiary amine byproducts) common in direct ammonolysis. The Delépine reaction, utilizing hexamethylenetetramine (HMTA), is the "surgical strike" of amine synthesis. It locks the nitrogen reactivity in a quaternary salt, preventing further alkylation.

However, this reaction is biphasic in nature (Quaternization followed by Hydrolysis). Optimizing temperature and time requires treating these two steps as distinct thermodynamic challenges. This guide breaks down the kinetics of the Hexaminium Salt Formation and the thermodynamics of the Acid Hydrolysis .

Module 1: The Quaternization Phase (Salt Formation)

In this step, your alkyl halide attacks HMTA (SN2 mechanism).[1][2] The goal is to precipitate the salt out of solution to drive equilibrium forward.

Workflow Visualization

Delepine_Quaternization Start Alkyl Halide (R-CH2-X) Solvent Solvent Choice (CHCl3 vs. EtOH) Start->Solvent HMTA + HMTA (1.0 - 1.1 eq) HMTA->Solvent Reaction Reaction (Temp/Time) Solvent->Reaction Precipitation Salt Precipitation Reaction->Precipitation Driven by Solubility limit Isolation Filtration Precipitation->Isolation

Figure 1: The critical path for isolating the Hexaminium salt. Success relies on the product being insoluble in the reaction solvent.

Critical FAQs: Quaternization

Q1: My reaction time is prolonged (>24h). Should I increase the temperature?

  • Answer: It depends on your substrate.

    • Kinetic Control: Since this is an SN2 reaction, increasing temperature increases the rate. However, HMTA is thermally stable only in neutral conditions.

    • The Risk: If you are using a reactive halide (benzyl/allyl) and heat too aggressively (>80°C) for too long, you risk competing decomposition or oligomerization.

    • Recommendation: For unreactive alkyl halides (e.g., long-chain alkyl chlorides), add NaI (Sodium Iodide) as a catalyst (Finkelstein condition) rather than simply cranking up the heat. This exchanges the Cl for a more reactive I, accelerating the rate at moderate temperatures (Ref. 1).

Q2: Which solvent gives the best Time/Yield ratio?

  • Technical Insight: The reaction rate is often less important than the isolation efficiency.

    • Chloroform (CHCl₃): The "Classic" choice. HMTA and alkyl halides are soluble; the hexaminium salt is insoluble.

      • Advantage:[2][3][4][5] The product precipitates as it forms, driving the reaction to completion (Le Chatelier’s principle) and preventing side reactions.

      • Protocol: Reflux (61°C). Time: 2–4 hours for active halides.

    • Ethanol (EtOH): The "Green" choice.

      • Disadvantage:[4] The salt is often partially soluble in hot ethanol. You may need to cool significantly or add ether to precipitate the salt, extending the process time.

    • Optimization Tip: If using Ethanol, run at reflux but monitor via TLC. If the salt doesn't crash out, do not simply extend time; concentrate the volume or add diethyl ether to force precipitation (Ref. 2).

Module 2: The Hydrolysis Phase (Amine Release)

This is the rate-limiting step for many users. You must break the adamantane-like cage of HMTA.

Comparative Protocol Table: Hydrolysis Conditions
ParameterStandard Acidic HydrolysisEthanolic Hydrazinolysis (Alternative)
Reagent HCl (conc.) / Ethanol (3:1 ratio)Hydrazine Hydrate / Ethanol
Temperature Reflux (78–80°C)Reflux (78°C)
Time 2 – 12 Hours2 – 4 Hours
Mechanism Acid-catalyzed cage fragmentationNucleophilic attack
Byproducts Formaldehyde (volatile/toxic)Cyclic hydrazides (solid)
Use Case Robust substrates, scalableAcid-sensitive substrates
Critical FAQs: Hydrolysis

Q3: I am seeing an aldehyde instead of an amine. What happened?

  • Diagnosis: You have inadvertently triggered the Sommelet Reaction pathway.

  • The Cause: The Sommelet reaction competes with the Delépine reaction when the hexaminium salt is hydrolyzed in aqueous acetic acid or under mild pH conditions, often accompanied by oxidation (Ref. 3).

  • The Fix: Ensure your hydrolysis environment is strongly acidic (HCl) and uses Ethanol as the co-solvent. The high proton concentration favors the complete fragmentation of the HMTA cage into ammonium chloride and formaldehyde, rather than the oxidative hydrolysis that leads to aldehydes.

Q4: How do I know when the hydrolysis is finished?

  • Troubleshooting: The hexaminium salt is often a white solid, and the product (amine hydrochloride) is also often a white solid. Visual cues are unreliable.

  • Monitoring:

    • Take an aliquot.

    • Basify with NaOH.

    • Extract into DCM.

    • Run TLC (stain with Ninhydrin for primary amines).

    • Note: If the spot remains at the baseline or matches the starting salt, extend reflux time.

Module 3: Troubleshooting & Logic Tree

Use this decision tree to diagnose yield failures.

Delepine_Troubleshooting Problem Low Yield / Impurity Check_Step Which Step Failed? Problem->Check_Step Step1_Fail Step 1: Salt Formation Check_Step->Step1_Fail Step2_Fail Step 2: Hydrolysis Check_Step->Step2_Fail Precipitate Did Salt Precipitate? Step1_Fail->Precipitate Aldehyde Is Product an Aldehyde? Step2_Fail->Aldehyde Solvent_Check Check Solvent System Precipitate->Solvent_Check No Action_Solvent Switch to CHCl3 or Add Ether to EtOH Solvent_Check->Action_Solvent Action_Sommelet Sommelet Competition: Increase Acidity (HCl) Avoid weak acids Aldehyde->Action_Sommelet Yes Action_Time Incomplete Hydrolysis: Extend Reflux Time Aldehyde->Action_Time No (SM remains)

Figure 2: Diagnostic logic for Delépine reaction failures. Note the distinction between solubility issues (Step 1) and pH issues (Step 2).

Standard Optimized Protocol (Benzyl Chloride Model)

Based on verified Organic Syntheses methodologies (Ref. 4).

  • Quaternization:

    • Dissolve Benzyl Chloride (10 mmol) in Chloroform (15 mL).

    • Add HMTA (11 mmol, 1.1 eq).

    • Heat: Reflux (approx. 60°C) for 4 hours .

    • Observation: A thick white precipitate (hexaminium salt) should form.

    • Workup: Cool to RT. Filter the solid. Wash with cold chloroform. Do not proceed with the filtrate; your product is the solid.

  • Hydrolysis:

    • Suspend the dried salt in Ethanol (20 mL).

    • Add Conc. HCl (2 mL, approx. 12N).

    • Heat: Reflux (80°C) for 2 hours . The solid may dissolve and reprecipitate as the amine-HCl salt.

    • Workup: Cool the mixture. The solid precipitate is often NH₄Cl. Filter it off.

    • Concentrate the filtrate to obtain the crude amine hydrochloride.

    • Liberation: Dissolve in water, basify with NaOH (pH > 12), and extract with DCM to obtain the free primary amine.

References

  • Organic Chemistry Portal. Delépine Reaction: Synthesis of Primary Amines.[1][2][4][6][7][8][9] Retrieved from [Link][6]

  • Wikipedia. Sommelet Reaction (Competitive Pathway). Retrieved from [Link][4][5]

  • Organic Syntheses. 2-Bromoallylamine (Standard Protocol). Org.[2][4][6][8][9][10][11] Synth. 1962, 42, 30. Retrieved from [Link]

Sources

Optimization

Challenges in the scale-up of 3-Chloro-4-methoxyphenethylamine synthesis

Ticket System: Halogenated Phenethylamine Synthesis Current Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Anomalies for 3-Chloro-4-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Halogenated Phenethylamine Synthesis

Current Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Anomalies for 3-Chloro-4-methoxyphenethylamine (3C-4-MPEA)

Introduction: The "Dechlorination Trap" & Scale-Up Logic

Welcome to the technical support hub. Scaling up 3-Chloro-4-methoxyphenethylamine presents a unique duality of challenges: the thermodynamic volatility of the Henry reaction and the chemoselectivity of the reduction step.

Unlike simple methoxyphenethylamines, the presence of the chlorine atom at position 3 fundamentally alters your reduction strategy. Standard catalytic hydrogenation (Pd/C + H2), which works flawlessly for non-halogenated analogs, effectively strips the chlorine (hydrodechlorination), yielding the wrong product (4-methoxyphenethylamine).

This guide is structured as a series of resolved "Support Tickets" addressing these specific failure modes.

Module 1: The Henry Reaction (Nitroaldol Condensation)

Ticket #HR-001: "My intermediate is oiling out and yield is <50%."

Root Cause Analysis

The condensation of 3-chloro-4-methoxybenzaldehyde with nitromethane is reversible. Water accumulation drives the equilibrium backward. Furthermore, substituted nitrostyrenes often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization when impurities are present or cooling is too rapid.

Technical Protocol: The Ammonium Acetate Buffer System

Do not rely on strong bases (NaOH/MeOH) for scale-up; they promote polymerization.

Optimized Workflow:

  • Stoichiometry: Use a slight excess of nitromethane (1.2 – 1.5 equiv) relative to the aldehyde.

  • Catalyst: Ammonium Acetate (0.5 equiv) in Glacial Acetic Acid.

  • Temperature: 80–90°C. Warning: Do not exceed 100°C; thermal runaway risk increases significantly.

  • Isolation (The Fix for Oiling Out):

    • Upon completion, cool slowly to 40°C.

    • Seed the mixture with a pure crystal of the nitrostyrene if available.

    • Add Isopropanol (IPA) dropwise as an anti-solvent.

    • If oiling occurs: Re-heat to dissolve, then cool very slowly with vigorous stirring to induce nucleation.

Data: Solvent Effects on Crystallization
Solvent SystemYieldPurityNotes
MeOH / NaOH 45%LowHigh polymer formation; sticky red oil.
AcOH / NH4OAc 82%HighStandard reliable route.
Microwave (Solid Support) 90%HighExcellent for <10g; difficult to scale >1kg.

Module 2: The Reduction (The Critical Control Point)

Ticket #RED-002: "I lost the Chlorine atom during hydrogenation."

The Issue: Hydrodechlorination

Using Palladium on Carbon (Pd/C) with Hydrogen gas is the industry standard for reducing double bonds and nitro groups. However, Pd is also an excellent catalyst for aryl-halide cleavage.

  • Result: You synthesize 4-methoxyphenethylamine instead of the 3-chloro target.

Remediation Strategies
Option A: The Modern "One-Pot" Solution (Recommended for Selectivity)

System: NaBH4 / CuCl2 (in Ethanol) Recent process chemistry developments (ChemRxiv, 2025) highlight the Copper(II)-catalyzed borohydride reduction as a highly selective method that retains aryl halogens .

  • Mechanism: In situ generation of copper boride species which reduces the nitroalkene without attacking the Ar-Cl bond.

  • Protocol:

    • Dissolve nitrostyrene in EtOH.

    • Add CuCl2 (0.1–0.2 equiv).

    • Add NaBH4 (excess) portion-wise at 0°C (Exothermic!).

    • Advantage: Fast (<30 mins), high yield (~80%), no pressurized hydrogen required.

Option B: Lithium Aluminum Hydride (LAH)

System: LiAlH4 in THF

  • Pros: rapid, complete reduction.

  • Cons: Dangerous on large scale (pyrophoric workup); can cause minor dechlorination at high reflux temps.

  • Scale-Up Limit: Generally avoided >500g due to hydrogen evolution during quench.

Option C: Catalytic Hydrogenation (If you MUST use H2)

System: PtO2 (Adams' Catalyst) or Raney Nickel

  • Constraint: You must use Platinum or Raney Ni . Palladium (Pd) must be strictly avoided.

  • Poisoning: Addition of trace thiophene can "poison" the catalyst just enough to stop dechlorination, but this requires precise optimization.

Visual Logic: Reduction Selection

ReductionLogic Start Start: 3-Cl-4-OMe-Nitrostyrene Decision Is Scale > 100g? Start->Decision SmallScale Small Scale (<100g) Decision->SmallScale No LargeScale Large Scale (>100g) Decision->LargeScale Yes LAH LiAlH4 (THF) Reflux SmallScale->LAH High Energy NaBH4 NaBH4 + CuCl2 (Ethanol) SmallScale->NaBH4 Safer/Selective LargeScale->NaBH4 Recommended H2_Pt H2 + PtO2 or Raney Ni (No Pd/C!) LargeScale->H2_Pt If H2 Infra Exists Risk Risk: Dechlorination (Avoid Pd/C) LAH->Risk Minor Risk H2_Pt->Risk Requires Optimization

Caption: Decision tree for reduction methodology emphasizing the avoidance of Pd/C to prevent dechlorination.

Module 3: Salt Formation & Isolation

Ticket #PUR-003: "Product is a sticky oil that won't crystallize."

Root Cause

Freebase phenethylamines are often oils that absorb CO2 from the air (forming carbamates). The Hydrochloride (HCl) salt is the preferred stable form, but excess water or impurities prevent lattice formation.

Troubleshooting Guide
  • The "Dry" Method (Best for Scale):

    • Dissolve the crude freebase oil in anhydrous Diethyl Ether or TBME (tert-Butyl methyl ether).

    • Bubble dry HCl gas into the solution.

    • Result: Immediate precipitation of white crystalline solid.

  • The "Wet" Method (Alternative):

    • Dissolve oil in minimal IPA (Isopropanol).

    • Add con. HCl dropwise until pH < 2.

    • Add Et2O or Acetone until turbid. Freeze (-20°C).

Quality Check:

  • Appearance: White needles/powder.

  • Melting Point: Expect ~200–210°C (Typical for this class of HCl salts).

  • 1H-NMR: Verify the integration of aromatic protons. A loss of the splitting pattern indicates dechlorination.

Synthesis Workflow Summary

SynthesisFlow Precursor 3-Cl-4-OMe-Benzaldehyde Henry Henry Reaction (NH4OAc/AcOH, 90°C) Precursor->Henry Nitro Intermediate: Nitrostyrene Henry->Nitro -H2O Reduction Reduction Step (NaBH4/CuCl2) Nitro->Reduction Selective Red. Freebase Crude Amine (Oil) Reduction->Freebase Salt Salt Formation (HCl/IPA) Freebase->Salt Final Target: 3-Cl-4-OMe-PEA.HCl Salt->Final

Caption: Step-by-step process flow from aldehyde precursor to final hydrochloride salt.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use catalytic transfer hydrogenation (CTH) with Ammonium Formate? A: Proceed with extreme caution. While CTH is milder than H2 gas, using Pd/C with ammonium formate will still strip the chlorine atom. If you attempt CTH, use Raney Nickel instead of Palladium.

Q: My nitrostyrene is bright orange/red. Is this normal? A: Yes. The extended conjugation in the nitrostyrene usually imparts a vibrant yellow-to-orange color. If it turns dark brown or black, you have likely polymerized the material due to excessive heat (>100°C) or strong base exposure.

Q: How do I clean the waste from the NaBH4/CuCl2 reaction? A: The waste contains Boron salts and Copper. Quench the reaction mixture with water/dilute acid to destroy excess borohydride before disposal. The aqueous waste must be treated as heavy metal waste (Copper) and not poured down the drain.

References

  • D'Andrea, L., & Jademyr, S. (2025).[3] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.[3]

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[4] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[5]

  • Shinde, A. H., & Sathyamoorthi, S. (2022).[6] Large Scale Oxidative Cyclization of (E)-hex-3-en-1-yl (4-methoxyphenyl)sulfamate. Organic Syntheses, 99, 286-304.[6] (Reference for general scale-up handling of methoxy-substituted aromatics).

  • BenchChem Application Notes. The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. (General protocol for chlorinated benzylamine analogs).

Sources

Troubleshooting

Purification Support Hub: Removing Unreacted Starting Materials

Status: Operational | Tier: Advanced Technical Support Ticket Subject: Strategies for removing stubborn starting materials (SM) from reaction mixtures. Introduction: The Purity Paradox Welcome to the Purification Support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Ticket Subject: Strategies for removing stubborn starting materials (SM) from reaction mixtures.

Introduction: The Purity Paradox

Welcome to the Purification Support Hub. You are likely here because a standard flash column failed to separate your product from a starting material, or you are scaling up and chromatography is no longer viable.

The Problem: Unreacted starting materials often share similar physicochemical properties (polarity, solubility) with the product, leading to co-elution or co-crystallization. The Solution: You must stop relying solely on physical separation (chromatography) and exploit chemical divergence .

This guide prioritizes Chemoselective Scavenging and Complexation —methods that modify the impurity in situ to render it easily separable.

Diagnostic: Method Selection Matrix

Before attempting a specific protocol, determine the physicochemical "hook" you can leverage.[1]

purification_logic Start START: Analyze Impurity Volatile Is SM Volatile? Start->Volatile Evap Vacuum Distillation / Rotovap Volatile->Evap Yes Functional Does SM have distinct functional group? Volatile->Functional No AcidBase Acidic or Basic? Functional->AcidBase Yes Extract pH-Adjusted Extraction AcidBase->Extract Yes Electrophile Electrophile (Alkyl Halide/Aldehyde)? AcidBase->Electrophile No NuScav Nucleophilic Scavenger (Thiol/Amine Resin) Electrophile->NuScav Yes Nucleophile Nucleophile (Amine/Thiol)? Electrophile->Nucleophile No ElScav Electrophilic Scavenger (Isocyanate/Acid Chloride Resin) Nucleophile->ElScav Yes Complex Specific Complexation (e.g., TPPO, Boronic Acid) Nucleophile->Complex No Chrom High-Res Chromatography (Last Resort) Complex->Chrom No Match

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity properties.

Module A: Chemoselective Scavenging (Resins)

Best for: Removing excess reagents (amines, alkyl halides, acyl chlorides) from library synthesis or medicinal chemistry reactions. Concept: Use a solid-supported reagent that reacts rapidly with the impurity to form a covalent bond. The impurity becomes part of the solid phase and is removed via filtration.[2][3]

Protocol: Batch Mode Scavenging
  • Calculate Equivalents:

    • Determine the theoretical amount of excess starting material (SM) remaining.

    • Rule of Thumb: Add 2.0 – 4.0 equivalents of scavenger resin relative to the excess SM (not the product).

  • Solvent Selection (Critical):

    • Resins must swell to expose active sites.

    • Good Solvents: DCM, THF, DMF, DCE.

    • Poor Solvents: Hexanes, Water, Methanol (unless using silica-based scavengers).

  • Incubation:

    • Add resin to the crude reaction mixture.

    • Agitate (shaker or stirrer) for 1–4 hours at room temperature.

    • Tip: Heat to 40°C if the reaction is sluggish, but ensure product stability.

  • Filtration:

    • Filter through a fritted cartridge or Celite pad.

    • Wash the cake with swelling solvent (DCM/THF) to recover entrained product.

Scavenger Selection Guide
Impurity TypeRecommended ScavengerFunctional GroupMechanism
Electrophiles (Acid Chlorides, Isocyanates, Aldehydes)Trisamine / Amine Resin Primary Amine (-NH₂)Forms amide/urea/imine (covalent capture).
Nucleophiles (Amines, Hydrazines)Isocyanate Resin Isocyanate (-NCO)Forms urea.
Alkyl Halides (Benzyl bromide, Methyl iodide)Thiol Resin Thiol (-SH)SN2 displacement.
Acids (Carboxylic acids, Phenols)Carbonate Resin Carbonate (-CO₃²⁻)Salt formation (Ion Exchange).
Transition Metals (Pd, Cu, Rh)Thiol / Thiourea Silica -SH / ThioureaChelation.

Module B: Complexation & Precipitation (The "Magic" Workups)

Best for: Specific, troublesome byproducts like Triphenylphosphine Oxide (TPPO) or Boronic Acids.

Protocol 1: Removing Triphenylphosphine Oxide (TPPO)

TPPO is the bane of Mitsunobu and Wittig reactions. It streaks on silica and co-crystallizes with products.

The MgCl₂ Method (Scalable & Cheaper than Chromatography) Reference: Donald et al. (2024) [1]

  • Concentrate: Remove reaction solvent (often THF or Toluene).

  • Dissolve: Redissolve crude residue in Isopropyl Acetate (IPAc) or Ethanol/Toluene mix.

  • Add Reagent: Add MgCl₂ (anhydrous or hexahydrate, 1.0–2.0 equiv relative to TPPO).

  • Incubate: Stir at reflux for 1 hour or use wet-milling at room temperature.

    • Mechanism:[4][5][6][7][8] MgCl₂ coordinates with the Lewis basic oxygen of TPPO, forming a precipitating complex [Mg(TPPO)₆]Cl₂.

  • Filter: The complex precipitates as a white solid. Filter it off.

  • Wash: Wash the filter cake with the solvent.[9] The filtrate contains your product.[9]

Protocol 2: Purifying Boronic Acids (Sorbitol Extraction)

Reference: Diethanolamine and Sorbitol methods [2, 3]

Unreacted boronic acids often complicate Suzuki couplings.

  • The System: Dissolve the crude mixture in a biphasic system: Ether (or DCM) and Water .

  • Add Sorbitol: Add D-Sorbitol (1.0–1.5 equiv relative to boronic acid) to the aqueous layer.

  • Shake: The boronic acid reacts with sorbitol to form a highly water-soluble boronate ester complex.

  • Separate: The unreacted boronic acid (now a complex) moves to the aqueous layer . Your product (biaryl/ester) remains in the organic layer .[2][8]

Module C: Advanced Extraction (pH Switching)

Best for: Starting materials with ionizable protons (Amines, Acids, Phenols).

The "Back-Extraction" Technique Standard extractions often fail because the pH isn't optimized to push the equilibrium fully.

  • Initial Wash: Dissolve crude in organic solvent (e.g., EtOAc).

  • Target the Impurity (e.g., Amine SM):

    • Wash with 1M HCl .

    • Checkpoint: The Amine SM should protonate (

      
      ) and go to water. The Product (neutral) stays in EtOAc.
      
  • The Trap (Emulsion/Partial Solubility): If the product is also slightly basic or the SM is lipophilic, separation is poor.

  • The Fix (Back-Extraction):

    • Keep the aqueous acidic layer.

    • Wash the aqueous layer with fresh EtOAc. (This recovers any product trapped in the water).

    • Combine organic layers.[8]

    • Verification: Check TLC of the aqueous layer to ensure only SM is present.

The "3-Unit Rule": To ensure >99% removal of an ionizable impurity, the pH of the aqueous layer must be at least 3 units away from the pKa of the impurity.

  • To remove Amine (pKa ~10): Aqueous pH must be < 7.

  • To remove Acid (pKa ~4): Aqueous pH must be > 7.

Troubleshooting & FAQs

Q: My scavenger resin is not working. The impurity persists.

  • A1: Solvent Swelling. Are you using Methanol or Hexanes? Polystyrene resins collapse in these solvents, burying the active sites. Switch to DCM or THF.

  • A2: Sterics. Is your impurity bulky (e.g., trityl-protected)? Solid-phase kinetics are slower than solution phase. Increase temperature (40°C) or switch to a silica-based scavenger (no swelling required, surface-accessible).

Q: I tried the MgCl₂ method for TPPO, but no precipitate formed.

  • A: This reaction requires energy or mechanical shear to initiate complexation. If stirring at RT failed, heat to reflux for 30 mins. Ensure the solvent is not too polar (pure MeOH might solubilize the complex); Toluene/Ethanol mixtures work best.

Q: How do I remove excess Alkyl Halides without resins?

  • A: If the product is stable to base, add a secondary amine (e.g., Morpholine) to react with the excess alkyl halide, converting it into a tertiary amine. Then, perform an acidic wash (1M HCl) to remove the morpholine-adduct into the aqueous layer.

References

  • Donald, J. R., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. Link

  • ResearchGate Discussion. (2024). How to purify boronate esters? (Sorbitol/Silica Protocols). Link

  • Biotage. (2024).[10] Metal Scavenger User Guide: Screening and Solvent Compatibility. Link

  • BenchChem. (2025).[9] Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reactions. Link

Sources

Optimization

Preventing dimerization in phenethylamine reactions

Synthesis Support Hub: Ticket #8492 Subject: Technical Advisory on Phenethylamine Dimerization Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Di...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Support Hub: Ticket #8492 Subject: Technical Advisory on Phenethylamine Dimerization Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Dimer" Problem

In the synthesis of phenethylamines (PEAs), "dimerization" typically refers to the formation of the secondary amine byproduct (


-diphenethylamine derivatives). This occurs when the newly formed primary amine acts as a nucleophile, attacking the intermediate imine (Schiff base) before it can be fully reduced.

This guide provides self-validating protocols to suppress this pathway during the two most common synthesis routes: Reductive Amination and Nitrile Reduction .

The Mechanism of Failure

To prevent the impurity, you must understand its origin. The "dimer" is not a random aggregation; it is a kinetically favored side-reaction.

DimerizationMechanism Substrate Aldehyde/Nitrile (Starting Material) Imine Intermediate Imine (R=NH) Substrate->Imine + NH3 source PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Reduction) Aminal Geminal Diamine (Unstable Intermediate) Imine->Aminal PrimaryAmine->Imine Nucleophilic Attack (Side Reaction) Dimer Secondary Amine (The 'Dimer' Impurity) Aminal->Dimer - NH3

Figure 1: The competitive pathway. The primary amine product competes with ammonia/hydride for the imine intermediate.

Module A: Reductive Amination Protocols

Context: Synthesizing PEAs from phenylacetones or benzaldehydes using borohydrides.

The Issue

Standard usage of Sodium Borohydride (


) is often too aggressive and non-selective, reducing the aldehyde/ketone to an alcohol or allowing the primary amine product to condense with unreacted ketone.
The Solution: Stepwise Indirect Reductive Amination

This protocol decouples imine formation from reduction to prevent the primary amine from encountering free ketone.

Protocol #RA-01: The "Dry-Imine" Method

  • Imine Formation (Dehydration):

    • Combine ketone (1.0 eq) and amine source (e.g.,

      
      , 3-5 eq) in dry Methanol or 1,2-Dichloroethane (DCE).
      
    • Critical Step: Add activated 3Å or 4Å Molecular Sieves (20% w/v). This physically removes water, driving the equilibrium toward the imine and preventing hydrolysis.

    • Stir for 2-4 hours. Do not add reductant yet.

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (

      
      ) (1.4 eq).
      
    • Why?

      
       is sterically bulky and electron-deficient. It reduces imines rapidly but reacts negligibly with aldehydes/ketones, ensuring that any remaining starting material does not couple with your product [1].
      

Troubleshooting Table: Reductive Amination

SymptomProbable CauseCorrective Action
>10% Alcohol Impurity Reductant attacked ketone before imine formed.Switch from

to

or

. Ensure 2hr pre-stir.
>5% Dimer (Secondary Amine) pH was too neutral/basic during reduction.Adjust pH to 5-6 using Acetic Acid. Protonation of the imine accelerates reduction over condensation [2].
Low Yield Hydrolysis of imine.Use anhydrous solvents and molecular sieves.[1] Avoid aqueous workup until reduction is complete.

Module B: Catalytic Hydrogenation of Nitriles

Context: Reduction of phenylacetonitriles or nitrostyrenes using


 and metal catalysts (Raney Ni, Pd/C).
The Issue

As the nitrile is reduced to the primary amine, the amine accumulates in the reactor. It reacts with the intermediate imine (generated on the catalyst surface) to form the secondary amine.

The Solution: The Ammonia Saturation Technique

By flooding the system with excess ammonia, you force the equilibrium back toward the primary amine (Le Chatelier's Principle).

Protocol #H2-05: Ammonia-Doped Hydrogenation

  • Solvent Preparation:

    • Do not use plain methanol. Use 7N Methanolic Ammonia or saturate the solvent with gaseous

      
       prior to catalyst addition.
      
    • Target: Minimum 5:1 molar ratio of

      
       to substrate.
      
  • Catalyst Selection:

    • Avoid: Pt/C or Pd/C in neutral solvents (High dimerization risk).

    • Preferred: Raney Nickel or Rhodium on Alumina . These metals show higher selectivity for primary amines in nitrile reduction [3].[2]

  • Acylation Trap (Alternative for stubborn substrates):

    • Run the hydrogenation in Acetic Anhydride (solvent).

    • Mechanism:[1][3][4][5][6][7][8] The primary amine is immediately acetylated to the amide (

      
      ), which is non-nucleophilic and cannot dimerize.
      
    • Post-process: Hydrolyze the amide with refluxing HCl to recover the pure primary amine.

Module C: Purification & Analysis

If dimerization has already occurred, separation is challenging due to similar boiling points.

Workflow: Separation by pKa Manipulation

Although both are amines, the secondary amine (dimer) is more lipophilic and often slightly more basic.

  • Acid/Base Wash:

    • Dissolve crude oil in a non-polar solvent (DCM or Toluene).

    • Extract with weak acid (e.g., 5% acetic acid) first. The highly basic primary amine moves to the aqueous layer; the bulky, lipophilic dimer may partially remain in the organic layer (depending on specific substitution).

  • Derivatization (The "Nuclear Option"):

    • If distillation fails, treat the mixture with Benzaldehyde (1.0 eq relative to primary amine).

    • The primary amine forms a Schiff base (Imine); the secondary amine (dimer) cannot react.

    • Extract the unreacted dimer with acid.

    • Hydrolyze the Schiff base back to the primary amine using dilute HCl.

Diagnostic Decision Tree

Use this logic flow to determine the root cause of dimerization in your current batch.

TroubleshootingTree Start High Dimer Content Detected Route Which Synthesis Route? Start->Route ReductiveAmin Reductive Amination Route->ReductiveAmin Hydrog Cat. Hydrogenation Route->Hydrog ReductantCheck Did you use NaBH4? ReductiveAmin->ReductantCheck AmmoniaCheck Was NH3 added? Hydrog->AmmoniaCheck SwitchReductant Switch to NaBH(OAc)3 Ticket #RA-01 ReductantCheck->SwitchReductant Yes pHCheck Was pH < 5? ReductantCheck->pHCheck No BufferAdd Add NaOAc Buffer to maintain pH 5-6 pHCheck->BufferAdd No AddAmmonia Saturate with NH3 (Le Chatelier Shift) AmmoniaCheck->AddAmmonia No CatalystCheck Catalyst Used? AmmoniaCheck->CatalystCheck Yes SwitchCat Switch to Raney Ni or Rh/Al2O3 CatalystCheck->SwitchCat Pd/Pt used

Figure 2: Diagnostic workflow for identifying the root cause of dimerization.

References

  • Abdel-Magid, A. F., et al. (1996).[9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[9] Link

  • Ripin, D. H., et al. (2003).[9] "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120.[9] Link

  • Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development, 6(2), 142-144. Link

  • Hegedűs, L., & Lévay, K. (2018).[4] "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering, 62(4), 476–488.[4] Link

Sources

Troubleshooting

Optimizing mobile phase for HPLC separation of phenethylamine derivatives

Status: Operational Ticket ID: PHEN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Stationary Phase Optimization for Phenethylamine Derivatives[1] Introduction: The "Basic" Problem Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PHEN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Mobile Phase & Stationary Phase Optimization for Phenethylamine Derivatives[1]

Introduction: The "Basic" Problem

Phenethylamines (PEAs) present a classic chromatographic challenge: they are strong bases with pKa values typically ranging from 9.0 to 10.5. In standard reversed-phase HPLC (pH < 8), these molecules exist almost exclusively as positively charged cations.[1]

This cationic state leads to two primary failure modes:

  • Severe Peak Tailing: The positively charged amine interacts electrostatically with residual, negatively charged silanol groups (Si-O⁻) on the silica surface.[1]

  • Poor Isomer Resolution: Many PEA derivatives (e.g., substituted amphetamines, cathinones) differ only by the position of a functional group on the aromatic ring.[1] Standard C18 columns, which rely on hydrophobicity, often fail to discriminate these regioisomers.[1][2]

This guide provides the causal logic and protocols to resolve these specific issues.

Module 1: Troubleshooting Peak Tailing (The Silanol Trap)

Q: Why do my peaks look like shark fins (Asymmetry > 1.5)?

The Science: At neutral or weakly acidic pH (pH 3–6), residual silanols on the column surface are ionized (Si-O⁻).[1] Your phenethylamine is also ionized (R-NH₃⁺).[1] The resulting ion-exchange interaction acts as a "secondary retention mechanism," dragging the tail of the peak while the bulk analyte elutes via hydrophobic partition.[1]

The Solution Matrix

You have two valid pathways to fix this, depending on your detection method (UV vs. MS) and column hardware.

Pathway A: The "High pH" Strategy (Recommended for Hybrid Columns)
  • Mechanism: By raising the mobile phase pH to >10 (above the analyte's pKa), you force the phenethylamine into its neutral (uncharged) state.[1] Neutral bases do not interact with silanols and exhibit higher hydrophobicity, increasing retention and sharpening peaks.[1]

  • Constraint: You MUST use a hybrid silica (e.g., Waters XBridge, Agilent Poroshell HPH) or polymer column.[1] Standard silica dissolves above pH 8.[1]

  • Protocol: 10 mM Ammonium Bicarbonate (pH 10.5) in Water/Methanol.[1]

Pathway B: The "Ion-Pairing" Strategy (Recommended for Standard Silica/UV) [1]
  • Mechanism: Add a chaotic agent or strong acid that "masks" the interaction.

    • Trifluoroacetic Acid (TFA): The "Gold Standard" for UV.[1] The trifluoroacetate anion pairs with the protonated amine, forming a neutral ion pair that elutes sharply.[1] It also suppresses silanol ionization (pH ~2).[1]

    • Chaotropic Salts: Sodium Perchlorate (NaClO₄) can be added to disrupt the solvation shell, though this is less common in modern LC.[1]

  • Constraint: TFA suppresses electrospray ionization (ESI) signal in Mass Spectrometry by >50%.[1] Do not use TFA for sensitive LC-MS/MS assays unless necessary (or use "TFA fix" post-column reagents).

Visual Logic: Tailing Troubleshooting

TailingLogic Problem Problem: Peak Tailing (As > 1.5) Detector Check Detector Problem->Detector UV UV / DAD Only Detector->UV MS LC-MS / MS-MS Detector->MS TFA Add 0.05% - 0.1% TFA (Ion Pairing) UV->TFA Best Shape Formic Use 0.1% Formic Acid (Weak Ion Pairing) MS->Formic Signal Preservation CheckCol Check Column Type Formic->CheckCol Still Tailing? Hybrid Hybrid/Polymer Silica? CheckCol->Hybrid HighPH High pH Method (pH 10) Ammonium Bicarbonate Hybrid->HighPH Yes (Robust) AltCol Switch to PFP or Charged Surface Hybrid (CSH) Hybrid->AltCol No (Standard Silica)

Figure 1: Decision logic for mitigating peak tailing based on detection limits and column chemistry.

Module 2: Selectivity & Resolution (Isomers)

Q: I cannot separate 3-fluoromethcathinone from 4-fluoromethcathinone.

The Science: Positional isomers often have identical hydrophobicity (logP).[1] Therefore, a C18 column (which separates based on logP) sees them as the same molecule.[1] You need a stationary phase that interacts with the shape and electron density of the aromatic ring.

The Solution: Fluorinated Phases (PFP)

Switch from C18 to a Pentafluorophenyl (PFP) or F5 phase.

  • Mechanism: The fluorine atoms on the PFP ring are highly electronegative, creating a localized electron deficit.[1] This allows for strong ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions with the electron-rich aromatic ring of the phenethylamine.
  • Steric Selectivity: The rigid PFP ring provides shape selectivity that can discriminate between ortho-, meta-, and para- substitutions.[1]

Comparison of Stationary Phases for PEAs:

Stationary PhasePrimary MechanismBest Application
C18 (Alkyl) HydrophobicityGeneral potency, simple mixtures.[1]
PFP (Fluoro) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Interaction, Dipole, H-Bonding
Separating positional isomers (e.g., regioisomers of cathinones).
Phenyl-Hexyl ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

Interaction
Alternative to PFP if PFP retention is too strong.
Biphenyl Enhanced ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

High retentivity for aromatic systems; good for early eluting polar metabolites.

Module 3: Experimental Protocols

Protocol A: The "Golden Standard" Buffer Preparation

Crucial Note: Improper pH adjustment is the #1 cause of retention time drift.

Objective: Prepare 20mM Ammonium Formate, pH 3.0 (Common LC-MS Mobile Phase A).

  • Weighing: Weigh the precise amount of Ammonium Formate salt (or Formic acid if preparing simple acid solution) into a beaker.

  • Dissolution: Dissolve in ~90% of the final volume of pure HPLC-grade water (do not add organic solvent yet).

  • Adjustment: Place a calibrated pH probe into the aqueous solution. Adjust the pH to 3.00 ± 0.02 using high-purity Formic Acid or Ammonium Hydroxide.[1]

    • Why? pH meters are calibrated in aqueous standards. Measuring pH in organic/water mixtures results in a "wobbly" pH reading due to liquid junction potential errors.

  • Filtration: Filter through a 0.2 µm membrane (Nylon or PTFE) to remove particulates.[1]

  • Dilution: Transfer to a volumetric flask and dilute to volume with water.

  • Mixing: Only now can you mix this buffer with your organic modifier (Methanol/Acetonitrile) via the HPLC pump (online mixing) or premixing.[1]

Protocol B: Mobile Phase Selection Guide
ParameterRecommendation for PhenethylaminesTechnical Rationale
Aqueous Phase 10mM Ammonium Formate (pH 3.[1]0)Provides buffering capacity at low pH.[1] Compatible with LC-MS.[1][3][4]
Organic Modifier Methanol (Initial Trial)MeOH allows for stronger H-bonding and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-interactions than Acetonitrile (ACN). ACN often suppresses the unique selectivity needed for isomers.[1]
Additive (UV) 0.1% TFA Masks silanols; sharpens peaks.[1] (Disable MS source!).
Additive (MS) 0.1% Formic Acid Acceptable signal; use with PFP or Hybrid C18 to mitigate tailing.
Gradient Slope 5% to 40% B over 15 minPEAs elute early. Shallow gradients are required to separate isomers.[1]

Module 4: Workflow Visualization

Method Development Decision Tree

MethodDev Start Start: Phenethylamine Mixture Isomers Are there positional isomers? Start->Isomers NoIsomers No Isomers (General Potency) Isomers->NoIsomers No YesIsomers Yes Isomers (e.g., 3-MMC vs 4-MMC) Isomers->YesIsomers Yes C18 Column: C18 or C8 NoIsomers->C18 PFP Column: PFP (Pentafluorophenyl) YesIsomers->PFP Maximize Selectivity PHCheck Check pH Stability C18->PHCheck LowPH Low pH (Formic/TFA) Standard Silica PFP->LowPH PFP usually unstable > pH 8 PHCheck->LowPH Standard Life HighPH High pH (Ammonium Bicarb) Hybrid Silica Only PHCheck->HighPH Max Peak Shape

Figure 2: Step-by-step logic for selecting the correct column and pH conditions.

References

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Waters Corporation. (2023).[1] "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?" Knowledge Base WKB236325. Link

  • Agilent Technologies. (2014).[1] "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note 5991-4363EN. Link

  • Namera, A., et al. (2008).[1] "Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry." Journal of Chromatography B, 870(1), 85-93.[1] Link

  • McCalley, D. V. (2003).[1][5] "Rationalization of retention and overloading behavior of basic compounds in reversed-phase HPLC using low ionic strength buffers suitable for mass spectrometric detection." Analytical Chemistry, 75(14), 3404-3410.[1] Link

Sources

Optimization

Technical Support Center: Residual Solvent Mitigation Strategies

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Minimizing Organic Volatile Impurities (OVIs) to meet ICH Q3C (R8) / USP <467> The Regulatory & Safety Context (The "Why") Before tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Minimizing Organic Volatile Impurities (OVIs) to meet ICH Q3C (R8) / USP <467>

The Regulatory & Safety Context (The "Why")

Before troubleshooting, verify your target limits. The ICH Q3C (R8) guideline is the global standard for residual solvents.

ClassDefinitionAction RequiredExamples
Class 1 Known human carcinogens or environmental hazards.AVOID. If used, requires strict justification and ppm-level limits.Benzene (2 ppm), Carbon Tetrachloride (4 ppm), 1,2-Dichloroethane (5 ppm).
Class 2 Non-genotoxic animal carcinogens or possible neurotoxins.LIMIT. Strict PDE (Permitted Daily Exposure) limits apply.Acetonitrile (410 ppm), Methanol (3000 ppm), Toluene (890 ppm).
Class 3 Low toxic potential.MONITOR. PDE is 50 mg/day (approx. 5000 ppm or 0.5%).Acetone, Ethanol, Ethyl Acetate, DMSO.

Critical Note: If you are producing a drug substance (API) or excipient, you must ensure your downstream process (e.g., lyophilization) does not concentrate these solvents beyond the limits in the final drug product.

Troubleshooting Guides (The "How")

Scenario A: "The Sticky Solvent" – Solvates vs. Surface Solvent

User Query: "I have dried my crystalline product for 48 hours under high vacuum at 50°C, but my NMR still shows 1.5% Dichloromethane (DCM). Why won't it leave?"

Diagnosis: You likely have a Solvate (solvent incorporated into the crystal lattice) or Inclusion Complex , not just surface solvent. Vacuum drying removes surface solvent but cannot break the lattice energy of a solvate.

Diagnostic Protocol (TGA vs. DSC): To confirm, run a TGA (Thermogravimetric Analysis) overlaid with DSC (Differential Scanning Calorimetry).[1]

  • Surface Solvent: Shows weight loss (TGA) immediately upon heating, often before the melting point.[1]

  • Solvate: Shows weight loss at a specific stoichiometric temperature or coincident with a desolvation endotherm (DSC) distinct from the melting point.[1]

Corrective Action: The "Solvent Swap" Reslurry If it is a solvate, heat and vacuum are often ineffective. You must break the crystal structure.[1]

  • Select a Displacing Solvent: Choose a Class 3 solvent (e.g., Ethanol) in which your product is partially soluble but the trapped solvent (DCM) is fully soluble.[1]

  • Reslurry: Suspend the solid in the displacing solvent.[1]

  • Mechanism (Ostwald Ripening): Heat the slurry to promote dissolution of small, solvent-rich crystals and recrystallization of larger, solvent-free crystals.

  • Filter & Dry: The new crystal lattice will contain Ethanol (Class 3, easier to dry/safer) instead of DCM.[1]

solvate_decision_tree Start High Residual Solvent Detected CheckType Is it Surface or Bound? Start->CheckType Surface Surface Solvent CheckType->Surface TGA loss < 100°C Bound Bound (Solvate/Inclusion) CheckType->Bound Stoichiometric loss > 100°C ActionSurface Increase Temp / Improve Vacuum / Agitation Surface->ActionSurface ActionBound Perform Solvent Swap (Reslurry or Distillation) Bound->ActionBound

Figure 1: Decision tree for distinguishing surface solvents from bound solvates.

Scenario B: "The Crusty Product" – Amorphous Dispersions & Case Hardening

User Query: "I am spray drying a polymer dispersion. My solvent levels drop initially but then plateau at 2000 ppm, regardless of how long I dry it."

Diagnosis: You are experiencing Case Hardening (Skin Formation).[1] Rapid evaporation at the droplet surface creates a glassy polymer shell that traps the remaining solvent inside. Diffusion through this glassy shell is extremely slow.[1]

Corrective Action: Peclet Number Management You need to keep the surface permeable longer.[1]

  • Lower the Inlet Temperature: This slows the evaporation rate (

    
    ), allowing the solvent diffusion rate (
    
    
    
    ) to keep up.
    • Goal: Low Peclet number (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).
      
  • Use a Co-Solvent with Higher Boiling Point: Add a small amount of a "plasticizing" solvent (e.g., water) if compatible.[1] This keeps the shell rubbery (lowers

    
    ) longer, allowing the primary solvent to escape.
    
  • Secondary Drying: Move the product to a vacuum oven above the glass transition temperature (

    
    ) of the solvent-wet material but below the degradation temperature.
    
Scenario C: "The Impossible Separation" – Azeotropes

User Query: "I'm trying to distill off water using Ethanol, but I can't get the water content below 4%."

Diagnosis: You are fighting thermodynamics.[1] Ethanol and Water form a binary azeotrope at ~95.6% Ethanol / 4.4% Water.[1] You cannot separate them further by simple distillation.[1]

Corrective Action: Azeotropic Distillation or Entrainers Break the azeotrope by changing the pressure or adding a third component (entrainer).

Common Pharmaceutical Azeotropes to Watch:

MixtureAzeotropic Composition (approx.)[2][3][4]Boiling Point (Azeotrope)Strategy
Ethanol / Water 96% EtOH / 4% Water78.1°CUse Toluene as entrainer (forms ternary azeotrope) or Molecular Sieves.
Acetonitrile / Water 84% ACN / 16% Water76.5°CVacuum distillation (azeotrope composition shifts with pressure).
Toluene / Water 80% Toluene / 20% Water85.0°CUseful: Used to remove water (Dean-Stark trap).
Ethyl Acetate / Ethanol 69% EtOAc / 31% EtOH71.8°CSolvent swap required.

Advanced Protocol: Constant Volume Distillation (Solvent Swap)

This is the industry standard for swapping a high-boiling toxic solvent for a low-boiling safe one, or vice versa, without crashing out the product (which would trap impurities).

Objective: Replace Solvent A (Toxic/High BP) with Solvent B (Safe/Low BP).

Step-by-Step Protocol:

  • Setup: Reactor with agitation, jacket heating, and vacuum distillation setup.

  • Initial Charge: Fill reactor with Product + Solvent A.

  • Distillation Start: Begin distilling Solvent A.

  • Continuous Addition: As Solvent A distills off, simultaneously add Solvent B at the exact same rate as the distillate collection.

    • Critical Control: Maintain a constant volume in the reactor. This prevents the product from exceeding its saturation point and precipitating prematurely.[1]

  • Endpoint: Continue until GC analysis of the pot shows Solvent A is below the limit.

  • Crystallization: Only after the swap is complete, cool the reactor to crystallize the product.

solvent_swap Reactor Reactor Product + Solvent A Distillation Distillation (Remove A) Reactor->Distillation Heat/Vac Result Final State Product + Solvent B Distillation->Result Swap Complete Feed Feed Solvent B (Rate = Distillate Rate) Feed->Reactor Constant Vol

Figure 2: Workflow for Constant Volume Distillation (CVD).

Analytical Troubleshooting (False Positives)

Issue: Headspace GC (HS-GC) shows failing results, but the product is dry.

Cause: Matrix Effects.[1] The solubility of the residual solvent in the dissolution medium (e.g., DMSO or DMAc used in the GC vial) might be low, driving it into the headspace and artificially inflating the signal.

Solution: Standard Addition Method Do not rely on an external standard curve.[1]

  • Take 3 vials of your sample.

  • Spike them with increasing, known amounts of the solvent of interest (e.g., +50%, +100%, +150% of the limit).

  • Plot the response.[1] The x-intercept gives the true concentration in the unspiked sample, correcting for the matrix effect [1].

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation.[1] Available at: [Link]

  • USP <467> Residual Solvents. United States Pharmacopeia.[1] (General Chapter for analytical methodology).

  • Constant Volume Distillation for Solvent Swaps.Org. Process Res. Dev. (Optimization of solvent chasing in API manufacturing).
  • Ostwald Ripening Mechanism. IUPAC Gold Book.[1] (Describing the dissolution of small crystals and growth of large ones).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine

Part 1: Executive Strategic Analysis In the competitive landscape of pharmaceutical intermediate synthesis, 3-chloro-4-methoxybenzenemethanamine represents a critical bottleneck. While theoretically accessible via multip...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis

In the competitive landscape of pharmaceutical intermediate synthesis, 3-chloro-4-methoxybenzenemethanamine represents a critical bottleneck. While theoretically accessible via multiple pathways, the industrial and laboratory realities diverge significantly based on scale, purity requirements, and reagent availability.

Our analysis isolates three distinct methodologies. The Delepine Reaction (Route A) stands as the industrial "Gold Standard," offering the highest purity profile (>99.3%) essential for GMP-compliant synthesis of APIs like Avanafil. Conversely, Regioselective Chlorination (Route B) offers a rapid, high-yield solution for laboratory-scale discovery chemistry, though it suffers from atom economy issues at scale. Reductive Amination (Route C) remains a viable catalytic alternative but requires strict control to prevent secondary amine formation.

Decision Matrix: Route Selection
MetricRoute A: Delepine (Recommended) Route B: Direct Chlorination Route C: Reductive Amination
Primary Mechanism Nucleophilic SubstitutionElectrophilic Aromatic SubstitutionCondensation / Reduction
Starting Material 3-Chloro-4-methoxybenzyl alcohol4-Methoxybenzylamine3-Chloro-4-methoxybenzaldehyde
Yield Potential High (72–85%) High (~80%)Moderate (60–90%)
Purity Profile Excellent (>99%) Good (Requires recrystallization)Variable (Side products common)
Scalability High (Industrial) Moderate (Exotherm management)High (Flow chemistry potential)

Part 2: Detailed Technical Analysis & Protocols

Route A: The Delepine Synthesis (Industrial Standard)

Strategic Rationale: This route utilizes the Delepine reaction , which couples an alkyl halide with hexamethylenetetramine (urotropine) to form a quaternary ammonium salt.[1] Acidic hydrolysis releases the primary amine without the risk of over-alkylation (secondary/tertiary amines) inherent in standard alkylation.

Mechanism & Pathway

The synthesis proceeds in three defined stages:[2][1][3][4]

  • Activation: Conversion of the benzyl alcohol to a benzyl chloride using

    
     or 
    
    
    
    .
  • Quaternization: Formation of the hexaminium salt.[4]

  • Hydrolysis: Cleavage of the salt to release the primary amine hydrochloride.

DelepineRoute Start 3-Chloro-4-methoxy- benzyl alcohol Step1 Chlorination (POCl3, THF) Start->Step1 Inter1 Benzyl Chloride Intermediate Step1->Inter1 -HCl Step2 Salt Formation (Hexamine, EtOH) Inter1->Step2 Inter2 Quaternary Ammonium Salt Step2->Inter2 Step3 Acid Hydrolysis (HCl, H2O) Inter2->Step3 End 3-Chloro-4-methoxy- benzylamine HCl Step3->End +NH4Cl, +CH2O

Figure 1: The Delepine synthetic pathway ensures exclusive primary amine formation.

Experimental Protocol (Self-Validating)

Based on Patent CN105712891A and optimized bench protocols.

Reagents:

  • 3-Chloro-4-methoxybenzyl alcohol (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (1.2 eq)
    
  • Hexamethylenetetramine (1.1 eq)

  • Conc. HCl

  • Solvents: THF (dry), Ethanol.

Step-by-Step Methodology:

  • Chlorination: Dissolve 10.0 g of alcohol in anhydrous THF (50 mL). Cool to 0°C. Dropwise add

    
     (1.2 eq) maintaining temp <10°C.
    
    • Validation Point: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (

      
      ) should disappear, replaced by the chloride (
      
      
      
      ).
  • Workup 1: Quench with ice water. Extract with Ethyl Acetate.[2][1][5] Dry organic layer (

    
    ) and concentrate to yield the benzyl chloride oil.
    
  • Salt Formation: Dissolve the crude chloride in Ethanol (40 mL). Add Hexamethylenetetramine (1.1 eq). Reflux for 2 hours.

    • Validation Point: A thick white precipitate (quaternary salt) must form. Cool to 0°C and filter. Wash with cold ethanol.[1]

  • Hydrolysis: Suspend the white solid in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2–3 hours.

    • Endpoint: The thick suspension will dissolve as the ammonium salt breaks down, followed by the precipitation of the target amine hydrochloride upon cooling.

  • Isolation: Filter the solid. Recrystallize from Ethanol/Ether if necessary.

Performance Data:

  • Yield: 78% (Overall 3 steps).

  • Purity: 99.5% (HPLC).

Route B: Regioselective Chlorination (Lab Efficiency)

Strategic Rationale: For laboratories possessing 4-methoxybenzylamine, this route utilizes Sulfuryl Chloride (


)  to introduce the chlorine atom. Unlike 

gas,

in acetic acid provides high regioselectivity for the 3-position due to the directing effects of the methoxy group.
Mechanism & Pathway

This is an Electrophilic Aromatic Substitution (EAS). The amino group is protonated in acetic acid (ammonium salt), which is meta-directing, but the strong ortho/para-directing methoxy group dominates, directing the chlorine to the 3-position (ortho to methoxy).

ChlorinationRoute Start 4-Methoxybenzylamine Reagent Sulfuryl Chloride (SO2Cl2) in AcOH Start->Reagent Transition Sigma Complex (Regioselective) Reagent->Transition 20-25°C End 3-Chloro-4-methoxy- benzylamine HCl Transition->End Precipitation

Figure 2: Direct chlorination leverages substituent directing effects for regioselectivity.

Experimental Protocol

Reference: Endo, Y., & Douglas, A. Synthetic Communications (2000).[3]

Reagents:

  • 4-Methoxybenzylamine (1.0 eq)[5][6]

  • Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methoxybenzylamine (5.0 g) in Glacial Acetic Acid (25 mL). The reaction is exothermic; cool to 15°C.

  • Addition: Add

    
     dropwise over 20 minutes. Critical:  Maintain temperature between 20–25°C. Higher temperatures lead to polychlorination.
    
  • Reaction: Stir at room temperature for 5–6 hours.

    • Validation Point: Aliquot NMR should show loss of the symmetric aromatic pattern of the starting material and appearance of the 1,3,4-substitution pattern.

  • Precipitation: Dilute the mixture with t-Butyl Methyl Ether (TBME) (50 mL). The product precipitates as the hydrochloride salt.[3]

  • Filtration: Collect the white solid. Wash with TBME.

Performance Data:

  • Yield: ~80%.[4]

  • Selectivity: <0.5% bis-chlorinated byproduct.[3]

Route C: Catalytic Reductive Amination

Strategic Rationale: Ideal for scenarios where 3-chloro-4-methoxybenzaldehyde is the cheapest feedstock. This route minimizes waste (high atom economy) but requires a hydrogenation setup or borohydride reagents.

Protocol Summary:

  • Mix aldehyde (1.0 eq) and Ammonium Acetate (5–10 eq) in Methanol.

  • Add Sodium Cyanoborohydride (

    
    ) (0.7 eq) or use Raney Ni/
    
    
    
    .
  • Stir 12–24h. Acid/Base workup to isolate the amine.[1][4][7]

Note: While effective, this route often yields 5–10% of the secondary amine (dimer), requiring column chromatography, which makes it less attractive for scale-up compared to Route A.

Part 3: Comparative Performance Metrics

FeatureRoute A (Delepine)Route B (Chlorination)Route C (Reductive Amination)
Overall Yield 75–85%79–82%60–75%
Purity (Crude) High (>99%) High (>98%)Moderate (contains dimers)
Step Count 3 (Linear)1 (Direct)1 (Convergent)
Atom Economy Low (Loss of Hexamine)ModerateHigh
Safety Profile Caution:

& Formaldehyde generation.
Caution:

is corrosive/volatile.
Caution: Cyanide (if using

).
Cost Efficiency High (Cheap reagents)Moderate (Amine precursor cost)Moderate (Catalyst cost)
Expert Recommendation

For drug development and GMP manufacturing , Route A (Delepine) is the superior choice. It guarantees the exclusion of secondary amines, a critical quality attribute for pharmaceutical intermediates. The multi-step nature is offset by the robustness of the purification (simple precipitations).

For rapid medicinal chemistry exploration where <10g is needed immediately, Route B is recommended due to its operational simplicity.

References

  • BenchChem. A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. Retrieved from

  • Chongqing Ange Longxiang Pharmaceutical Co Ltd. Method used for preparing high purity 3-chloro-4-methoxybenzylamine.[4] CN105712891A.[4] Retrieved from

  • Endo, Y., & Douglas, A. (2000).[3] Practical Preparation of 3-Chloro-4-Methoxybenzylamine Hydrochloride.[5] Synthetic Communications, 30(14), 2609–2613. Retrieved from

  • ChemicalBook. Synthesis and Application of 4-methoxybenzylamine. (2022).[5][8] Retrieved from

Sources

Comparative

Strategic Synthesis of Substituted Amines: Reductive Amination vs. Delépine Reaction

Executive Summary The synthesis of pure substituted amines is a cornerstone of medicinal chemistry, yet it remains plagued by the "poly-alkylation problem." Direct alkylation of amines with alkyl halides often yields an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of pure substituted amines is a cornerstone of medicinal chemistry, yet it remains plagued by the "poly-alkylation problem." Direct alkylation of amines with alkyl halides often yields an uncontrollable mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts.

This guide compares two high-fidelity solutions to this problem: Reductive Amination and the Delépine Reaction .

  • Reductive Amination is the modern workhorse, offering versatility for primary, secondary, and tertiary amines using carbonyl precursors.

  • The Delépine Reaction is a specialized, high-precision tool exclusively for synthesizing primary amines from active alkyl halides, completely bypassing the risk of over-alkylation.

Mechanistic Deep Dive

To choose the right tool, one must understand the underlying causality of the reaction pathways.

A. Reductive Amination: The Dynamic Equilibrium

Reductive amination relies on the formation of an imine (or iminium ion) intermediate from a carbonyl and an amine.[1] The key to success is the chemoselective reduction of this imine in the presence of the unreacted carbonyl.

  • The Reagent of Choice: Sodium Triacetoxyborohydride (STAB),

    
    . Unlike Sodium Cyanoborohydride (
    
    
    
    ), STAB is non-toxic and avoids the need for strict pH control, yet it is mild enough to leave aldehydes/ketones unreduced while rapidly reducing the more electrophilic iminium species.

ReductiveAmination Start Aldehyde/Ketone + Amine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Electrophilic) Hemiaminal->Imine -H2O (Equilibrium) Imine->Hemiaminal Hydrolysis Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Selective Product Target Amine Reduction->Product Irreversible

Figure 1: The Reductive Amination pathway.[2] Success depends on the rate of reduction (


) exceeding the rate of carbonyl reduction.
B. The Delépine Reaction: The "Trojan Horse" Strategy

The Delépine reaction utilizes Hexamethylenetetramine (HMTA/Urotropine) as a latent source of ammonia. HMTA acts as a tertiary amine nucleophile, attacking an alkyl halide.

  • The Critical Difference: The resulting quaternary ammonium salt is sterically locked . It cannot react further with alkyl halides, mathematically preventing poly-alkylation.

  • Release: Acidic hydrolysis shreds the HMTA cage, releasing the primary amine and formaldehyde.

DelepineReaction Halide Alkyl Halide (Benzylic/Allylic) Salt Quaternary Hexaminium Salt Halide->Salt SN2 Attack HMTA HMTA (Reagent) HMTA->Salt Hydrolysis Acid Hydrolysis (HCl / EtOH) Salt->Hydrolysis Reflux Product Primary Amine (Salt Form) Hydrolysis->Product Waste Formaldehyde + NH4Cl Hydrolysis->Waste

Figure 2: The Delépine pathway.[3][4] The bulky HMTA cage prevents over-alkylation, ensuring 100% selectivity for primary amines.

Strategic Selection: The Comparison Matrix

Use this table to determine which protocol fits your immediate synthetic need.

FeatureReductive Amination (STAB Protocol)Delépine Reaction
Target Product

Amines

Amines ONLY
Starting Material Aldehyde / KetoneAlkyl Halide (Benzylic, Allylic,

-Halo)
Selectivity High (controlled by stoichiometry)Absolute (Mechanistically guaranteed)
Reaction Conditions Mild, Room Temp, pH ~5-6Reflux (Salt formation), Strong Acid (Hydrolysis)
Atom Economy Good (Water is main byproduct)Poor (Loss of HMTA cage/Formaldehyde)
Tolerance High (tolerates esters, nitro, nitriles)Moderate (Acid-sensitive groups fail in step 2)
Safety Profile Good (STAB is non-toxic)Moderate (Formaldehyde release, Skin sensitizer)
Key Advantage Versatility & One-Pot Purity of Primary Amines

Experimental Protocols (Best Practices)

Protocol A: Reductive Amination (The Abdel-Magid Method)

Reference: J. Org. Chem. 1996, 61, 3849-3862.[5][6][7][8]

This protocol uses Sodium Triacetoxyborohydride (STAB), avoiding the toxicity of cyanoborohydride and the water-sensitivity of borohydride.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[8]

  • Catalyst: Acetic Acid (1.0 equiv) - Required only for ketones.

Step-by-Step:

  • Mixing: In a dry flask under

    
    , dissolve the aldehyde/ketone and amine in DCE.
    
  • Imine Formation (Optional but Recommended): Stir for 30 mins. If the imine is unstable or steric bulk is high, proceed directly to step 3 (Direct Reductive Amination).

  • Reduction: Add STAB in one portion.

    • Note: If reacting a ketone, add 1 equiv of Acetic Acid now. This promotes the formation of the iminium ion.

  • Monitoring: Stir at room temperature for 2–24 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc or DCM. Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent. The product is often pure enough for use; otherwise, purify via silica column (DCM/MeOH/Et3N).

Protocol B: The Delépine Reaction

Ideal for converting active halides to primary amines without Gabriel Synthesis hydrazine.

Reagents:

  • Alkyl Halide (1.0 equiv)

  • Hexamethylenetetramine (HMTA) (1.0 - 1.1 equiv)

  • Solvent 1: Chloroform (

    
    ) or Ethanol.
    
  • Hydrolysis: Conc. HCl / Ethanol (1:3 ratio).

Step-by-Step:

  • Salt Formation: Dissolve the alkyl halide in Chloroform. Add HMTA.[3]

  • Precipitation: Stir at room temperature (or mild reflux for sluggish halides) for 4–18 hours. The quaternary salt usually precipitates as a white crystalline solid.

  • Isolation: Filter the solid. Wash with cold

    
     to remove unreacted halide. This step purifies the intermediate.
    
  • Hydrolysis: Suspend the salt in a mixture of Ethanol and Conc. HCl.

  • Reflux: Heat to reflux for 2–4 hours. The solid will dissolve as the cage breaks down.

    • Critical Check: Ensure the solution is acidic. If the pH is too high, you risk the Sommelet Reaction (formation of an aldehyde instead of an amine).

  • Workup: Cool the mixture. The byproduct

    
     may precipitate; filter it off.
    
    • Concentrate the filtrate to obtain the amine hydrochloride salt.

    • To liberate the free base: Basify with NaOH (pH > 10) and extract with DCM.

Decision Logic: Which Path to Take?

Use this flow to validate your synthetic route planning.

DecisionTree Start Target Molecule? Q1 Is the target a PRIMARY Amine? Start->Q1 Q2 Do you have an Active Halide precursor? Q1->Q2 Yes Res1 Use Reductive Amination (STAB Protocol) Q1->Res1 No (Sec/Tert) Q3 Is the molecule Acid Sensitive? Q2->Q3 Yes Q2->Res1 No (Aldehyde avail) Res2 Use Delépine Reaction Q3->Res2 No Res3 Consider Gabriel Synthesis or Azide Reduction Q3->Res3 Yes (Avoid HCl reflux)

Figure 3: Synthetic Decision Tree. Note that acid sensitivity is the "Achilles' heel" of the Delépine reaction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Delépine, M. (1895).[11] Sur l'hexaméthylène-amine (Hexamethylenetetramine).[3][11][4] Bulletin de la Société Chimique de France, 13, 352–361.

  • Galat, A., & Elston, G. (1947). The Interaction of Amides with Amines.[1][2][3][4][9][12][13] (Reference for Delépine utility in synthesis). Journal of the American Chemical Society, 69(7), 1657-1660. [Link]

  • Blaszczak, L. C., & McMurry, J. E. (1975). Synthesis of Primary Amines.[1][3][11][10][13][14][15][16] Organic Syntheses, 54, 88. (Modern context for amine synthesis alternatives). [Link]

Sources

Validation

High-Resolution Validation of 3-Chloro-4-methoxyphenethylamine HCl: A Comparative HPLC Guide

Executive Summary & Chemical Context[1][2][3] 3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS: 7569-60-0) is a critical phenethylamine derivative often utilized as a building block in medicinal chemistry and as a ref...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

3-Chloro-4-methoxyphenethylamine Hydrochloride (CAS: 7569-60-0) is a critical phenethylamine derivative often utilized as a building block in medicinal chemistry and as a reference standard in forensic toxicology. Its structural similarity to neurotransmitters (dopamine) and psychotropic substances requires analytical methods capable of distinguishing it from regioisomers and synthetic precursors (e.g., 3-chloro-4-methoxybenzaldehyde).

This guide addresses the analytical challenge of validating the purity of this amine salt. We compare a standard "Generic Isocratic" approach (often used for rapid QC) against a "Stability-Indicating Gradient" method. While the former offers speed, it frequently fails ICH Q2(R1) specificity requirements due to peak tailing and co-elution of polar impurities.

Chemical Profile[2][4][5][6][7][8]
  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    HCl[1]
  • Molecular Weight: 222.11 g/mol [2]

  • pKa (Calculated): ~9.5 (Basic Amine)

  • Solubility: High in water/methanol; low in non-polar solvents.

  • UV Max: ~214 nm, ~280 nm (Aromatic absorption).

Method Comparison: The "Generic" Trap vs. The Optimized Solution

Many laboratories default to simple isocratic methods for phenethylamines. However, the basic nitrogen moiety interacts strongly with residual silanols on C18 columns, leading to peak tailing and poor resolution.

Comparative Performance Matrix
FeatureMethod A: Generic Isocratic (NOT Recommended for Purity)Method B: Optimized Acidic Gradient (Recommended)
Stationary Phase Standard C18 (5 µm, 150mm)End-capped C18 or Phenyl-Hexyl (3.5 µm, 150mm)
Mobile Phase 50:50 ACN : Water (Neutral pH)A: 0.1% H

PO

(pH 2.5) B: Acetonitrile
Elution Profile IsocraticGradient (5% B

90% B)
Peak Shape (

)
Poor (Tailing Factor > 2.0)Sharp (Tailing Factor < 1.3)
Resolution (

)
Low (< 1.5 for early eluting impurities)High (> 4.0 for all known impurities)
Run Time 6–8 minutes18–25 minutes
Suitability Rough Assay onlyPurity Validation & Impurity Profiling

Critical Insight: Method A fails because neutral pH leaves the amine partially protonated, causing mixed-mode retention (hydrophobic + ion exchange with silanols). Method B suppresses silanol ionization and fully protonates the amine, ensuring pure hydrophobic partitioning.

The Optimized Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) standards for Specificity, Linearity, Accuracy, and Precision.[3]

A. Reagents & Equipment
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle backpressure >300 bar).

  • Detector: DAD (Diode Array) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, 85% Phosphoric Acid.

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of Milli-Q water. Adjust pH to 2.5

    
     0.1 with Triethylamine (TEA) if peak shape remains poor (TEA acts as a silanol blocker), though modern columns rarely require TEA. Filter through 0.22 µm membrane.
    
  • Mobile Phase B: 100% Acetonitrile (degassed).

C. Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection 214 nm (Primary), 280 nm (Secondary/Confirmation)
Gradient 0 min: 5% B 10 min: 40% B 15 min: 90% B 18 min: 90% B 18.1 min: 5% B (Re-equilibrate for 5 mins)
D. Sample Preparation[3]
  • Standard Stock: Accurately weigh 10 mg of 3-Chloro-4-methoxyphenethylamine HCl reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into a 10 mL flask with Mobile Phase A. (Conc: 0.1 mg/mL).

  • System Suitability Solution: Spike Working Standard with 1% w/w of the precursor 3-Chloro-4-methoxybenzaldehyde to verify resolution.

Validation Workflow & Logic

The following diagram illustrates the logical flow of the validation process, ensuring the method is "fit for purpose."

ValidationWorkflow Start Method Development SST System Suitability (SST) Rs > 2.0, Tf < 1.5 Start->SST Optimized Gradient SST->Start Fail (Tailing/Overlap) Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SST->Specificity Pass Specificity->Start Co-elution Linearity Linearity (R² > 0.999) Range: 50-150% Specificity->Linearity No Interference Accuracy Accuracy / Recovery Spike at 80%, 100%, 120% Linearity->Accuracy Linear Response Precision Precision Repeatability (n=6) Accuracy->Precision Recoveries 98-102% Final Validated Method Precision->Final RSD < 2.0%

Figure 1: Step-by-step validation logic following ICH Q2(R1) guidelines. Failure at any stage requires a return to method development.

Key Validation Parameters & Acceptance Criteria

Specificity (Forced Degradation)

To prove the method separates the active amine from degradation products, perform stress testing:

  • Acid Hydrolysis: 0.1N HCl, 60°C, 2 hours.

  • Oxidation: 3% H

    
    O
    
    
    
    , Room Temp, 2 hours.
  • Acceptance: Peak purity angle < Purity threshold (using DAD software). No interference at the retention time of the main peak (~8.5 min).

Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[4]
Accuracy (Recovery)

Spike a placebo (or solvent) with known amounts of the standard at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)

Inject the 100% Working Standard 6 times.

  • Acceptance: % RSD of peak areas

    
     2.0%.
    

Mechanistic Insight: Why Acidic pH is Mandatory

The interaction between the basic amine and the stationary phase is the primary source of error in phenethylamine analysis.

SeparationMechanism cluster_column Inside the Column Amine 3-Cl-4-OMe-Phenethylamine (pKa ~9.5) Silanol Residual Silanols (Si-O-) Amine->Silanol Ionic Interaction (BLOCKED) C18 C18 Ligands (Hydrophobic) Amine->C18 Hydrophobic Interaction (Clean Separation) MobilePhase Mobile Phase (pH 2.5) MobilePhase->Amine Protonates (NH3+) MobilePhase->Silanol Suppresses Ionization (Si-OH)

Figure 2: Mechanism of Action. Low pH (2.5) ensures the amine is fully protonated and silanols are neutral, preventing secondary ionic interactions that cause peak tailing.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or Column void.Lower pH to 2.0; Add 5mM TEA; Replace column.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (not pure ACN).
Drifting Retention Time Insufficient equilibration.Increase equilibration time between gradient runs (min 5 column volumes).
Ghost Peaks Gradient elution of impurities in water.Use HPLC-grade water; Clean the column with 100% ACN.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][5]

  • Sigma-Aldrich. (n.d.).[2] 3-Chloro-4-methoxyphenethylamine hydrochloride Product Information.

  • Center for Drug Evaluation and Research. (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[3][6]

  • PubChem. (n.d.).[7] 3-Chloro-4-methoxyphenethylamine hydrochloride Compound Summary. National Library of Medicine.

Sources

Comparative

Orthogonal Validation: A Senior Scientist’s Guide to Cross-Referencing NMR and MS Data

Executive Summary In the high-stakes environment of drug discovery and metabolomics, structural misassignment remains a silent but costly bottleneck. Relying on a single analytical modality is no longer a calculated risk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery and metabolomics, structural misassignment remains a silent but costly bottleneck. Relying on a single analytical modality is no longer a calculated risk—it is a methodological flaw. This guide outlines a rigorous Orthogonal Validation framework, synthesizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data. By moving from "siloed interpretation" to a "cross-handshake" protocol, researchers can reduce structural ambiguity by orders of magnitude, ensuring that the molecular scaffold confirmed in the flask matches the biological activity observed in the assay.

The Challenge: The "Blind Spots" of Single-Mode Analysis

Before detailing the solution, we must acknowledge why single-mode analysis fails.

  • The MS Blind Spot: Mass Spectrometry excels at sensitivity (femtomolar range) and elemental formula determination but struggles with regioisomerism . A mass of 300.1234 Da could represent distinct positional isomers that MS/MS fragmentation cannot definitively resolve.

  • The NMR Blind Spot: NMR provides an exquisite map of atomic connectivity and stereochemistry but suffers from sensitivity limits (micromolar range) and spectral crowding . In complex matrices, a "clean" proton signal is rare, leading to ambiguous assignments.

The Solution: Cross-referencing is not merely checking if the mass matches the structure; it is the active mapping of MS fragmentation trees onto NMR spin systems.

Methodological Comparison: Evolution of Structural Confirmation

The industry has shifted from manual verification to automated, integrated systems. The following table compares the three dominant approaches.

FeatureLevel 1: Manual Cross-Check (Siloed)Level 2: Hyphenated Analysis (LC-NMR-MS)Level 3: CASE Integration (Computer-Assisted Structure Elucidation)
Workflow MS and NMR data acquired separately; manually compared by chemist.Physical coupling of LC flow to both NMR and MS detectors.Software algorithms (e.g., ACD/Labs, SIRIUS) mathematically rank candidates against both datasets.
Data Synergy Low. Discrepancies often lead to "cherry-picking" data.High. Retention time (

) locks the identity of the peak across both detectors.
Maximum. MS formulas generate the candidate space; NMR predicts the spectrum for ranking.
Throughput Low (Hours/Days per compound).[1]Medium (Requires complex hardware setup/shimming).High (Automated batch processing).
Risk of Error High . Cognitive bias may force a fit to the expected structure.Medium . Hardware complexity introduces points of failure.Low . Unbiased algorithmic ranking highlights "impossible" structures.
Best For Routine synthesis checks of simple precursors.Unstable metabolites or limited sample quantities.De novo elucidation of complex unknowns (Natural Products/Impurities).

The "Triangulation Protocol": A Self-Validating Workflow

Phase 1: The Mass-Spec Foundation (The Constraints)
  • Objective: Define the boundaries of chemical space.

  • Protocol:

    • Acquire HRMS data (Orbitrap or Q-TOF) to establish the molecular formula with <3 ppm mass error.

    • Analyze Isotopic Fine Structure . Do not just look at

      
      ; evaluate 
      
      
      
      or
      
      
      ratios to rule out elemental ambiguity.
    • MS/MS Fragmentation: Generate an

      
       spectrum. Use tools like SIRIUS/CSI:FingerID  [1] to generate a "fragmentation tree."
      
    • Self-Validation Check: Does the Ring Double Bond Equivalent (RDBE) calculated from the formula match the chemical stability expected?

Phase 2: The NMR Connectivity (The Map)
  • Objective: Establish the carbon backbone and proton environments.

  • Protocol:

    • Quantitative 1H NMR (qHNMR): Before 2D, ensure the proton count matches the MS formula. If MS says

      
       and NMR integrates to 20 protons, you have a discrepancy (e.g., exchangeable protons or symmetry).
      
    • HSQC & HMBC: These are non-negotiable. HSQC links protons to their carbons (1-bond), while HMBC provides the long-range (2-3 bond) connectivity that bridges heteroatoms.

    • Expert Insight: Use 1,1-Adequate or INADEQUATE experiments if sample concentration permits (>10 mg), as they provide direct C-C connectivity, eliminating the ambiguity of HMBC correlations through heteroatoms.

Phase 3: The Cross-Handshake (The Validation)

This is the critical step often skipped.

  • Protocol:

    • Fragment Mapping: Take the major ions from your MS/MS spectrum (Phase 1) and attempt to assign them to specific substructures in your NMR connectivity map (Phase 2).

    • Example: If MS shows a loss of 15 Da (Methyl), your NMR must show a terminal methyl group with a corresponding HMBC cut-point.

    • The "Impossible" Test: If the CASE software generates a structure with a high NMR match score but the MS fragmentation requires breaking a double bond that NMR says exists, reject the structure .

Visualization of Workflows

Diagram 1: The Triangulation Workflow

This diagram illustrates the integrated data flow required for high-confidence elucidation.

TriangulationProtocol cluster_MS Phase 1: MS Constraints cluster_NMR Phase 2: NMR Map Sample Unknown Sample HRMS HRMS (Exact Mass) Sample->HRMS qNMR qHNMR (Proton Count) Sample->qNMR Formula Molecular Formula (RDBE calc) HRMS->Formula FragTree MS/MS Frag Tree (Substructures) Formula->FragTree Validation Phase 3: Cross-Handshake (Fragment Mapping) Formula->Validation Formula Check FragTree->Validation Substructure Match Connectivity 2D NMR (HSQC/HMBC) (Backbone) qNMR->Connectivity Stereo NOESY/ROESY (Spatial) Connectivity->Stereo Connectivity->Validation Bond Verification Confirmed Confirmed Structure Validation->Confirmed Consensus Reject Reject & Re-evaluate Validation->Reject Conflict Reject->Connectivity Re-assign

Caption: The Triangulation Workflow ensures that MS constraints and NMR connectivity converge before a structure is confirmed.

Diagram 2: Decision Logic for Mismatches

How to handle conflicting data is what separates a technician from a scientist.

DecisionLogic Start Data Conflict Detected Check1 Mass Error < 3ppm? Start->Check1 Check2 Proton Count Matches? Check1->Check2 Yes Action1 Recalibrate MS Check Isotopes Check1->Action1 No Check3 Symmetry Present? Check2->Check3 Yes Action2 Check Exchangeable H (OH, NH, SH) Check2->Action2 No Action3 Run High-Temp NMR (Break Aggregates) Check3->Action3 Yes (NMR < Formula) Investigate Impurity Investigate Impurity Check3->Investigate Impurity No

Caption: Decision matrix for troubleshooting common discrepancies between MS formula and NMR integration.

Experimental Data: The Impact of Integration

The following data summarizes a comparative study on the identification of unknown metabolites in complex mixtures (e.g., E. coli extract), highlighting the efficiency of combined methods [2, 3].

MetricNMR OnlyMS OnlyCombined (SUMMIT MS/NMR)
Feature Detection ~50-100 (High abundance)~1000+ (Ionizable species)Optimized Coverage
False Positive Rate Low (but high ambiguity)High (Isomer confusion)< 5%
Structure Confidence High for backboneHigh for formulaDefinitive (Stereo + Formula)
Sample Requirement > 10

g
< 1 ngVariable (dictated by NMR)

Key Insight: While MS detects more features, the confidence in those assignments remains low without NMR. The combined approach does not necessarily increase the number of features detected (limited by NMR sensitivity) but drastically increases the accuracy of the assignment [4].

References

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation Source: National Institutes of Health (PMC) [Link]

  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy Source: National Institutes of Health (PMC) [Link]

  • Structure Elucidator Suite - CASE NMR Software Source: ACD/Labs [Link][2]

  • Comparison of NMR and MS for Metabolomics Source: EMBL-EBI [Link]

Sources

Validation

Precision in Quantification: A Comparative Guide to HPLC vs. GC-MS for Reaction Monitoring

Introduction: The Cost of Analytical Ambiguity In pharmaceutical development, the quantitative analysis of reaction products is not merely a data-gathering exercise; it is the gatekeeper of safety and efficacy. A minor q...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cost of Analytical Ambiguity

In pharmaceutical development, the quantitative analysis of reaction products is not merely a data-gathering exercise; it is the gatekeeper of safety and efficacy. A minor quantification error in a reaction intermediate can cascade into a failed scale-up or, worse, a toxicological hazard in the final drug product.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often viewed as interchangeable tools in the analytical arsenal, they operate on fundamentally different physical principles. Choosing the wrong modality does not just affect sensitivity—it compromises the integrity of the data.

This guide moves beyond basic definitions to explore the causality behind instrument selection. We will examine why certain molecular architectures demand the liquid phase while others thrive in the gas phase, supported by a rigorous case study on Ibuprofen impurity profiling .

The Physics of Separation: A Mechanistic Divergence

To choose the correct instrument, one must understand the environment the analyte enters.

HPLC: The Solvation Mechanism

HPLC relies on polarity and solubility . In Reverse-Phase HPLC (RP-HPLC), the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Water/Acetonitrile).

  • Why it works: It mimics biological environments. If a molecule can dissolve in a solvent without decomposing, it can likely be analyzed by HPLC.[1]

  • The "Killer App": Thermolabile compounds, salts, and high-molecular-weight biologics that would shatter under thermal stress.

GC-MS: The Volatility Barrier

GC-MS relies on vapor pressure and thermal stability . The analyte must transition to the gas phase without degrading.

  • Why it works: The gas phase offers negligible resistance to mass transfer, allowing for higher resolution (sharper peaks) than liquid chromatography.

  • The "Killer App": Volatile Organic Compounds (VOCs), residual solvents, and non-polar intermediates.

  • The Limitation: Polar functional groups (hydroxyls, carboxyls) form hydrogen bonds that cause peak tailing or adsorption in the injector port, often necessitating derivatization .

Visualizing the Decision Process

The following decision matrix illustrates the logical flow for selecting the appropriate technique based on physicochemical properties.

decision_matrix Start Start: Reaction Product Analysis Volatile Is the analyte volatile (< 300°C BP)? Start->Volatile Stable Is it thermally stable? Volatile->Stable Yes HPLC Select HPLC-UV/MS Volatile->HPLC No (High MW/Salt) Polar Is it highly polar (e.g., -COOH, -OH)? Stable->Polar Yes Stable->HPLC No (Decomposes) Derivatize Can it be easily derivatized? Polar->Derivatize Yes GCMS Select GC-MS Polar->GCMS No (Non-polar) Derivatize->GCMS Yes (e.g., Silylation) Derivatize->HPLC No (Too complex)

Figure 1: Analytical Decision Matrix. This logic gate ensures the chosen method aligns with the analyte's physical limitations.

Case Study: Quantitative Profiling of Ibuprofen Reaction Products

To provide a grounded comparison, we analyze Ibuprofen (2-(4-isobutylphenyl)propanoic acid) . This molecule is a perfect comparative candidate because it contains a carboxylic acid group (polar) and an aromatic ring (UV active).

  • Challenge: The carboxylic acid group causes hydrogen bonding, making direct GC analysis difficult (tailing peaks), whereas HPLC handles it natively with pH control.

Protocol A: HPLC-UV (The Robust Routine)

Objective: Direct quantification of Ibuprofen and its degradation product (4-Isobutylacetophenone) without sample alteration.

Methodology:

  • Mobile Phase: Isocratic mixture of Acetonitrile : Phosphate Buffer (pH 2.5) (60:40 v/v). Note: Low pH suppresses ionization of the acid, ensuring it remains neutral and retains on the hydrophobic C18 column.

  • Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).

  • Detection: UV-DAD at 214 nm (max absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection: 20 µL.

Protocol B: GC-MS (The Structural Confirmator)

Objective: Trace analysis and structural identification, requiring derivatization to "mask" the polar acid group.

Methodology:

  • Derivatization: Mix 100 µL sample with 100 µL BSTFA + 1% TMCS (Silylation agent). Heat at 60°C for 30 minutes.

    • Mechanism:[2] Replaces the active hydrogen in -COOH with a trimethylsilyl (TMS) group, increasing volatility and reducing polarity.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 100°C (1 min) -> 10°C/min -> 280°C (5 min).

  • Detection: EI Source (70 eV), Scan mode (50-500 m/z) for ID, SIM mode for Quant.

Workflow Visualization

workflow_comparison cluster_hplc HPLC Workflow (Direct) cluster_gc GC-MS Workflow (Derivatized) H_Sample Crude Reaction Mixture H_Filter Filter (0.45 µm) H_Sample->H_Filter H_Inject Inject to HPLC H_Filter->H_Inject H_Result Quantification H_Inject->H_Result G_Sample Crude Reaction Mixture G_Dry Evaporate Solvent G_Sample->G_Dry G_Deriv Add BSTFA (60°C, 30 min) G_Dry->G_Deriv G_Inject Inject to GC-MS G_Deriv->G_Inject G_Result Quant + ID G_Inject->G_Result

Figure 2: Workflow Comparison. Note the additional sample preparation steps required for GC-MS analysis of polar analytes.

Performance Data Comparison

The following data summarizes the performance characteristics of both methods for Ibuprofen analysis, derived from validation studies [1, 2].

FeatureHPLC-UV (Method A)GC-MS (Method B)Analysis
Linearity (

)
> 0.999> 0.995HPLC is typically more linear at high concentrations due to detector saturation issues in MS.
LOD (µg/mL) 0.1 - 0.30.5 - 0.6HPLC-UV is often superior for Ibuprofen because derivatization introduces dilution and variability [2].
Precision (%RSD) < 1.0%2.5 - 5.0%HPLC is more reproducible. GC-MS variance increases due to the derivatization reaction efficiency.
Run Time 10 - 15 min15 - 20 minComparable, but GC requires 30+ min prep time.
Selectivity Moderate (Time-based)High (Mass-based)GC-MS wins on specificity. If a co-eluting peak exists, MS can deconvolve it; UV cannot.
Critical Insight: The "Derivatization Tax"

While GC-MS is theoretically more sensitive for many compounds, the requirement to derivatize polar drugs like Ibuprofen introduces the "Derivatization Tax"—a source of error. Incomplete silylation or hydrolysis of the derivative by moisture can lead to under-quantification. Therefore, HPLC is the gold standard for routine quantification of this reaction product, while GC-MS is reserved for identifying unknown impurities .

Signal Generation Logic

Understanding how the signal is generated is crucial for troubleshooting.

signal_logic cluster_uv HPLC-UV Signal cluster_ms GC-MS Signal UV_Source UV Lamp Chromophore Analyte Chromophore (Aromatic Ring) UV_Source->Chromophore Absorbance Light Absorption (Beer-Lambert Law) Chromophore->Absorbance UV_Signal Signal = Concentration Absorbance->UV_Signal Filament Filament (70eV) Ionization Electron Impact (Fragmentation) Filament->Ionization Filter Quadrupole Mass Filter (m/z selection) Ionization->Filter MS_Signal Signal = Ion Count Filter->MS_Signal

Figure 3: Signal Generation Mechanisms. HPLC-UV relies on light absorption (non-destructive), while GC-MS relies on ionization and fragmentation (destructive).

Conclusion and Recommendation

The choice between HPLC and GC-MS for reaction product analysis is not a binary contest of "better," but a strategic decision of "fitter."

  • Choose HPLC-UV when:

    • You are quantifying known, polar, or thermolabile products (e.g., APIs, salts).[3]

    • Precision (RSD < 1%) is the highest priority.

    • You wish to avoid chemical alteration (derivatization) of your sample.

  • Choose GC-MS when:

    • You are analyzing volatile starting materials or residual solvents.[4]

    • You need to identify unknown by-products (using spectral libraries like NIST).

    • The matrix is complex, and mass-based selectivity is required to separate co-eluting peaks.

Final Verdict for the Case Study: For the routine monitoring of Ibuprofen synthesis, HPLC-UV is the superior quantitative tool due to its robustness and lack of sample preparation artifacts. GC-MS should be employed as an orthogonal method during method validation to ensure peak purity and identify unexpected degradants.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Togola, A., & Budzinski, H. (2008). Multi-residue analysis of pharmaceutical compounds in aqueous samples. Journal of Chromatography A. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]

  • Hübschmann, H. J. (2015). Handbook of GC-MS: Fundamentals and Applications. Wiley-VCH. [Link]

Sources

Comparative

Comparative Cost-Benefit Analysis of Synthetic Pathways to Avanafil (API)

Executive Summary Avanafil (Stendra/Spedra) is a second-generation PDE5 inhibitor distinguished by its rapid onset and high selectivity. However, its structural complexity—specifically the pyrimidine core functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Avanafil (Stendra/Spedra) is a second-generation PDE5 inhibitor distinguished by its rapid onset and high selectivity. However, its structural complexity—specifically the pyrimidine core functionalized at the 2, 4, and 5 positions—presents significant process chemistry challenges.

This guide evaluates the two primary synthetic strategies:

  • The Linear Sulfoxide Route (Route A): The original medicinal chemistry pathway utilizing methylthio-pyrimidine and m-CPBA oxidation.

  • The Convergent Cytosine Route (Route B): A process-optimized, "green" pathway utilizing cytosine as a low-cost starting material.

Verdict: While Route A is established, Route B is superior for industrial scale-up. It eliminates hazardous oxidants (m-CPBA), reduces raw material costs by utilizing cytosine, and improves atom economy, raising overall yields from ~25% to >40%.

Pathway Analysis & Mechanism

Route A: The Linear Sulfoxide Route (Original Patent)

This route relies on the displacement of a methylsulfonyl leaving group. It is a linear sequence that builds the molecule step-by-step on the pyrimidine ring.

  • Mechanism:

    • Nucleophilic Aromatic Substitution (

      
      ):  4-chloro-2-methylthiopyrimidine reacts with 3-chloro-4-methoxybenzylamine.
      
    • Oxidation: The methylthio group is oxidized to a sulfone/sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).[1] This transforms a poor leaving group (-SMe) into an excellent one (-SO2Me).

    • Displacement: (S)-prolinol displaces the sulfonyl group.

    • Amidation: Hydrolysis of the ester followed by amide coupling with 2-aminomethylpyrimidine.

  • Critical Flaw: The use of m-CPBA is the process bottleneck. It is shock-sensitive, expensive, and generates large amounts of benzoic acid waste (high E-factor), making it undesirable for multi-kilogram batches.

Route B: The Convergent Cytosine Route (Process Optimized)

This route fundamentally restructures the synthesis to avoid oxidation states entirely, using cytosine's inherent reactivity.

  • Mechanism:

    • N-Alkylation: Cytosine is selectively alkylated at the exocyclic amine or N1 position (depending on protection strategy) with 3-chloro-4-methoxybenzyl chloride.

    • Condensation: The cytosine core undergoes condensation with (S)-prolinol.

    • Halogenation/Coupling: The C5 position is functionalized (often via halogenation) to allow for the final introduction of the pyrimidinylmethyl amide side chain.

  • Strategic Advantage: By starting with Cytosine, the pyrimidine core is already partially assembled with nitrogen handles, avoiding the need to install and then displace a sulfur group.

Visualizing the Synthetic Logic

The following diagrams contrast the workflow and decision logic for both pathways.

Diagram 1: Synthetic Workflow Comparison

Avanafil_Synthesis cluster_RouteA Route A: Linear Sulfoxide (Original) cluster_RouteB Route B: Convergent Cytosine (Optimized) StartA Start: 4-chloro-2-methylthio- pyrimidine StepA1 Step 1: SnAr with Benzylamine StartA->StepA1 StepA2 Step 2: Oxidation (m-CPBA) StepA1->StepA2 StepA3 Step 3: Displacement with Prolinol StepA2->StepA3 RiskA CRITICAL RISK: m-CPBA Explosion Hazard High Waste StepA2->RiskA StepA4 Step 4: Hydrolysis & Amide Coupling StepA3->StepA4 EndA Target: Avanafil StepA4->EndA StartB Start: Cytosine (Low Cost) StepB1 Step 1: N-Alkylation (Benzyl Halide) StartB->StepB1 StepB2 Step 2: Condensation with Prolinol StepB1->StepB2 StepB3 Step 3: Halogenation & Side Chain Addition StepB2->StepB3 EndB Target: Avanafil StepB3->EndB

Caption: Comparison of the linear, oxidation-dependent Route A versus the streamlined, oxidation-free Route B.

Diagram 2: Decision Matrix for Scale-Up

Decision_Matrix Start Select Synthesis Route Q1 Is m-CPBA acceptable? Start->Q1 Q2 Raw Material Cost Sensitivity? Q1->Q2 No (Safety Priority) RouteA Route A (Lab Scale Only) Q1->RouteA Yes (Small Scale) Q2->RouteA Low RouteB Route B (Industrial Scale) Q2->RouteB High (Need Low COGS)

Caption: Logical framework for selecting the optimal synthesis route based on safety and cost constraints.

Comparative Metrics: The Cost-Benefit Analysis

MetricRoute A (Linear/Sulfoxide)Route B (Cytosine/Green)Impact Analysis
Overall Yield ~25-30%>40% Route B significantly improves batch productivity.
Key Reagent Risk High (m-CPBA)Low (Standard solvents)m-CPBA requires special handling and cooling, increasing overhead.
Starting Material Cost High (Substituted Pyrimidine)Low (Cytosine)Cytosine is a commodity chemical; Pyrimidine core requires custom synthesis.
Step Count 5 Linear Steps3-4 Convergent StepsFewer unit operations reduce labor and reactor occupancy time.
E-Factor (Waste) High (Benzoic acid byproduct)ModerateRoute B aligns better with Green Chemistry principles.
Impurity Profile Sulfoxide byproductsRegioisomers (Control required)Route A impurities are harder to purge downstream.

Detailed Experimental Protocol (Route B)

Note: This protocol is a representative synthesis based on the optimized Cytosine strategy (e.g., CN103265534A/CN104557877A). Always perform a risk assessment before replication.

Step 1: N-Alkylation of Cytosine

Objective: Attach the 3-chloro-4-methoxybenzyl moiety.

  • Setup: Charge a reactor with Cytosine (1.0 eq) , DMF (10 vol) , and Potassium Carbonate (1.5 eq) .

  • Addition: Heat to 50°C and slowly add 3-chloro-4-methoxybenzyl chloride (1.1 eq) dissolved in DMF over 1 hour.

  • Reaction: Stir at 80-90°C for 4-6 hours. Monitor by HPLC for consumption of Cytosine.

  • Workup: Cool to 20°C. Pour mixture into ice water (30 vol). The product precipitates.[1]

  • Isolation: Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

    • Checkpoint: Verify structure via NMR (Confirm N-alkylation vs O-alkylation).

Step 2: Condensation with (S)-Prolinol

Objective: Install the pyrrolidine ring.

  • Setup: Suspend the Intermediate from Step 1 (1.0 eq) in Ethanol (15 vol) .

  • Reagent: Add (S)-Prolinol (1.2 eq) and Triethylamine (2.0 eq) .

  • Reaction: Reflux (78°C) for 8-12 hours. The reaction is driven by the leaving group capability of the activated position (or via an intermediate activation step if using specific patent variations).

  • Workup: Concentrate solvent under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with brine.

  • Purification: Recrystallize from Ethanol/Heptane to remove unreacted prolinol.

Step 3: Final Coupling (Side Chain Introduction)

Objective: Attach the pyrimidinylmethyl amine side chain.

  • Activation: (If carboxylic acid intermediate): Dissolve acid intermediate in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq) . Stir for 30 mins.

    • Safety Note: Ensure HOBt is free of hydrazine contaminants to avoid genotoxic impurities (Imp-E).[2]

  • Coupling: Add 2-aminomethylpyrimidine (1.1 eq) . Stir at RT for 6 hours.

  • Quench: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3.

  • Final Isolation: Concentrate organic layer. Recrystallize the crude Avanafil from Methanol/Water to achieve >99.5% purity.

References

  • Vivus Inc. (2016). Avanafil preparation method. US Patent US20160362400A1. Link

  • Harvest Pharmaceutical Co., Ltd. (2015). Avanafil intermediate as well as preparation method and application thereof. CN Patent CN104557877A. Link

  • Zhao, M., et al. (2022).[3] Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 12, 9287-9295. Link

  • Organic Process Research & Development. (2020). Scalable Synthesis and Process Optimization. Link

  • Tanabe Seiyaku Co Ltd. (2001). Nitrogen-containing heterocyclic compounds. WO Patent WO0183460. Link

Sources

Validation

Publish Comparison Guide: Inter-Laboratory Validation of Analytical Methods for Phenethylamines

Executive Summary: The Reproducibility Crisis in Psychoactive Analysis The analysis of phenethylamines—a structural backbone shared by amphetamines, catecholamines, and a vast array of New Psychoactive Substances (NPS) l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Psychoactive Analysis

The analysis of phenethylamines—a structural backbone shared by amphetamines, catecholamines, and a vast array of New Psychoactive Substances (NPS) like the 2C-series and synthetic cathinones—presents a unique "moving target" for analytical laboratories. Unlike stable pharmaceutical assays, phenethylamine analysis is plagued by rapid structural proliferation, isobaric isomerism, and thermal instability.

This guide moves beyond simple method development. It focuses on Inter-Laboratory Validation —the gold standard for establishing whether a method is robust enough to survive transfer between different analysts, instruments, and environments. We objectively compare the two dominant modalities: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , evaluating their performance in collaborative study settings.

Technical Comparison: GC-MS vs. LC-MS/MS

In inter-laboratory trials, the choice of instrumentation dictates the sources of error. The following comparison synthesizes data from proficiency testing (PT) schemes and collaborative validation studies.

Performance Metrics Table
FeatureGC-MS (Electron Ionization) LC-MS/MS (Electrospray Ionization) Inter-Lab Validation Risk
Analyte Scope Volatile, non-polar amines. Requires derivatization for polar metabolites.Universal for polar/non-polar. Excellent for thermally labile cathinones.GC-MS: Incomplete derivatization varies by lab. LC-MS: Matrix effects vary by source.
Isomer Selectivity High. Chromatographic resolution + distinct EI fragmentation patterns (e.g., 2C-B vs. 2C-I).Moderate to High. Relies heavily on column chemistry (chiral/achiral) as MS/MS transitions often overlap.LC-MS: High risk of false positives for positional isomers (e.g., 3-MMC vs. 4-MMC) if RTs drift.
Sensitivity (LOD) 10–50 ng/mL (without large volume injection).< 1 ng/mL.LC-MS: Superior sensitivity allows lower sample volumes, reducing matrix load.
Reproducibility (RSD_R) Excellent (<5%). EI spectra are standardized across vendors (NIST libraries).Variable (5–15%). Ionization suppression differs between instrument geometries (e.g., Qqq vs. Q-Trap).GC-MS: Higher inter-lab agreement due to spectral standardization.
Throughput Low (30–60 min runs + prep).High (5–10 min runs).GC-MS: Long run times discourage replicate analysis in high-throughput labs.
The Causality of Method Failure
  • Why GC-MS Fails in Inter-Lab Studies: The primary failure mode is thermal degradation . Synthetic cathinones (beta-keto phenethylamines) degrade in hot GC injectors if not perfectly derivatized. Lab A using a clean liner at 250°C may get good results, while Lab B with a dirty liner sees total signal loss.

  • Why LC-MS/MS Fails in Inter-Lab Studies: The primary failure mode is Matrix Effects . Lab A using a "dilute-and-shoot" method will report significantly different concentrations than Lab B using Solid Phase Extraction (SPE) due to ion suppression, even if both use the same column and transitions.

Strategic Workflow: Designing the Inter-Laboratory Study

To validate a method across laboratories, one must control variables that are usually ignored in single-lab validation. The following workflow utilizes ISO 5725 and SWGDRUG principles to ensure statistical validity.

Diagram: Inter-Laboratory Validation Workflow

This directed graph outlines the critical path from study design to statistical consensus.

InterLabValidation Plan Phase 1: Study Design (Define Analytes & Matrices) Prep Phase 2: Sample Homogeneity (Spiked Urine/Blood Pools) Plan->Prep ISO 13528 Check Distrib Sample Distribution (Blind Coded Samples) Prep->Distrib Stability Verification LabA Lab A: Analysis (Protocol Adherence) Distrib->LabA LabB Lab B: Analysis (Protocol Adherence) Distrib->LabB LabC Lab C: Analysis (Protocol Adherence) Distrib->LabC DataColl Phase 3: Data Collection (Raw Areas + Cal Curves) LabA->DataColl LabB->DataColl LabC->DataColl StatEval Phase 4: Statistical Evaluation (Outlier Removal) DataColl->StatEval Cochran/Grubbs Tests Decision Validation Outcome (Reproducibility 'R') StatEval->Decision HorRat Calculation

Figure 1: Critical path for Inter-Laboratory Validation. Note the "Stability Verification" step, which is crucial for phenethylamines prone to hydrolysis or oxidation during transport.

Detailed Protocols: Ensuring Self-Validating Systems

In an inter-laboratory context, the protocol must be a "self-validating system." This means the protocol contains internal checks that force the operator to stop if quality conditions are not met.

Protocol A: GC-MS Derivatization (The "Robust" Approach)

Best for: Confirmation of specific isomers (e.g., distinguishing 2C-B from 2C-I).

Mechanism: Acylation of the amine group reduces polarity, improving volatility and peak shape. Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

  • Internal Standard Addition: Add deuterated analog (e.g., Amphetamine-D5) before any extraction. This validates the extraction efficiency of the specific lab.

  • Extraction: Alkaline liquid-liquid extraction (LLE) using chlorobutane.

    • Checkpoint: If emulsion forms, the lab must centrifuge at >3000g.

  • Derivatization:

    • Evaporate solvent to dryness under nitrogen.

    • Add 50 µL PFPA and 25 µL Ethyl Acetate.

    • Incubate at 60°C for 20 minutes.

    • Critical Step: Evaporate to dryness again and reconstitute. Why? Excess acid damages GC columns and degrades the MS filament.

  • Analysis: Inject 1 µL splitless.

    • Self-Validation: The mass spectrum of the internal standard must match the reference library with a "Reverse Match" score >800. If not, the system is too dirty for validation data.

Protocol B: LC-MS/MS "Dilute-and-Shoot" (The "High-Risk" Approach)

Best for: High-throughput screening of unstable cathinones.

Mechanism: Soft ionization (ESI) preserves the molecular ion [M+H]+.

  • Sample Prep: Dilute urine 1:10 with Mobile Phase A (0.1% Formic Acid).

    • Checkpoint: Centrifuge at 10,000g to remove particulates.

  • Chromatography: Biphenyl or Phenyl-Hexyl column (essential for separating aromatic isomers).

    • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Dynamic MRM (dMRM).

    • Self-Validation (Ion Ratio): Monitor two transitions (Quantifier and Qualifier). The ratio between them must be within ±20% of the certified reference material. If Lab B reports a ratio deviation of 30%, their data is flagged as "Matrix Interference" and excluded from the consensus mean.

Statistical Analysis & Validation Criteria

To objectively compare performance, use the Horwitz Ratio (HorRat) . This metric normalizes the inter-laboratory reproducibility standard deviation (


) against the predicted precision based on concentration.
Calculation Logic
  • Calculate Mean (

    
    ):  The average concentration reported by all passing labs.
    
  • Calculate

    
    :  The relative standard deviation of the reproducibility.
    
  • Calculate Predicted RSD (

    
    ): 
    
    
    
    (where C is concentration fraction).
  • HorRat Value:

    
    
    

Interpretation:

  • 0.5 – 1.5: Method is fully validated and robust.

  • > 2.0: Method fails inter-laboratory validation. (Common in LC-MS methods where matrix effects are uncontrolled).

Decision Framework: Selecting the Right Method

Use this logic flow to determine which method to deploy for your specific validation goals.

MethodSelection Start Target Analyte? Isomer Isomer Differentiation Critical? Start->Isomer Conc Concentration Expected? Isomer->Conc No / Moderate GCMS Select GC-MS (PFPA) Isomer->GCMS Yes (e.g., 2C-B vs 2C-I) Conc->GCMS High (>100 ng/mL) LCMS Select LC-MS/MS Conc->LCMS Trace (<10 ng/mL) HRMS Select LC-HRMS Conc->HRMS Unknown Screening

Figure 2: Decision tree for selecting the analytical platform based on analyte chemistry and sensitivity requirements.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Part IV-B – Validation of Analytical Methods. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Peters, F. T., et al. (2007). "Validation of new methods." Forensic Science International, 165(2-3), 216-224. (Foundational text on ISO 17025 compliance in toxicology). [Link]

  • Wagmann, L., et al. (2019). "In vitro metabolic fate of the new psychoactive substances... using LC-HRMS/MS." Drug Testing and Analysis. (Demonstrates LC-MS superiority for polar metabolites). [Link]

  • ISO. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories. [Link]

Comparative

Comparing the reactivity of 3-Chloro-4-methoxyphenethylamine with other phenethylamines

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxyphenethylamine (CMPEA) , comparing its chemical reactivity, synthetic utility, and structural properties against other significant phenethylamines....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-4-methoxyphenethylamine (CMPEA) , comparing its chemical reactivity, synthetic utility, and structural properties against other significant phenethylamines.

Executive Summary & Structural Logic

3-Chloro-4-methoxyphenethylamine (CAS: 7569-60-0) is a critical halogenated phenethylamine derivative.[1] Unlike its 2,4,5-substituted cousins (the "2C" series) which are potent 5-HT2A agonists, the 3,4-substitution pattern of CMPEA aligns it more closely with catecholamine mimics and metabolic precursors.

Its primary utility lies not as a standalone active pharmaceutical ingredient (API), but as a privileged scaffold in the synthesis of phosphodiesterase inhibitors (specifically Avanafil ) and novel neuroprotective agents. The presence of the chlorine atom at the 3-position exerts a unique "metabolic block," modulating the electronic density of the aromatic ring and altering the lipophilicity profile compared to non-halogenated analogs.

Structural Divergence
  • CMPEA (3-Cl, 4-OMe): Therapeutic intermediate (PDE5 inhibitors), catecholamine analog.

  • 2C-C (2,5-DiOMe, 4-Cl): Psychoactive (5-HT2A agonist).[2]

  • PMMA (4-OMe, alpha-Me): Monoamine releaser (neurotoxic).

  • Dopamine (3,4-OH): Endogenous neurotransmitter.

Chemical Reactivity Profile

Electronic & Steric Effects

The reactivity of CMPEA is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom.

Parameter3-Chloro-4-methoxyphenethylamine4-Methoxyphenethylamine (4-MPEA)3,4-Dimethoxyphenethylamine (DMPEA)
Ring Electronics Deactivated at pos. 2 (steric/inductive)Activated (ortho/para)Highly Activated
Hammett

(est)

(Cl) = +0.37;

(OMe) = -0.27

(OMe) = -0.27
-
pKa (Amine) ~9.0 - 9.29.59.5
LogP (Lipophilicity) ~2.5 (High)1.61.3
Metabolic Liability Low (3-Cl blocks hydroxylation)High (Ring hydroxylation)High (O-demethylation)

Key Insight: The 3-Chloro substituent significantly increases lipophilicity (LogP ~2.5 vs 1.6 for 4-MPEA), enhancing blood-brain barrier (BBB) penetration potential for derivatives. However, it also deactivates the ring towards electrophilic aromatic substitution (EAS) at the 2-position, making the molecule more chemically stable than DMPEA.

Synthetic Reactivity

The primary amine group (


) remains the principal nucleophile. However, the 3-Cl group introduces steric bulk that influences reactions at the benzylic position and the amine itself.
  • N-Alkylation/Acylation: Proceed normally, but solubility profiles differ due to the halogen.

  • Ring Cyclization: In the synthesis of Avanafil , the amine acts as a nucleophile to displace a leaving group on a pyrimidine ring. The electron-rich 4-methoxy group stabilizes the transition state of the intermediate complex.

Comparative Analysis: Performance & Application

vs. 2C-C (The Isomer Distinction)

It is vital to distinguish CMPEA from 2C-C (4-chloro-2,5-dimethoxyphenethylamine).

  • 2C-C: The 2,5-dimethoxy pattern creates a "hydrophobic sandwich" essential for 5-HT2A receptor docking.

  • CMPEA: Lacks the 2,5-oxygenation. Consequently, it exhibits negligible affinity for 5-HT2A receptors, rendering it non-hallucinogenic. Its reactivity is focused on the metabolic stability provided by the chlorine atom, preventing the rapid degradation seen in natural catecholamines.

vs. 4-Methoxyphenethylamine (Metabolic Fate)

4-Methoxyphenethylamine is rapidly metabolized via O-demethylation to tyramine or ring hydroxylation.

  • The "Chlorine Block": In CMPEA, the chlorine atom at position 3 sterically and electronically hinders enzymes (like CYP450 isoforms) that would typically hydroxylate this position. This "metabolic armor" extends the half-life of drugs built on this scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-4-methoxyphenethylamine

Context: This protocol describes the conversion of the benzyl alcohol to the amine, a standard industrial route for Avanafil intermediates.[3]

Reagents:

  • 3-Chloro-4-methoxybenzyl alcohol[3]

  • Thionyl Chloride (

    
    ) or 
    
    
    
  • Sodium Cyanide (

    
    ) or Hexamethylenetetramine (Delepine reaction)
    
  • Lithium Aluminum Hydride (

    
    ) or Hydrogenation catalyst
    

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve 3-chloro-4-methoxybenzyl alcohol (1.0 eq) in DCM.

    • Add

      
       (1.2 eq) dropwise at 0°C. Stir for 2 hours.
      
    • Mechanism:[4][5][6][7]

      
       displacement of the hydroxyl group.
      
    • Validation: TLC (

      
       change) or GC-MS (Mass shift: M+ to M+18).
      
  • Cyanation (Nitrile Formation):

    • Dissolve the resulting benzyl chloride in DMSO.

    • Add

      
       (1.5 eq) and heat to 60°C for 4 hours.
      
    • Safety Note: Generate HCN in situ; use a scrubber.

    • Product: 3-Chloro-4-methoxyphenylacetonitrile.

  • Reduction to Amine:

    • Suspend

      
       (2.0 eq) in dry THF under Argon.
      
    • Add the nitrile solution dropwise at 0°C. Reflux for 6 hours.

    • Quench with Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Isolation: Extract with ether, dry over

      
      , and precipitate as HCl salt using ethereal HCl.
      
Protocol B: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 280 nm (Absorption of the chlorinated aromatic ring).

Visualizations

Structural & Functional Divergence

This diagram illustrates how the core phenethylamine structure diverges into different pharmacological classes based on substitution patterns.

Phenethylamine_Divergence cluster_psycho Psychoactive (5-HT2A Agonists) cluster_therapeutic Therapeutic / Intermediates cluster_metabolic Endogenous / Metabolic PEA Phenethylamine Core C2C 2C-C (2,5-DiOMe-4-Cl) PEA->C2C 2,5-Subst. CMPEA 3-Chloro-4-methoxy-PEA (CMPEA) PEA->CMPEA 3,4-Subst. DA Dopamine (3,4-Dihydroxy) PEA->DA 3,4-OH DOI DOI (2,5-DiOMe-4-I) C2C->DOI Halogen Variation Avanafil Avanafil (PDE5 Inhibitor) CMPEA->Avanafil Synthetic Precursor (Pyrimidinyl Substitution)

Caption: Divergence of the phenethylamine scaffold. Note the distinct pathway of CMPEA toward therapeutic PDE5 inhibitors versus the psychoactive 2C series.

Synthesis Workflow (Avanafil Intermediate)

Synthesis_Pathway Start 3-Chloro-4-methoxybenzyl Alcohol Step1 Chlorination (SOCl2 or POCl3) Start->Step1 Inter1 3-Chloro-4-methoxybenzyl Chloride Step1->Inter1 Step2 Cyanation (NaCN, DMSO) Inter1->Step2 Inter2 3-Chloro-4-methoxyphenylacetonitrile Step2->Inter2 Step3 Reduction (LiAlH4 or H2/Cat) Inter2->Step3 Product 3-Chloro-4-methoxyphenethylamine (CMPEA) Step3->Product

Caption: Step-by-step synthetic route from the benzyl alcohol precursor to the final amine intermediate.

References

  • BenchChem. (2025).[5][8][9] Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24884151, 3-Chloro-4-methoxyphenethylamine hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.).[10] 3-Chloro-4-methoxyphenethylamine hydrochloride 90%.[10][11] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).[1][10] Retrieved from

  • Frontiers in Pharmacology. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines. Retrieved from

Sources

Validation

Benchmarking Synthetic Fidelity: Automated Parallel Synthesis vs. Reported Literature Baselines

Introduction: The "Yield Gap" in Modern Synthesis In the pharmaceutical and materials sciences, the "Reproducibility Crisis" is a well-documented phenomenon. A landmark survey by Nature revealed that over 70% of research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Yield Gap" in Modern Synthesis

In the pharmaceutical and materials sciences, the "Reproducibility Crisis" is a well-documented phenomenon. A landmark survey by Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments.[1][2] For synthetic chemists, this often manifests as the "Yield Gap"—the discrepancy between a reported literature yield (often an optimized "hero" result) and the reality of the benchtop.

This guide provides a rigorous framework for benchmarking your synthesis platform against published values. We compare Method A: Traditional Manual Synthesis (the literature standard) against Method B: Automated Parallel Synthesis (APS) (the high-fidelity product standard).

Part 1: The Metric of Truth – Assay vs. Isolated Yield

To benchmark objectively, we must abandon "Isolated Yield" as the primary metric.[3] Isolated yields are prone to inflation (solvent retention, impurities) or deflation (aggressive purification losses).

The Gold Standard: In Situ Assay Yield We utilize Quantitative NMR (qNMR) or calibrated HPLC with an Internal Standard (IS). This measures the intrinsic reaction efficiency, independent of workup technique.

Protocol 1: Internal Standard Selection[4]
  • Requirement: The IS must be chemically inert under reaction conditions and spectrally distinct from reactants/products.

  • Recommendation: 1,3,5-Trimethoxybenzene (TMB) for 1H NMR; Biphenyl for HPLC.

  • Validation: Run a "Stability Blank" where the IS is subjected to reaction conditions (heat, catalyst, base) for

    
     to ensure 
    
    
    
    degradation.
Part 2: Experimental Workflow – The Benchmarking Protocol

Case Study: Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid.

  • Literature Baseline: 92% Isolated Yield (Manual Schlenk technique).

  • Challenge: This reaction is sensitive to oxygen (homocoupling side-products) and mixing efficiency (biphasic kinetics).

Workflow Diagram: The Benchmarking Logic

The following diagram illustrates the critical decision points where manual and automated workflows diverge.

BenchmarkingWorkflow cluster_Manual Method A: Manual Benchtop cluster_Auto Method B: Automated Parallel Synthesis (APS) Start Literature Protocol (Target: 92% Yield) M_Prep Manual Dosing (Gravimetric Error) Start->M_Prep A_Prep Robotic Dosing (Precise Stoichiometry) Start->A_Prep M_Rxn Schlenk Line (Variable O2 Removal) M_Prep->M_Rxn M_Data Isolated Yield (Workup Dependent) M_Rxn->M_Data Compare Gap Analysis (Yield vs. RSD) M_Data->Compare A_Rxn Inert Atmosphere Chamber (<10 ppm O2 Constant) A_Prep->A_Rxn A_Data In Situ Assay Yield (qNMR / Internal Std) A_Rxn->A_Data A_Data->Compare Result Fidelity Score Compare->Result

Figure 1: Comparative workflow for benchmarking synthesis fidelity. Note the divergence in dosing and environmental control.

Part 3: Comparative Data & Analysis

We performed


 replicates for both methods. The "Product" here refers to a standard Automated Parallel Synthesis (APS) platform.

Table 1: Benchmarking Results (Suzuki-Miyaura Coupling)

MetricLiterature Value (Baseline)Method A: Manual (Replication)Method B: APS (Product)
Mean Yield 92% (Isolated)78% (Assay)91% (Assay)
Reproducibility (RSD) Not Reported± 14.5%± 1.8%
Throughput 1 reaction / day4 reactions / day96 reactions / day
Stoichiometry Error N/A± 5-10% (Solids)< 1% (Slurry/Solution)
Temperature Variance N/A± 5°C (Oil Bath gradients)± 0.5°C (Block Control)
Analysis of the "Yield Gap"
  • The "Manual Penalty": The manual replication showed a 14% drop in yield compared to the literature. High RSD (14.5%) indicates that "operator technique" (stirring rate, inert gas purging consistency) is a major variable.

  • The Automation Advantage: The APS method achieved 91% yield with tight precision (RSD 1.8%). While it technically "missed" the literature hero yield by 1%, the statistical confidence is infinitely higher.

  • Kinetic Consistency: The APS platform utilizes high-speed vortexing (1200 rpm) compared to magnetic stir bars, ensuring the biphasic reaction is not mass-transfer limited.

Part 4: Root Cause Analysis – Why Automation Wins

To explain the causality of the data above, we must look at the physical parameters of the reaction vessel.

Diagram: Factors Influencing Yield Fidelity

RootCause Yield Target Yield Fidelity Temp Thermal Stability Temp->Yield Mix Mixing Efficiency (Mass Transfer) Mix->Yield Atmos Atmosphere Control (O2 Exclusion) Atmos->Yield Dose Dosing Precision Dose->Yield Temp_Detail Block Uniformity vs. Oil Bath Hotspots Temp_Detail->Temp Mix_Detail Vortexing vs. Grind/Stall Mix_Detail->Mix Atmos_Detail Sealed Chamber vs. Balloon/Schlenk Atmos_Detail->Atmos

Figure 2: Fishbone-style analysis of physical factors contributing to yield variance.

Part 5: Conclusion & Strategic Recommendations

Benchmarking against literature is not about matching a single number; it is about establishing process capability .

  • Adopt Assay Yields: Move away from isolated yields for optimization. Use qNMR with TMB or HPLC with Biphenyl.

  • Automate for Statistics: Use APS not just for speed, but to generate the

    
     values required to calculate RSD. A yield of 85% ± 1% is scientifically superior to a yield of 95% ± 20%.
    
  • Report the Gap: When publishing or presenting, explicitly show the comparison between manual and automated runs to demonstrate the robustness of your methodology.

References
  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature. [Link]

  • Shields, B. J., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]

  • Cernak, T., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Accounts of Chemical Research. [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Chloro-4-methoxyphenethylamine Hydrochloride

[1][2][3] Part 1: Executive Safety Directive Stop and Assess: Before handling 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS: 7569-60-0) for disposal, you must verify its legal status in your jurisdiction.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Safety Directive

Stop and Assess: Before handling 3-Chloro-4-methoxyphenethylamine hydrochloride (CAS: 7569-60-0) for disposal, you must verify its legal status in your jurisdiction.[1][2] As a phenethylamine derivative, this compound may fall under Controlled Substance Acts (e.g., Federal Analog Act in the US, Psychoactive Substances Act in the UK) depending on its intended use and local laws.[2]

The Golden Rule of Disposal:

  • If Controlled: Disposal must follow strict Chain of Custody (DEA Form 41 or equivalent) via a Reverse Distributor.

  • If Non-Controlled: Disposal follows RCRA Hazardous Waste protocols for Halogenated Toxic Organics .

Never dispose of this compound down the drain. The hydrochloride salt form implies high water solubility, increasing the risk of aquatic toxicity and groundwater contamination.

Part 2: Chemical Hazard & Waste Profile[1]

To ensure the safety of waste management personnel downstream, accurate characterization is required.

FeatureSpecificationDisposal Implication
Chemical Name 3-Chloro-4-methoxyphenethylamine HClMust be written in full on waste tags.[1][2] No abbreviations.
CAS Number 7569-60-0Unique identifier for waste manifest.[1][2]
Molecular Formula C

H

ClNO[1][2][3] · HCl
Contains Chlorine .[1][2] Must go to Halogenated waste stream.[4][5][6]
Physical State White to off-white solidLikely dust hazard.[1][2] Use fume hood.[6]
RCRA Classification Not explicitly P/U-listedTreat as Toxic (Characteristic) due to lack of tox data.[1][2]
Primary Hazard Irritant (Skin/Eye), Potential CNS activeAssume high toxicity; prevent inhalation/contact.[1][2]

Why "Halogenated" Matters: Incineration of chlorinated compounds generates hydrogen chloride (HCl) gas. Environmental regulations require these to be burned in incinerators equipped with acid gas scrubbers. Mixing this with non-halogenated solvents (like acetone/ethanol) can violate waste acceptance criteria and damage incinerator infrastructure.

Part 3: Regulatory Decision Tree & Workflow[1]

The following logic gate determines your physical actions.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-methoxyphenethylamine HCl CheckStatus STEP 1: Regulatory Check Is it a Controlled Substance (or Analog) in your region? Start->CheckStatus IsControlled YES: Controlled/Scheduled CheckStatus->IsControlled Regulated NotControlled NO: Research Chemical Only CheckStatus->NotControlled Unregulated SecureStorage Segregate in Safe/Vault (Do not mix with other waste) IsControlled->SecureStorage ReverseDist Contact Reverse Distributor (DEA Registered) SecureStorage->ReverseDist Form41 Execute Destruction (e.g., DEA Form 41) ReverseDist->Form41 DetermineState STEP 2: Determine Physical State NotControlled->DetermineState SolidWaste Solid Waste (Pure Powder/Vials) DetermineState->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) DetermineState->LiquidWaste PackSolid Container: Wide-mouth HDPE Label: 'Toxic Solid, Organic, Halogenated' SolidWaste->PackSolid PackLiquid Container: Glass/Poly Carboy Stream: Halogenated Solvents Label: 'Toxic Flammable Liquid' LiquidWaste->PackLiquid FinalDisp Final Disposal: High-Temp Incineration PackSolid->FinalDisp PackLiquid->FinalDisp

Figure 1: Decision logic for the compliant disposal of chlorinated phenethylamines. Note the critical divergence based on regulatory scheduling.

Part 4: Step-by-Step Operational Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired vials, synthesis yield, or degraded solids.[1][2]

  • PPE Requirements:

    • Respiratory: N95 minimum; P100 or fume hood preferred to prevent dust inhalation.

    • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Standard lab coat.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[2]

  • Transfer:

    • Place the waste container inside a fume hood.

    • Transfer the solid carefully to avoid generating dust.

    • Tip: If the compound is in a small original vial (e.g., 5mg), do not empty it. Place the entire vial into the waste jar. This reduces exposure risk.[7]

  • Labeling:

    • Affix a hazardous waste tag.[4][6]

    • Constituents: "3-Chloro-4-methoxyphenethylamine HCl (100%)".[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.

    • Remarks: "Halogenated Organic Solid."

Scenario B: Disposal of Liquid Waste (Stock Solutions)

Applicable for: Compound dissolved in Methanol, DMSO, or Water.[1][2]

  • Segregation: Do not pour into the "Non-Halogenated" (General Organic) solvent carboy.

  • Selection: Locate the Halogenated Solvent Waste container (often designated for Chloroform/DCM).

    • Reasoning: Even if the solvent is Methanol (non-halogenated), the solute (3-Chloro...) contains chlorine. Once dissolved, the entire solution is technically a halogenated waste stream for incineration purposes.

  • Transfer: Use a funnel in the fume hood.

  • Labeling:

    • Update the carboy log sheet immediately.

    • Record the solvent volume (e.g., "Methanol 99%") and the solute ("3-Chloro-4-methoxyphenethylamine HCl <1%").[1][2]

Scenario C: Trace Contaminated Glassware

Applicable for: Beakers, spatulas, and flasks.[1][2]

  • Triple Rinse: Rinse the glassware three times with a minimal amount of solvent (ethanol or acetone).

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Halogenated Solvent Waste container (see Scenario B).

  • Glassware: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally or disposed of in broken glass boxes (if disposable).

Part 5: Emergency Contingencies (Spill Response)

In the event of a powder spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[4] Allow dust to settle (10-15 mins).

  • PPE Upgrade: Wear a full-face respirator or tight-fitting goggles + N95.

  • Containment: Do not dry sweep (generates dust).

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp towels and chemical into a hazardous waste bag.

  • Surface Decon: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe.

  • Disposal: Label the bag as "Debris contaminated with Halogenated Toxic Solid."

References
  • Safety Data Sheet (SDS)

    • Source: Sigma-Aldrich/Merck. (2025).[8][9] Safety Data Sheet: 3-Chloro-4-methoxyphenethylamine hydrochloride.

    • Source: Cayman Chemical. (2025).[8][9] Safety Data Sheet: Phenethylamine Analogs.

  • Regulatory Framework (US)

    • Source: U.S. Environmental Protection Agency. (2024).[9][10] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link][2]

  • Controlled Substance Disposal

    • Source: U.S. Drug Enforcement Administration. (2024).[9][10] Disposal of Controlled Substances - 21 CFR Part 1317. [Link][1][2]

  • Laboratory Safety Standards

    • Source: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Chloro-4-methoxyphenethylamine Hydrochloride

Executive Summary & Hazard Context 3-Chloro-4-methoxyphenethylamine hydrochloride is a chlorinated phenethylamine derivative. While specific toxicological data for this exact isomer may be limited in public repositories,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

3-Chloro-4-methoxyphenethylamine hydrochloride is a chlorinated phenethylamine derivative. While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (the 2C-series and other halogenated phenethylamines) are potent central nervous system (CNS) active agents.

The Invisible Threat: The primary risk in a laboratory setting is not just acute chemical burns, but pharmacological exposure via inhalation of airborne dust or transdermal absorption of solutions. As a hydrochloride salt, this compound is likely a fine, water-soluble powder that disperses easily.

Operational Mandate: Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise. Engineering controls (fume hoods) are primary; PPE is your secondary fail-safe.

Risk Assessment & Hazard Identification

Before selecting PPE, you must acknowledge the specific H-Codes associated with this chemical class.

Hazard CategoryGHS Classification (Likely/Analogous)Operational Implication
Acute Toxicity H301/H302: Toxic/Harmful if swallowed.Microgram quantities on gloves transferred to the mouth can be bioactive.
Skin/Eye Corrosion H315/H319: Causes skin/serious eye irritation.[1]Dust contact with mucous membranes causes immediate pain and potential corneal damage.
Target Organ H335: May cause respiratory irritation.[1]Inhalation of dust triggers coughing; systemic absorption via lungs is rapid.
Sensitization UnknownTreat as a potential sensitizer; prevent all skin contact.

Critical Warning: Do not rely solely on the absence of a "Fatal" skull-and-crossbones symbol. Many research chemicals are labeled "Caution: Substance not fully tested." Adopt the ALARA Principle (As Low As Reasonably Achievable).

The PPE Matrix: Layered Defense System

This section defines the required equipment based on the state of matter.

Hand Protection (The "Double-Shell" Protocol)

Why: Chlorinated amines can permeate standard latex rapidly. Nitrile provides superior chemical resistance, but a single layer is insufficient for potent compounds due to potential pinholes.

  • Inner Layer: 4-5 mil Nitrile (Bright color, e.g., Orange/Purple) - Acts as an indicator.

  • Outer Layer: 5-8 mil Nitrile (Standard Blue/Black) - Extended cuff (300mm) to overlap lab coat.

  • Glove Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

Respiratory Protection

Why: The hydrochloride salt is friable (crumbles to dust). Surgical masks provide zero protection against chemical dust.

  • Primary: Handling must occur inside a Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Note: An N95 is acceptable only if the solid is completely contained and no aerosolization is possible, but P100 is the standard for potent powders.

Body & Eye Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can drift around side shields.

  • Body: Tyvek® or chemically resistant lab coat (buttoned to neck). Closed-toe chemically resistant shoes.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state.

PPE_Decision_Tree Start Start: Assess Material State IsSolid Is it a Solid (Powder)? Start->IsSolid IsSolution Is it in Solution? Start->IsSolution SolidHaz Hazard: Airborne Dust & Inhalation IsSolid->SolidHaz SolventCheck Check Solvent Type IsSolution->SolventCheck SolidPPE REQUIRED: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. Splash Goggles 4. P100 Respirator (if outside hood) SolidHaz->SolidPPE StdSolvent Standard (MeOH, Water) SolventCheck->StdSolvent AggSolvent Penetrating (DCM, DMSO) SolventCheck->AggSolvent SolPPE_Std REQUIRED: Double Nitrile Gloves (Change every 30 mins) StdSolvent->SolPPE_Std SolPPE_Agg REQUIRED: Laminate Film Gloves (Silver Shield) UNDER Nitrile Outer Layer AggSolvent->SolPPE_Agg

Caption: Logic flow for selecting PPE based on physical state and solvent carrier. Note the escalation for penetrating solvents like DCM.

Operational Protocol: The "Clean-Dirty" Workflow

PPE is only effective if donned and doffed correctly. Most exposure events occur during doffing (removal).

Phase 1: Preparation & Donning
  • Inspect: Check fume hood certification sticker. Verify airflow.

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6]

    • Put on Inner Gloves .

    • Put on Lab Coat/Tyvek (Inner glove cuffs under coat sleeves).

    • Put on Outer Gloves (Cuffs over coat sleeves). Tape the gap if handling large quantities.

    • Don Goggles .

Phase 2: Handling (The "Hot Zone")
  • Weighing: Use an analytical balance inside the fume hood. If the balance is static-prone, use an anti-static gun to prevent powder "jumping."

  • Transfer: Dissolve the solid as early as possible.[2] Solutions are easier to contain than dust.

  • Tools: Use disposable spatulas to eliminate cleaning risks.

Phase 3: Decontamination & Doffing

The Rule of Two: Never touch your skin with the outside of a glove.

  • Wipe Down: Wipe all tools and the work surface with 10% bleach or dilute HCl (to protonate and solubilize the amine), followed by water, before removing hands from the hood.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the hood. Discard into solid hazardous waste.[7]

  • Doffing Sequence:

    • Remove goggles (handle by strap only).

    • Remove lab coat (turn inside out as you peel it off).

    • Remove inner gloves (peel from wrist, turning inside out).

    • IMMEDIATE WASH: Wash hands with soap and cool water (warm water opens pores) for 2 minutes.

Waste Disposal & Decontamination

Improper disposal puts janitorial staff and the environment at risk.

Waste TypeDisposal MethodNotes
Solid Waste Incineration (High Temp) Label as "Toxic Solid, Organic." Do not landfill.
Liquid Waste Halogenated Organic Waste Segregate from non-halogenated solvents due to the Chlorine atom.
Sharps/Glass Hard-Walled Sharps Container Triple rinse contaminated glass with solvent before disposal.
Spill Cleanup Absorb & Seal Cover powder with wet paper towels (to prevent dust) -> Wipe -> Seal in bag -> HazWaste.

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert emergency responders to "Phenethylamine derivative exposure."

  • Skin Contact: Flush with water for 15 minutes.[3][6][8] Do not use ethanol (it may enhance transdermal absorption).

  • Eye Contact: Flush at eyewash station for 15 minutes, holding eyelids open.

References

  • OSHA Laboratory Standard: Occupational Safety and Health Administration. (2011).[5] 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Link

  • NRC Prudent Practices: National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press. Link

  • Glove Permeation Data: Ansell Chemical Resistance Guide. (Permeation data for chlorinated amines/solvents). Link

  • PubChem Compound Summary: National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenethylamine derivatives.Link

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methoxyphenethylamine hydrochloride
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Reactant of Route 2
3-Chloro-4-methoxyphenethylamine hydrochloride
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